GLPG1205
Description
Structure
3D Structure
Propriétés
IUPAC Name |
9-(2-cyclopropylethynyl)-2-[[(2S)-1,4-dioxan-2-yl]methoxy]-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c25-22-23-21(28-14-18-13-26-9-10-27-18)12-20-19-6-5-16(4-3-15-1-2-15)11-17(19)7-8-24(20)22/h5-6,11-12,15,18H,1-2,7-10,13-14H2/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBAWVGZNJIROV-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2=CC3=C(C=C2)C4=CC(=NC(=O)N4CC3)OCC5COCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C#CC2=CC3=C(C=C2)C4=CC(=NC(=O)N4CC3)OC[C@@H]5COCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445847-37-9 | |
| Record name | GLPG-1205 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445847379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLPG-1205 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15346 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GLPG-1205 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9WR6LRA5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GLPG1205: A Technical Deep Dive into its Mechanism of Action in Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GLPG1205 is a potent and selective, orally active antagonist of the G-protein-coupled receptor 84 (GPR84).[1] GPR84 is a receptor for medium-chain fatty acids and is implicated in the amplification of inflammatory and fibrotic processes.[2][3] In the context of idiopathic pulmonary fibrosis (IPF), a chronic and progressive lung disease with a grim prognosis, this compound has been investigated as a potential therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound in IPF, detailing its preclinical efficacy, the underlying signaling pathways, and the results from its clinical evaluation. While the Phase 2 PINTA trial did not meet its primary endpoint for forced vital capacity (FVC) decline, the preclinical data and the exploration of the GPR84 pathway offer valuable insights for the scientific community.[4]
The Role of GPR84 in Fibrosis and Inflammation
G-protein-coupled receptor 84 (GPR84) is predominantly expressed on immune cells, including macrophages, neutrophils, and microglia.[5][6] Its expression is significantly upregulated in response to inflammatory stimuli.[6] Activation of GPR84 is linked to pro-inflammatory responses, such as the production of inflammatory cytokines and the chemotaxis of immune cells, which are key events in the pathogenesis of fibrotic diseases like IPF.[2][7] The receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP), as well as an increase in intracellular calcium.[6] Downstream signaling involves the activation of key pro-inflammatory pathways, including NF-κB and MAPK (JNK, ERK, and p38).[5]
This compound: A Selective GPR84 Antagonist
This compound has been identified as a potent and selective antagonist of GPR84, also exhibiting negative allosteric modulator properties.[3][8] Its antagonistic activity has been demonstrated in various in vitro assays.
Table 1: In Vitro Potency and Activity of this compound
| Assay Type | Species | Cell Type | Measurement | Result | Reference(s) |
| GPR84 Functional Assay | Human | - | IC50 (IP1 Assay) | 2 nM | [8] |
| GPR84 Functional Assay | Mouse | - | IC50 (IP1 Assay) | 21 nM | [8] |
| Neutrophil Migration Assay | Human | Neutrophils | IC50 | 17 nM | [8] |
| Neutrophil Migration Assay | Rat | Neutrophils | IC50 | 119 nM | [8] |
| ROS Production | - | TNF-α primed neutrophils | IC50 (vs. ZQ16) | 15 nM | [9] |
| Intracellular Calcium Response | - | Neutrophils | Inhibition (at 0.5 µM) | Complete | [9] |
Preclinical Efficacy in Models of Pulmonary Fibrosis
The anti-fibrotic potential of this compound has been evaluated in established murine models of idiopathic pulmonary fibrosis.
Table 2: Preclinical Efficacy of this compound in Murine IPF Models
| Model | Dosing Regimen | Key Findings | Reference(s) |
| Bleomycin-Induced Pulmonary Fibrosis | 30 mg/kg, oral, twice daily for 2 weeks (starting 7 days post-challenge) | Greatly reduces the Ashcroft score. | [9] |
| Irradiation-Induced Pulmonary Fibrosis | 30 mg/kg, oral, once daily (starting 18 weeks post-irradiation) | Significantly reduces collagen deposition. Inhibits the increase in MnSOD in lung bronchial epithelial cells and parenchymal macrophages. | [9] |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Mouse Model (General Protocol)
This model is widely used to mimic the pathology of IPF.
-
Animal Model: C57BL/6 mice are commonly used due to their well-characterized immune system.[10]
-
Induction of Fibrosis: A single intratracheal or oropharyngeal instillation of bleomycin (B88199) (typically 1-3 U/kg) is administered to anesthetized mice.[11]
-
Disease Progression: An initial inflammatory phase is followed by a fibrotic phase, with peak fibrosis typically observed around day 21.[10]
-
Assessment of Fibrosis:
-
Histology: Lung tissue is sectioned and stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring system.[2]
-
Biochemical Analysis: Collagen content in lung homogenates can be quantified using methods like the Sircol assay.
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltrates and protein concentration.[2]
-
In Vitro Neutrophil Migration Assay (General Protocol)
This assay assesses the ability of a compound to inhibit the chemotaxis of neutrophils towards a chemoattractant.
-
Cell Preparation: Neutrophils are isolated from fresh human or animal blood.
-
Chemotaxis Chamber: A multi-well plate with a porous membrane insert (e.g., Boyden chamber) is used.
-
Assay Procedure:
-
Neutrophils are pre-incubated with different concentrations of this compound or vehicle control.
-
A GPR84 agonist (chemoattractant) is placed in the lower chamber.
-
The pre-incubated neutrophils are added to the upper chamber (the insert).
-
The plate is incubated to allow for cell migration through the membrane.
-
The number of migrated cells in the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Signaling Pathways and Visualizations
GPR84 Signaling Pathway in Inflammation and Fibrosis
Caption: GPR84 signaling cascade in fibrosis.
Experimental Workflow: Bleomycin-Induced Pulmonary Fibrosis Model
Caption: Workflow for preclinical evaluation.
Clinical Development: The PINTA Trial
This compound was evaluated in a Phase 2, randomized, double-blind, placebo-controlled, proof-of-concept trial (PINTA; NCT03725852) in patients with IPF.[4]
Table 3: PINTA (NCT03725852) Trial Design
| Parameter | Description |
| Study Design | Phase 2, Randomized, Double-Blind, Placebo-Controlled |
| Population | 68 patients with Idiopathic Pulmonary Fibrosis (IPF) |
| Treatment Arms | This compound (100 mg once daily) or Placebo (2:1 randomization) |
| Treatment Duration | 26 weeks |
| Background Therapy | Patients could continue on standard of care (nintedanib or pirfenidone) or receive no background therapy. |
| Primary Endpoint | Change from baseline in Forced Vital Capacity (FVC) at week 26. |
Table 4: Key Efficacy Results of the PINTA Trial
| Endpoint | This compound (100 mg) | Placebo | Difference (95% CI) | p-value | Reference(s) |
| Change in FVC from Baseline at Week 26 (mL) | -33.68 | -76.00 | 42.33 (-81.84 to 166.5) | 0.50 | [4] |
| Change in Whole Lung Volume by HRCT (mL) | -58.30 | -262.72 | - | - | [4] |
| Change in Lower Lobe Volume by HRCT (mL) | -33.68 | -135.48 | - | - | [4] |
The PINTA trial did not demonstrate a statistically significant difference in FVC decline between the this compound and placebo groups.[4]
Safety and Tolerability
In the PINTA trial, this compound demonstrated a poorer safety and tolerability profile compared to placebo.[4] Higher proportions of serious and severe treatment-emergent adverse events and discontinuations due to adverse events were observed in the this compound arm, particularly in patients receiving concomitant nintedanib.[4]
Conclusion
This compound is a potent and selective GPR84 antagonist with demonstrated anti-inflammatory and anti-fibrotic activity in preclinical models of idiopathic pulmonary fibrosis. Its mechanism of action is centered on the inhibition of the pro-inflammatory signaling cascade mediated by GPR84 in immune cells. Despite the promising preclinical rationale, the Phase 2 PINTA trial in IPF patients did not meet its primary efficacy endpoint and raised safety concerns. While the development of this compound for IPF has been halted, the scientific investigation into its mechanism and the role of the GPR84 pathway in fibrotic diseases provides valuable knowledge for the future development of novel anti-fibrotic therapies. The data underscore the challenge of translating preclinical findings into clinical efficacy and highlight the complexity of targeting inflammatory pathways in a chronic, progressive disease like IPF.
References
- 1. Bleomycin-induced pulmonary fibrosis mice model [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G protein-coupled receptor 84 controls osteoclastogenesis through inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of the pro-inflammatory G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. E2G [v2f.stanford.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 11. benchchem.com [benchchem.com]
The GPR84 Antagonist GLPG1205: A Technical Guide to its Mechanism of Action and the GPR84 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of GLPG1205, a selective antagonist of the G protein-coupled receptor 84 (GPR84), and the associated signaling pathways. GPR84 has emerged as a promising therapeutic target in a range of inflammatory and fibrotic diseases. This document details the pharmacological properties of this compound, the intricacies of the GPR84 signaling cascade, and the methodologies of key experiments used in its characterization. Quantitative data are presented in structured tables for clarity, and signaling and experimental workflows are visualized through detailed diagrams. While this compound showed promising preclinical results, it did not meet primary efficacy endpoints in Phase II clinical trials for ulcerative colitis and idiopathic pulmonary fibrosis. Nevertheless, it remains a valuable tool for investigating the role of GPR84 in health and disease.
Introduction to this compound and GPR84
G protein-coupled receptor 84 (GPR84) is a seven-transmembrane receptor primarily expressed in immune cells, including neutrophils, macrophages, and monocytes.[1] Its expression is significantly upregulated in response to inflammatory stimuli, implicating it as a key player in the inflammatory cascade.[2] GPR84 is activated by medium-chain fatty acids (MCFAs), and its activation triggers a pro-inflammatory signaling cascade.[3]
This compound is a potent, selective, and orally bioavailable antagonist of GPR84.[4][5] Developed by Galapagos NV, it has been investigated as a potential therapeutic agent for inflammatory bowel diseases (IBD) and idiopathic pulmonary fibrosis (IPF).[1][5] Preclinical studies demonstrated its anti-inflammatory and anti-fibrotic effects in various animal models.[6] However, despite a favorable safety and pharmacokinetic profile in humans, this compound did not achieve the desired efficacy in Phase II clinical trials for ulcerative colitis and IPF.[7][8]
This guide delves into the technical details of this compound's interaction with the GPR84 signaling pathway, presenting key data and experimental protocols relevant to its preclinical and clinical evaluation.
Quantitative Pharmacological Data of this compound
The following tables summarize the in vitro potency and pharmacokinetic properties of this compound.
Table 1: In Vitro Potency of this compound in Functional Assays
| Assay Type | Cell Line/System | Agonist Used | This compound IC50 (nM) | Reference |
| GTPγS Binding | Cells overexpressing human GPR84 | 3,3'-diindolylmethane (DIM) | 54 | [9] |
| Human IP1 | Not specified | Not specified | 2 | |
| Mouse IP1 | Not specified | Not specified | 21 | |
| Human Neutrophil Migration | Isolated human neutrophils | Embelin | 11, 17 | [9] |
| ROS Production | TNF-α primed neutrophils | ZQ16 | 15 | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Subjects (Single and Multiple Dosing)
| Parameter | Single Dose (up to 800 mg) | Multiple Doses (100 mg once daily) | Reference |
| Tmax (median, hours) | 2.0 - 4.0 | Not specified | [5][10] |
| Apparent Terminal Half-life (mean, hours) | 30.1 - 140 | 74.1 | [4][5][10] |
| Safety and Tolerability | Favorable | Favorable, Maximum Tolerated Dose 100 mg once daily | [5][10] |
The GPR84 Signaling Pathway
GPR84 is coupled to the Gαi/o family of G proteins.[3] Upon activation by an agonist, GPR84 initiates a signaling cascade that leads to various cellular responses, primarily of a pro-inflammatory nature.
References
- 1. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 2. Liminal BioSciences - Selective GPR84 Antagonist [liminalbiosciences.com]
- 3. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]
A Technical Guide to the Role of Selective GPR84 Antagonists in Inflammation
Introduction: GPR84 as a Pro-Inflammatory Target
G protein-coupled receptor 84 (GPR84) is a class A GPCR that has garnered significant attention as a therapeutic target for a range of inflammatory and fibrotic diseases.[1][2] Primarily expressed on the surface of immune cells such as macrophages, neutrophils, monocytes, and microglia, GPR84 acts as a sensor for medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14.[3][4][5] While its endogenous ligand remains to be definitively identified, the activation of GPR84 by MCFAs or synthetic agonists is known to trigger pro-inflammatory signaling cascades.[5][6]
The expression of GPR84 is significantly upregulated in response to inflammatory stimuli like lipopolysaccharide (LPS) and in various inflammatory disease states.[4][7] This upregulation primes immune cells for an amplified response, positioning GPR84 as a key modulator of innate immunity.[3][8] Consequently, the inhibition of this receptor with selective antagonists represents a promising strategy to mitigate excessive inflammation. This guide provides a detailed overview of GPR84's role in inflammation, the mechanism of selective antagonists, key quantitative data, and the experimental protocols used for their characterization.
GPR84 Expression and Signaling in Inflammation
GPR84 is predominantly expressed in tissues and cells of the immune system, including the bone marrow and peripheral blood leukocytes.[5][8] Its expression is dynamically regulated, with pro-inflammatory molecules such as TNF-α and LPS leading to a marked increase in GPR84 mRNA and protein levels in macrophages and adipocytes.[8][9] This upregulation is observed in various inflammatory contexts, including endotoxemia, hyperglycemia, and hypercholesterolemia.[7][10]
Upon activation by an agonist, GPR84 couples primarily to pertussis toxin (PTX)-sensitive Gαi/o proteins.[5][11] This initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Beyond cAMP modulation, GPR84 activation also triggers other critical pro-inflammatory pathways, including the phosphorylation of Akt and ERK, and the nuclear translocation of NF-κB.[7][9][10] This culminates in an enhanced inflammatory phenotype characterized by increased pro-inflammatory cytokine and chemokine production (e.g., TNFα, IL-6, IL-12B), increased phagocytosis, and chemotaxis of immune cells.[10][12]
Mechanism of Selective GPR84 Antagonists
Selective GPR84 antagonists are compounds designed to bind to the GPR84 receptor and block its activation by endogenous or synthetic agonists.[6][13] By doing so, they prevent the downstream signaling events that lead to an amplified inflammatory response.[13] The primary mechanisms of action include:
-
Competitive Binding: Most known antagonists are competitive, binding to the orthosteric site (the same site as the natural ligand) and thereby preventing agonist binding.[13][14]
-
Inhibition of G-protein Coupling: By occupying the receptor, antagonists prevent the conformational change required for coupling with Gαi/o proteins, effectively halting the entire downstream signaling cascade.[6]
-
Reduction of Inflammatory Mediators: The blockade of GPR84 signaling in immune cells leads to a quantifiable reduction in the release of pro-inflammatory cytokines and chemokines.[8][15]
-
Inhibition of Cell Migration: GPR84 antagonists have been shown to inhibit the agonist-induced chemotaxis of neutrophils and macrophages, which is critical for reducing immune cell infiltration into inflamed tissues.[8]
Quantitative Data on Selective GPR84 Antagonists
Several selective GPR84 antagonists have been developed and characterized. While some have advanced to clinical trials, others serve as critical tool compounds for research. The table below summarizes key quantitative data for notable antagonists.
| Compound | Type | Potency (Human GPR84) | Key Findings | Clinical Status/Use | References |
| GLPG1205 | Competitive Antagonist | pIC₅₀: ~7.5 - 8.0 | Reduces neutrophil infiltration in mouse colitis models. | Phase II trials for IPF; failed in ulcerative colitis. | [3][12][15] |
| PBI-4050 | Antagonist | - | Dual action: GPR84 antagonist and GPR40 agonist. Reduced fibrosis in liver, pulmonary, and kidney models. | Phase II trials for Alström syndrome and fibrosis. | [3][16] |
| Compound 837 | Competitive Antagonist | IC₅₀: <100 nM ([³⁵S]GTPγS) | High-potency, selective antagonist identified via HTS. Lacks affinity for mouse GPR84. | Preclinical tool compound. | [15][17] |
| Compound 42 (Triazine series) | Competitive Antagonist | pIC₅₀: 8.3 ([³⁵S]GTPγS) | Potent antagonist with a favorable pharmacokinetic profile. | Lead compound for further drug development. | [2] |
Detailed Experimental Protocols
The characterization of selective GPR84 antagonists involves a tiered approach, from initial screening to functional cellular and in vivo assays.
High-Throughput Screening (HTS) for Antagonist Discovery
The discovery of novel GPR84 antagonists often begins with a large-scale HTS campaign.
Protocol Outline (based on Mancini et al., 2021): [15][17]
-
Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO) cells, expressing human GPR84 is used.
-
Primary Assay (cAMP Measurement):
-
Cells are plated in 384-well plates.
-
Adenylyl cyclase is stimulated with forskolin (B1673556) (e.g., 1 µM) to increase basal cAMP levels.
-
A GPR84 agonist (e.g., embelin or 6-OAU) at an EC₈₀ concentration is added, which inhibits cAMP production.
-
Library compounds are added to assess their ability to reverse the agonist's effect (i.e., restore cAMP levels).
-
cAMP levels are measured using a detection kit, often based on Homogeneous Time-Resolved FRET (TR-FRET).[17]
-
-
Hit Confirmation and Triage: Compounds showing significant activity are re-tested in concentration-response curves to determine IC₅₀ values. Hits are prioritized based on potency, selectivity, and drug-like properties.
-
Secondary Assay ([³⁵S]GTPγS Binding): This orthogonal assay directly measures G-protein activation.
-
Cell membranes from a cell line expressing a human GPR84-Gαi₂ fusion protein are prepared.
-
Membranes are incubated with GDP, a GPR84 agonist (EC₈₀), and the antagonist compound.
-
[³⁵S]GTPγS is added, and its binding to the Gα subunit upon receptor activation is measured by scintillation counting. A potent antagonist will prevent the agonist-induced increase in [³⁵S]GTPγS binding.
-
Macrophage Pro-Inflammatory Cytokine Release Assay
This assay assesses the functional impact of an antagonist on primary immune cells.
Protocol Outline (based on Recio et al., 2018): [9][10]
-
Cell Culture: Human monocytic THP-1 cells are differentiated into macrophages using PMA (phorbol 12-myristate 13-acetate), or primary bone marrow-derived macrophages (BMDMs) are isolated from mice.
-
Inflammatory Stimulation: Macrophages are primed with a low concentration of LPS (e.g., 10 ng/mL) for several hours to induce GPR84 expression and a pro-inflammatory state.
-
Treatment: Cells are pre-incubated with various concentrations of the GPR84 antagonist for 30-60 minutes.
-
Agonist Challenge: A GPR84 agonist, such as 6-n-octylaminouracil (6-OAU), is added to the wells.
-
Quantification: After an incubation period (e.g., 6-24 hours), the cell culture supernatant is collected. Levels of key pro-inflammatory cytokines like TNFα and IL-6 are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). A successful antagonist will cause a dose-dependent reduction in agonist-induced cytokine release.
In Vivo Models of Inflammation
To assess efficacy in a physiological context, antagonists are tested in animal models of inflammatory disease.
Example: Dextran Sodium Sulfate (DSS)-Induced Colitis Model: [15]
-
Disease Induction: Mice are administered DSS (e.g., 2-3%) in their drinking water for 5-7 days to induce acute colitis, which mimics features of inflammatory bowel disease (IBD).
-
Treatment: A cohort of mice receives the GPR84 antagonist (e.g., this compound) via oral gavage or another appropriate route, typically starting concurrently with or shortly after DSS administration. A control group receives a vehicle.
-
Monitoring: Mice are monitored daily for weight loss, stool consistency, and signs of bleeding, which are used to calculate a Disease Activity Index (DAI) score.
-
Endpoint Analysis: At the end of the study, colon tissues are collected for histological analysis to assess tissue damage, ulceration, and immune cell infiltration (e.g., myeloperoxidase staining for neutrophils). Cytokine levels in the colonic tissue can also be measured.
-
Efficacy Readout: An effective antagonist will significantly reduce the DAI score, mitigate weight loss, and decrease histological signs of inflammation and neutrophil infiltration compared to the vehicle-treated group.
Therapeutic Potential and Future Directions
The role of GPR84 as an amplifier of inflammation makes its antagonism a compelling therapeutic strategy.[9][13] Preclinical studies have demonstrated the potential of GPR84 antagonists in a variety of conditions:
-
Inflammatory Bowel Disease (IBD): Antagonists like this compound can reduce neutrophil infiltration and disease severity in colitis models.[15]
-
Idiopathic Pulmonary Fibrosis (IPF): GPR84 is implicated in fibrotic processes, and antagonists have entered clinical trials for IPF.[3][12]
-
Metabolic Disorders: GPR84 is involved in the chronic low-grade inflammation associated with obesity and diabetes, suggesting antagonists could improve metabolic health.[6][13]
-
Severe Asthma: The antagonist this compound has been shown to reduce key features of disease in experimental severe asthma models.[18]
Despite promising preclinical data, clinical translation has faced challenges, as evidenced by the failure of this compound to meet efficacy endpoints in ulcerative colitis.[12][15] Future research must focus on developing antagonists with improved pharmacokinetic and pharmacodynamic profiles, understanding the specific contexts in which GPR84 signaling is pathogenic, and identifying patient populations most likely to benefit from this therapeutic approach.[2][12] The development of new chemical scaffolds and highly selective tool compounds will be crucial for further validating GPR84 as a therapeutic target.[14]
Conclusion
GPR84 is a well-defined pro-inflammatory receptor that plays a significant role in amplifying the innate immune response. Its upregulation in inflammatory conditions and its ability to drive cytokine production and immune cell migration make it an attractive target for therapeutic intervention. Selective GPR84 antagonists work by directly blocking receptor activation, thereby dampening these downstream inflammatory effects. Supported by robust preclinical data, the antagonism of GPR84 holds therapeutic potential for a host of inflammatory and fibrotic diseases. Continued research, focusing on the development of next-generation antagonists and a deeper understanding of the receptor's biology, will be essential to realizing this potential in the clinic.
References
- 1. Therapeutic validation of an orphan G protein-coupled receptor: The case of GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the Structure-Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the pro-inflammatory G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are G-protein coupled receptor 84 antagonists and how do they work? [synapse.patsnap.com]
- 7. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]
- 8. Liminal BioSciences - Selective GPR84 Antagonist [liminalbiosciences.com]
- 9. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 10. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. What are GPR84 inhibitors and how do they work? [synapse.patsnap.com]
- 14. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atsjournals.org [atsjournals.org]
GLPG1205: A Technical Guide to its Downstream Effects on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG1205 is a potent and selective antagonist of the G-protein-coupled receptor 84 (GPR84).[1] GPR84 is primarily expressed on immune cells, including macrophages, neutrophils, and microglia, and is considered a pro-inflammatory receptor. Its activation by endogenous medium-chain fatty acids or synthetic agonists triggers a cascade of intracellular events that modulate immune and inflammatory responses, including the production of various cytokines. This technical guide provides an in-depth overview of the downstream effects of this compound on cytokine production, supported by experimental data and detailed methodologies.
Core Mechanism of Action: GPR84 Antagonism
This compound exerts its effects by blocking the signaling initiated by the activation of GPR84. GPR84 is coupled to the Gαi/o family of G proteins. Upon agonist binding, GPR84 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. More importantly, it triggers the activation of several downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt, Extracellular signal-regulated kinase (ERK), and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are pivotal in regulating the transcription of pro-inflammatory genes, leading to the production and secretion of various cytokines and chemokines. By antagonizing GPR84, this compound effectively dampens these pro-inflammatory signals.
Downstream Effects on Cytokine Production
As a GPR84 antagonist, this compound is expected to inhibit the production of pro-inflammatory cytokines that are upregulated upon GPR84 activation. The primary immune cells mediating these effects are macrophages and neutrophils.
Macrophage-Mediated Cytokine Inhibition
In vitro studies on bone marrow-derived macrophages (BMDMs) have demonstrated that GPR84 antagonism significantly reduces the expression of several key pro-inflammatory cytokines and chemokines upon stimulation with lipopolysaccharide (LPS).
Table 1: Effect of a GPR84 Antagonist on Cytokine and Chemokine Expression in LPS-Stimulated Murine BMDMs
| Cytokine/Chemokine | Fold Change (LPS + Antagonist vs. LPS) |
| TNF-α | Reduced |
| IL-6 | Reduced |
| IL-12b (p40) | Reduced |
| CCL2 (MCP-1) | Reduced |
| CCL5 (RANTES) | Reduced |
| CXCL1 (KC) | Reduced |
Data extrapolated from studies on selective GPR84 antagonists. The exact quantitative reduction by this compound may vary.
Neutrophil-Mediated Effects
GPR84 activation on neutrophils promotes their chemotaxis, degranulation, and production of reactive oxygen species (ROS). While direct data on this compound's effect on neutrophil cytokine production is limited, its antagonism of GPR84 is expected to reduce neutrophil infiltration at inflammatory sites, thereby indirectly reducing the overall inflammatory cytokine milieu.
Signaling Pathways Modulated by this compound
The inhibitory effect of this compound on cytokine production is a direct consequence of its modulation of downstream signaling pathways.
Caption: GPR84 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section details the methodologies for key experiments to assess the downstream effects of this compound on cytokine production.
Cell Culture and Treatment
-
Cell Lines: Murine bone marrow-derived macrophages (BMDMs) are commonly used.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and macrophage colony-stimulating factor (M-CSF).
-
Treatment:
-
Cells are pre-treated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Following pre-treatment, cells are stimulated with a GPR84 agonist (e.g., 6-n-octylaminouracil) or an inflammatory stimulus like lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified duration (e.g., 4-24 hours).
-
Cytokine Measurement
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:
-
RNA Extraction: Total RNA is extracted from treated cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: The expression of target cytokine genes (e.g., Tnf, Il6, Il12b, Ccl2, Ccl5, Cxcl1) is quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green). Gene expression is normalized to a housekeeping gene (e.g., Gapdh).
Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Quantification:
-
Sample Collection: Cell culture supernatants are collected after the treatment period.
-
ELISA: The concentration of secreted cytokines (e.g., TNF-α, IL-6) in the supernatants is measured using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot for Signaling Pathway Analysis
-
Protein Extraction: Whole-cell lysates are prepared from treated cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-p65 NF-κB).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Experimental workflow for assessing this compound's effects.
Conclusion
This compound, as a selective GPR84 antagonist, demonstrates significant potential in modulating inflammatory responses by inhibiting the production of a range of pro-inflammatory cytokines and chemokines. Its mechanism of action involves the blockade of GPR84-mediated signaling through the Gαi/o-PI3K/Akt-ERK-NF-κB axis in key immune cells like macrophages. The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced effects of this compound and other GPR84 modulators, aiding in the development of novel therapeutics for inflammatory and fibrotic diseases. Further research, particularly focusing on dose-response relationships in various cell types and in vivo models, will be crucial to fully elucidate the therapeutic potential of this compound.
References
The Impact of GLPG1205 on Neutrophil and Macrophage Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG1205 is a selective antagonist of the G-protein coupled receptor 84 (GPR84), a receptor predominantly expressed on immune cells, including neutrophils and macrophages.[1] GPR84 is activated by medium-chain fatty acids and has been implicated as a pro-inflammatory receptor. Its activation triggers a cascade of intracellular events leading to enhanced inflammatory responses.[2][3] Consequently, antagonism of GPR84 with this compound presents a promising therapeutic strategy for a variety of inflammatory diseases. This technical guide provides an in-depth overview of the current understanding of this compound's impact on neutrophil and macrophage function, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Core Mechanism of Action: GPR84 Antagonism
This compound exerts its effects by specifically blocking the GPR84 receptor, thereby inhibiting downstream signaling pathways that are crucial for the pro-inflammatory functions of neutrophils and macrophages. GPR84 is coupled to a Gαi protein, and its activation leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentrations and the activation of downstream effectors such as Protein Kinase C (PKC), Lyn (a Src-family kinase), Akt, and the ERK1/2 MAP kinase pathway. Ultimately, these signaling events converge on the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[2][3][4]
Impact on Neutrophil Function
Neutrophils are first responders to sites of inflammation, where they perform critical functions such as chemotaxis, phagocytosis, and the release of reactive oxygen species (ROS) and cytotoxic enzymes. GPR84 activation potentiates these functions, and this compound effectively counteracts these effects.
Quantitative Data: Inhibition of Neutrophil Migration
| Compound | Assay | Species | IC50 |
| This compound | Neutrophil Migration | Human | 17 nM |
| This compound | Neutrophil Migration | Rat | 119 nM |
IC50 values represent the concentration of this compound required to inhibit 50% of the neutrophil migration response.
Experimental Protocols
Neutrophils are typically isolated from fresh human or rat whole blood using a combination of dextran (B179266) sedimentation and Ficoll-Paque density gradient centrifugation. This procedure separates neutrophils from other blood components, yielding a highly purified population of cells for functional assays.
The effect of this compound on neutrophil chemotaxis is commonly assessed using a Boyden chamber assay.
-
Chamber Setup: A two-chamber system is used, separated by a microporous membrane. The lower chamber is filled with a chemoattractant (e.g., a GPR84 agonist or other inflammatory mediator), while the upper chamber contains isolated neutrophils suspended in assay buffer.
-
Treatment: Neutrophils are pre-incubated with varying concentrations of this compound or vehicle control before being added to the upper chamber.
-
Incubation: The chamber is incubated at 37°C to allow for neutrophil migration through the membrane towards the chemoattractant.
-
Quantification: After a set time, the number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting using a hemocytometer or by using a fluorescent dye and measuring fluorescence intensity.
-
Data Analysis: The percentage of inhibition of migration at each this compound concentration is calculated relative to the vehicle control, and the IC50 value is determined.
The inhibitory effect of this compound on ROS production can be measured using a chemiluminescence-based assay.
-
Cell Preparation: Isolated neutrophils are primed with an inflammatory stimulus, such as lipopolysaccharide (LPS), to enhance their responsiveness.
-
Treatment: The primed neutrophils are then treated with different concentrations of this compound.
-
Stimulation: ROS production is initiated by adding a GPR84 agonist.
-
Detection: A chemiluminescent probe (e.g., luminol (B1675438) or isoluminol) is added, which emits light upon reaction with ROS. The light intensity is measured over time using a luminometer.
-
Data Analysis: The total or peak chemiluminescence is used to quantify ROS production, and the inhibitory effect of this compound is calculated.
Impact on Macrophage Function
Experimental Protocols
Human peripheral blood mononuclear cells (PBMCs) can be isolated from whole blood using Ficoll-Paque gradient centrifugation. Monocytes are then purified from the PBMC fraction and differentiated into macrophages by culturing them for several days in the presence of macrophage colony-stimulating factor (M-CSF).
-
Target Preparation: Target particles (e.g., fluorescently labeled zymosan particles or bacteria) are prepared.
-
Cell Treatment: Differentiated macrophages are pre-incubated with various concentrations of this compound or vehicle control.
-
Co-incubation: The treated macrophages are then incubated with the fluorescently labeled target particles.
-
Quantification: After the incubation period, non-ingested particles are washed away. The amount of phagocytosed material is quantified by measuring the fluorescence intensity of the cell lysate or by flow cytometry.
-
Data Analysis: The percentage of inhibition of phagocytosis at each this compound concentration is calculated.
-
Cell Stimulation: Differentiated macrophages are stimulated with an inflammatory agent, such as LPS, in the presence of varying concentrations of this compound or vehicle control.
-
Supernatant Collection: After an appropriate incubation time, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are measured using specific enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: The percentage of inhibition of cytokine release for each cytokine at each this compound concentration is determined.
Signaling Pathways and Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound in neutrophils and macrophages, as well as a typical experimental workflow.
GPR84 Signaling Pathway in Neutrophils and Macrophages
Caption: GPR84 signaling cascade and points of inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: A generalized workflow for evaluating the inhibitory effects of this compound.
Conclusion
This compound is a potent and selective antagonist of the GPR84 receptor that demonstrates significant inhibitory effects on key pro-inflammatory functions of neutrophils, including migration and ROS production. While direct quantitative data on the effects of this compound on macrophage phagocytosis and cytokine release are still emerging, the established role of GPR84 in these processes strongly suggests that this compound will similarly attenuate these macrophage-mediated inflammatory responses. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound in inflammatory diseases. Further investigation is warranted to precisely quantify the dose-dependent effects of this compound on a broader range of macrophage functions.
References
- 1. mdpi.com [mdpi.com]
- 2. atsjournals.org [atsjournals.org]
- 3. Inflammation-Induced IL-6 Functions as a Natural Brake on Macrophages and Limits GN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Fibrotic Potential of GLPG1205: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing global health burden with limited therapeutic options. Idiopathic Pulmonary Fibrosis (IPF), a progressive and fatal lung disease, exemplifies the urgent need for novel anti-fibrotic agents. GLPG1205, a selective antagonist of the G-protein-coupled receptor 84 (GPR84), has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the anti-fibrotic properties of this compound, summarizing key pre-clinical and clinical data, detailing experimental methodologies, and elucidating its proposed mechanism of action through relevant signaling pathways.
Introduction to this compound and its Target, GPR84
This compound is an experimental small molecule that acts as a selective antagonist of GPR84, a receptor primarily expressed on immune cells such as neutrophils and macrophages.[1][2] GPR84 is activated by medium-chain fatty acids and is implicated in pro-inflammatory and pro-fibrotic processes.[1][3] Its upregulation in inflammatory conditions suggests a pivotal role in the pathogenesis of fibrotic diseases.[1] By antagonizing GPR84, this compound is hypothesized to mitigate the inflammatory cascade that drives fibrosis. Although development for IPF was discontinued (B1498344) due to efficacy findings in a Phase 2 trial, the investigation into its anti-fibrotic properties provides valuable insights for future drug development.[2]
Pre-Clinical Evidence of Anti-Fibrotic Activity
The anti-fibrotic potential of this compound was first demonstrated in established murine models of lung fibrosis. These studies provided the foundational evidence for its progression into clinical trials.
Bleomycin-Induced Pulmonary Fibrosis Model
The bleomycin-induced lung fibrosis model is a widely used pre-clinical tool that recapitulates key features of human IPF, including inflammation, fibroblast proliferation, and excessive collagen deposition.
Experimental Protocol:
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[4]
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) sulfate (B86663) is administered to induce lung injury and subsequent fibrosis.[4]
-
This compound Administration: this compound is typically administered orally, once or twice daily, starting at a pre-determined time point after bleomycin challenge to assess its therapeutic effect.[5]
-
Assessment of Fibrosis: Key endpoints include:
-
Histological analysis: Lung tissue is stained with Masson's trichrome to visualize collagen deposition and scored using the Ashcroft scoring system for fibrosis severity.[6]
-
Hydroxyproline (B1673980) Assay: The total collagen content in the lungs is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.[7]
-
Inflammatory Cell Infiltration: Bronchoalveolar lavage (BAL) fluid is analyzed for the presence and composition of inflammatory cells.
-
This compound has been shown to reduce lung fibrosis in this model, demonstrating its potential to attenuate the fibrotic process.[5][8]
Radiation-Induced Pulmonary Fibrosis Model
Radiation-induced lung fibrosis is a common complication of radiotherapy for thoracic malignancies and shares pathological similarities with IPF.
Experimental Protocol:
-
Animal Model: Mice, typically C57BL/6, are used.
-
Induction of Fibrosis: A single dose of thoracic irradiation is delivered to the chest to induce lung injury.[9]
-
This compound Administration: Oral administration of this compound is initiated at a specified time post-irradiation.[8]
-
Assessment of Fibrosis: Similar to the bleomycin model, endpoints include histological analysis of lung tissue for fibrosis and quantification of collagen content.[9]
Studies in this model have further supported the anti-fibrotic efficacy of this compound.[8]
Clinical Investigation: The PINTA Trial
The primary clinical investigation of this compound in fibrosis was the Phase 2 PINTA trial (NCT03725852), a randomized, double-blind, placebo-controlled study in patients with IPF.[8][10]
Study Design and Methodology
-
Patient Population: The trial enrolled patients diagnosed with IPF.[10]
-
Treatment: Patients were randomized to receive either 100 mg of this compound or a placebo once daily for 26 weeks. Patients could continue their standard of care treatment (nintedanib or pirfenidone).[8][10]
-
Primary Endpoint: The primary endpoint was the change from baseline in Forced Vital Capacity (FVC), a key measure of lung function.[8][10]
-
Secondary Endpoints: Secondary endpoints included safety, tolerability, and changes in lung volume measured by high-resolution computed tomography (HRCT).[8][10]
Quantitative Data Summary
The following tables summarize the key efficacy and safety findings from the PINTA trial.
Table 1: Change from Baseline in Forced Vital Capacity (FVC) at Week 26 [8]
| Treatment Group | Mean Change from Baseline in FVC (mL) | 95% Confidence Interval |
| This compound | -33.68 | -112.0 to 44.68 |
| Placebo | -76.00 | -170.7 to 18.71 |
Table 2: Change from Baseline in Lung Volume by HRCT at Week 26 [8]
| Lung Region | Treatment Group | Mean Change from Baseline in Volume (mL) |
| Whole Lung | This compound | -58.30 |
| Placebo | -262.72 | |
| Lower Lobes | This compound | -33.68 |
| Placebo | -135.48 |
While the primary endpoint of FVC change did not reach statistical significance, the data suggested a trend towards a smaller decline in lung function and lung volume in the this compound group compared to placebo.[8] However, the development for IPF was ultimately discontinued.[2]
Table 3: Overview of Treatment-Emergent Adverse Events (TEAEs) [8]
| Adverse Event Category | This compound | Placebo |
| Any TEAE | Higher Proportion | Lower Proportion |
| Serious TEAEs | Higher Proportion | Lower Proportion |
| Severe TEAEs | Higher Proportion | Lower Proportion |
| Discontinuations due to TEAEs | Higher Proportion | Lower Proportion |
The safety profile of this compound showed a higher incidence of adverse events compared to placebo, particularly when administered with nintedanib.[8]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-fibrotic effects by antagonizing the GPR84 receptor. The proposed mechanism involves the interruption of pro-inflammatory and pro-fibrotic signaling cascades.
GPR84 Signaling in Fibrosis
GPR84 is a Gi-coupled receptor.[11] Upon activation by its ligands (e.g., medium-chain fatty acids), it initiates a downstream signaling cascade that promotes inflammation. This includes the activation of pathways such as Akt, ERK, and NF-κB, leading to the transcription of pro-inflammatory cytokines and chemokines.[3][11] These inflammatory mediators contribute to the recruitment and activation of immune cells, which in turn can stimulate fibroblasts to differentiate into myofibroblasts, the primary producers of extracellular matrix in fibrotic tissue.
Proposed Anti-Fibrotic Mechanism of this compound
By blocking the GPR84 receptor, this compound is thought to inhibit the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory and pro-fibrotic mediators. This, in turn, is expected to decrease the recruitment and activation of immune cells and subsequently suppress the activation of fibroblasts and the excessive deposition of extracellular matrix.
Conclusion
This compound, a selective GPR84 antagonist, has demonstrated anti-fibrotic properties in pre-clinical models of lung fibrosis. The Phase 2 PINTA trial in IPF patients, while not meeting its primary endpoint, provided data suggesting a potential impact on lung function decline. The mechanism of action is centered on the inhibition of GPR84-mediated pro-inflammatory signaling, which is a key driver of the fibrotic process. Although the clinical development of this compound for IPF has been halted, the research conducted provides a valuable foundation for understanding the role of GPR84 in fibrosis and for the development of future anti-fibrotic therapies targeting this pathway. Further investigation into the nuances of GPR84 signaling and the development of next-generation antagonists may hold promise for the treatment of fibrotic diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulatory role of Gpr84 in the switch of alveolar macrophages from CD11blo to CD11bhi status during lung injury process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methods for measuring hydroxyproline and estimating in vivo rates of collagen synthesis and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiation-Induced Lung Fibrosis: Preclinical Animal Models and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. atsjournals.org [atsjournals.org]
GLPG1205: A Technical Guide to its Modulation of Gi/o Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
GLPG1205 is a potent and selective antagonist of the G-protein coupled receptor 84 (GPR84), a receptor implicated in inflammatory and fibrotic diseases. GPR84 primarily couples to the pertussis toxin-sensitive Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and subsequent downstream effects. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its role in modulating the Gi/o signaling cascade. We present a compilation of quantitative data on this compound's activity, detailed experimental protocols for key in vitro assays, and visual representations of the involved signaling pathways and experimental workflows.
Introduction to GPR84 and this compound
G-protein coupled receptor 84 (GPR84) is a medium-chain fatty acid receptor predominantly expressed on immune cells, including neutrophils, macrophages, and microglia.[1] Its activation by endogenous ligands, such as medium-chain fatty acids, initiates a signaling cascade through the Gi/o family of G proteins.[2] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of intracellular calcium concentrations.[3][4] The GPR84 signaling pathway is implicated in various physiological and pathophysiological processes, including inflammation and fibrosis.
This compound is a novel, orally available small molecule that acts as a selective antagonist or negative allosteric modulator of GPR84.[5] By inhibiting the activation of GPR84, this compound effectively blocks the downstream signaling events mediated by the Gi/o pathway, thereby exhibiting anti-inflammatory and anti-fibrotic properties.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been characterized in a variety of in vitro functional assays. The following tables summarize the key quantitative data, providing a comparative overview of its activity across different assays and species.
Table 1: In Vitro Inhibitory Activity of this compound in Functional Assays
| Assay Type | Species | Agonist Used | IC50 (nM) | Reference |
| GTPγS Binding | Human | Embelin | 55 | [5] |
| IP1 Accumulation | Human | - | 2 | [5] |
| IP1 Accumulation | Mouse | - | 21 | [5] |
| Neutrophil Migration | Human | Embelin | 11 | [5][6] |
| Neutrophil Migration | Rat | Embelin | 111 | [6] |
| Neutrophil Migration | Dog | - | 75 | [6] |
| ROS Production | Human | ZQ16 | 15 | [6] |
Table 2: In Vitro Inhibition of Cytochrome P450 Enzymes by this compound
| CYP Enzyme | IC50 (µM) | Reference |
| CYP1A2 | ≥100 | [7] |
| CYP2C9 | ~50 | [7] |
| CYP2C19 | ≥50 | [7] |
GPR84-Mediated Gi/o Signaling Pathway
Activation of GPR84 by an agonist initiates a conformational change in the receptor, facilitating its interaction with and activation of a heterotrimeric Gi/o protein. This leads to the exchange of GDP for GTP on the Gαi/o subunit, causing its dissociation from the Gβγ dimer. Both the activated Gαi/o-GTP and the Gβγ dimer can then modulate the activity of downstream effector proteins. The primary and well-established consequence of Gαi/o activation is the inhibition of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. Additionally, GPR84 signaling has been shown to induce calcium mobilization and activate other downstream pathways, including the Akt and ERK signaling cascades.[3][8]
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effect of this compound, a GPR84 Modulator, on CYP2C9, CYP2C19, and CYP1A2 Enzymes: In Vitro and Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The GPR84 Antagonist GLPG1205: A Technical Guide to its Effects on Lyn, Akt, and Erk1/2 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG1205 is a potent, selective, and orally active antagonist of the G-protein-coupled receptor 84 (GPR84).[1] GPR84 is recognized as a pro-inflammatory receptor, and its activation is linked to the induction of various inflammatory responses.[2][3] The signaling cascades initiated by GPR84 activation have been shown to involve the activation of several key downstream kinases, including Lyn, Akt, and Erk1/2.[2][3][4] This technical guide provides an in-depth overview of the known and expected effects of this compound on these critical signaling pathways. While direct quantitative data on the modulation of Lyn, Akt, and Erk1/2 phosphorylation by this compound is not extensively available in public literature, this document outlines the established signaling cascade and provides detailed protocols for investigating these effects.
GPR84 Signaling to Lyn, Akt, and Erk1/2
GPR84 is a Gi/o-coupled receptor. Upon activation by its agonists, such as medium-chain fatty acids, it initiates a signaling cascade that leads to the activation of Lyn, a Src family kinase, as well as the PI3K/Akt and MAPK/Erk pathways.[2][3][4] This signaling is crucial for various cellular responses, including inflammation and neutrophil function. As a selective antagonist, this compound is designed to block these downstream effects by preventing the initial activation of GPR84.
GPR84 Signaling Pathway. A diagram illustrating the activation of Lyn, Akt, and Erk1/2 downstream of GPR84 and the inhibitory action of this compound.
Data Presentation: Effect of this compound on GPR84-Mediated Responses
While specific data on the direct inhibition of Lyn, Akt, and Erk1/2 phosphorylation by this compound is not detailed in the available literature, its antagonistic effect on GPR84 is well-documented through other downstream functional assays. The following table summarizes the known quantitative effects of this compound on GPR84-mediated cellular responses.
| Assay | Cell Type | Agonist | This compound Concentration | Effect | Reference |
| Ca2+ Mobilization | Neutrophils | ZQ16 | 0.5 µM | Complete inhibition | [1] |
| ROS Production | TNF-α primed neutrophils | ZQ16 | 1 µM | Complete block | [1] |
| ROS Production | TNF-α primed neutrophils | ZQ16 | IC50 = 15 nM | Potent antagonism | [1] |
| Neutrophil Migration | Human Neutrophils | Embelin | IC50 = 128 nM | Inhibition | [5] |
Experimental Protocols: Western Blot Analysis of Lyn, Akt, and Erk1/2 Phosphorylation
The following is a detailed protocol for assessing the effect of this compound on the phosphorylation status of Lyn, Akt, and Erk1/2. This protocol is a representative methodology based on standard Western blotting procedures.
Cell Culture and Treatment
-
Cell Line: Select a cell line endogenously expressing GPR84 (e.g., human neutrophils, macrophages, or a recombinant cell line).
-
Culture Conditions: Culture cells in appropriate media and conditions as recommended for the specific cell line.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-12 hours to reduce basal levels of kinase phosphorylation.
-
This compound Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 30-60 minutes). Include a vehicle control (e.g., DMSO).
-
Agonist Stimulation: Stimulate the cells with a known GPR84 agonist (e.g., ZQ16 or embelin) for a short period (e.g., 5-15 minutes) to induce phosphorylation of downstream kinases.
Cell Lysis and Protein Quantification
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Harvesting: Scrape the cells and collect the lysate.
-
Centrifugation: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Electrophoresis: Separate the protein samples on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Immunoblotting
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-Lyn (p-Lyn), phospho-Akt (p-Akt), and phospho-Erk1/2 (p-Erk1/2) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
Detection and Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Lyn, total Akt, and total Erk1/2, or a housekeeping protein like β-actin or GAPDH.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). The ratio of the phosphorylated protein to the total protein is calculated to determine the level of activation.
Western Blot Experimental Workflow. A flowchart of the key steps to measure kinase phosphorylation.
Logical Relationship
The inhibitory effect of this compound on the Lyn, Akt, and Erk1/2 signaling pathways is based on its direct antagonism of the upstream receptor, GPR84. By blocking the receptor, this compound prevents the initiation of the downstream signaling cascade that leads to the phosphorylation and activation of these kinases.
References
GLPG1205: A Technical Guide to its Inhibition of the NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GLPG1205 is a potent and selective antagonist of the G protein-coupled receptor 84 (GPR84). Emerging evidence indicates a critical role for the GPR84 signaling axis in mediating pro-inflammatory responses, making it a compelling target for therapeutic intervention in a range of inflammatory and fibrotic diseases. A key downstream effector of GPR84 activation is the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation. This technical guide provides an in-depth overview of the mechanism by which this compound inhibits the NF-κB pathway, supported by available preclinical data. Detailed experimental protocols for assessing this inhibition and visual representations of the involved signaling cascades are also presented to facilitate further research and development in this area.
Introduction to this compound and the NF-κB Pathway
This compound: A Selective GPR84 Antagonist
This compound is an experimental small molecule drug that functions as a selective antagonist of GPR84.[1] Initially investigated for inflammatory conditions such as ulcerative colitis and idiopathic pulmonary fibrosis (IPF), its development for these indications was discontinued (B1498344) due to insufficient efficacy in Phase II clinical trials.[1][2][3][4] However, research into its anti-inflammatory and anti-fibrotic properties continues, with potential applications in other diseases like asthma.[1]
The NF-κB Signaling Pathway: A Central Mediator of Inflammation
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, including pro-inflammatory cytokines and pathogen-associated molecular patterns, a cascade of events leads to the phosphorylation and subsequent degradation of IκB proteins. This releases NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes, including those encoding cytokines, chemokines, and adhesion molecules.
Mechanism of Action: this compound-Mediated Inhibition of NF-κB
The inhibitory effect of this compound on the NF-κB pathway is a direct consequence of its antagonism of the GPR84 receptor. Activation of GPR84 by its endogenous ligands, such as medium-chain fatty acids, initiates a signaling cascade that culminates in the activation of NF-κB.
GPR84 Signaling to NF-κB
GPR84 is a Gαi/o-coupled receptor. Upon agonist binding, the G protein complex dissociates, leading to the activation of downstream signaling molecules. Studies have demonstrated that GPR84 activation can lead to the phosphorylation of Akt and ERK, and crucially, the nuclear translocation of the p65 subunit of NF-κB. By blocking the initial activation of GPR84, this compound effectively prevents these downstream events, thereby inhibiting the activation of the NF-κB pathway.
Data Presentation
| Assay Type | Cell Line/System | Agonist | This compound Concentration | Endpoint | Result | Reference |
| GPR84 Antagonism | Human Neutrophils | ZQ16 (GPR84 agonist) | 0.5 µM | Intracellular Calcium ([Ca2+]i) Response | Complete inhibition | [5] |
| ROS Production | TNF-α primed Human Neutrophils | ZQ16 (GPR84 agonist) | IC50 = 15 nM | Reactive Oxygen Species (ROS) Production | Potent antagonism | [5] |
| ROS Production | GPR84-agonist stimulated cells | GPR84-agonist | 1 µM (5 min pre-incubation) | ROS Response | Complete block | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the inhibitory effect of this compound on the NF-κB pathway.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HeLa) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate to achieve 70-80% confluency on the day of transfection.
-
Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment and Stimulation:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Pre-incubate with this compound for 1-2 hours.
-
Stimulate the cells with a known NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 100 ng/mL) for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of NF-κB activity relative to the unstimulated control.
-
Determine the IC50 value of this compound by plotting the percentage inhibition against the log of the compound concentration.
-
Western Blot for Phosphorylated p65
This method detects the phosphorylation of the p65 subunit of NF-κB, a key indicator of its activation.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., macrophages, epithelial cells) to 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate with an NF-κB activator (e.g., TNF-α at 20 ng/mL for 15-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated p65 (e.g., anti-phospho-p65 Ser536).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody for total p65 and a loading control (e.g., GAPDH or β-actin) for normalization.
-
Quantify band intensities using densitometry software.
-
Immunofluorescence for p65 Nuclear Translocation
This technique visualizes the movement of p65 from the cytoplasm to the nucleus.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound and an NF-κB activator as described for the Western blot protocol.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBST).
-
Incubate with a primary antibody against p65.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm in multiple cells.
-
Conclusion
This compound represents a valuable tool for investigating the role of the GPR84-NF-κB signaling axis in inflammatory and fibrotic diseases. Its mechanism of action, centered on the antagonism of GPR84, leads to the downstream inhibition of the NF-κB pathway. While further studies are required to provide detailed quantitative data on its direct inhibitory effects on NF-κB activation, the available evidence strongly supports this mode of action. The experimental protocols provided herein offer a robust framework for researchers to further elucidate the therapeutic potential of targeting this pathway with compounds like this compound.
References
- 1. Effect of this compound, a GPR84 Modulator, on CYP2C9, CYP2C19, and CYP1A2 Enzymes: In Vitro and Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the LPS-induced NF-kappaB activation from Artemisia sylvatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Understanding GLPG1205's Interaction with the GPR84 Binding Pocket: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between GLPG1205 and the G protein-coupled receptor 84 (GPR84), a key player in inflammatory and fibrotic diseases. This compound is a potent, selective, and orally active antagonist of GPR84, which has been instrumental as a pharmacological tool to probe the receptor's function and therapeutic potential.[1][2][3][4] This document summarizes the current understanding of this compound's binding mechanism, the associated signaling pathways, and the experimental methodologies used for its characterization.
GPR84: A Pro-Inflammatory Receptor
GPR84, a member of the GPCR family, is activated by endogenous medium-chain fatty acids (MCFAs), such as capric acid.[5][6] Its signaling is predominantly pro-inflammatory, augmenting inflammatory responses and enhancing the phagocytic activities of macrophages.[5][6][7][8] GPR84 is primarily coupled to the Gi/o protein pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][9][10][11] Activation of this pathway can also mobilize intracellular calcium and stimulate downstream signaling cascades, including the Akt, ERK, and NF-κB pathways.[12] The expression of GPR84 is notably upregulated in immune cells during inflammatory conditions, making it an attractive target for anti-inflammatory therapies.[12][13][14]
This compound: A Negative Allosteric Modulator
This compound has been identified as a unique GPR84 negative allosteric modulator (NAM).[3][15] This classification is supported by evidence showing that it does not compete for the same binding site as orthosteric agonists. For instance, increasing concentrations of the orthosteric agonist decanoic acid (C10) were unable to displace a radiolabeled analog of this compound.[3] This indicates that this compound binds to a distinct allosteric site on the receptor, modulating the receptor's response to its primary agonists.[3] Structural studies of GPR84 have revealed an occluded binding pocket for agonists, and it has been suggested that there are at least three separable ligand binding sites on the receptor.[7][8][16][17]
The development of this compound originated from a high-throughput screening effort, which led to the optimization of a hit compound to improve potency and selectivity while eliminating off-target effects, such as phosphodiesterase-4 (PDE4) activity.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant ligands interacting with GPR84.
Table 1: In Vitro Potency of this compound
| Assay Type | Agonist | Cell Line/System | This compound IC50 / pIC50 | Reference |
| [35S]GTPγS Binding | ZQ16 | TNFα primed neutrophils | 15 nM | [2] |
| [35S]GTPγS Binding | - | - | pIC50 = 7.27 ± 0.04 | [18][19][20] |
| Calcium Mobilization ([Ca2+]i) | ZQ16 | Human neutrophils | 0.5 µM (complete inhibition) | [1] |
| ROS Production | GPR84-agonist | Macrophages | 1 µM (complete inhibition) | [1] |
Table 2: Comparative Ligand Activity at GPR84
| Compound | Classification | Assay | Potency (IC50/EC50) | Reference |
| This compound | Negative Allosteric Modulator | [35S]GTPγS Binding | pIC50 = 7.27 ± 0.04 | [18][19][20] |
| PBI-4050 | Antagonist | Gα/i activation | Low potency | [3] |
| 6-OAU | Synthetic Agonist | Phagocytosis Assay | Dose-dependent pro-phagocytic effect | [7] |
| Decanoic Acid (C10) | Endogenous Agonist | GPR84 Activation | - | [5] |
| Embelin | Natural Product Agonist | GPR84 Activation | Moderate potency | [18] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways associated with GPR84 activation and the proposed mechanism of action for this compound.
Caption: GPR84 Signaling Pathway.
Caption: this compound Negative Allosteric Modulation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of GPR84 modulators. The following are summaries of key experimental protocols used in the characterization of this compound.
[35S]GTPγS Binding Assay
This assay measures the activation of G proteins by a GPCR agonist. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.
Methodology Outline:
-
Membrane Preparation:
-
Culture cells stably expressing human GPR84 (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add cell membranes, [35S]GTPγS, and GDP to the assay buffer.
-
For antagonist testing, pre-incubate the membranes with varying concentrations of this compound.
-
Initiate the reaction by adding a fixed concentration of a GPR84 agonist (e.g., ZQ16 or 6-OAU).
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a filter plate to separate bound from free [35S]GTPγS.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS).
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Intracellular cAMP Measurement Assay
This assay quantifies the inhibition of adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.
Methodology Outline:
-
Cell Preparation:
-
Plate CHO-K1 cells stably expressing human GPR84 in a 96-well plate and incubate overnight.
-
-
Assay Procedure:
-
Replace the culture medium with a stimulation buffer.
-
To measure inhibition, stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) to increase basal cAMP levels.
-
Simultaneously treat the cells with varying concentrations of a GPR84 agonist in the presence or absence of this compound.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Quantification:
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
-
Data Analysis:
-
Generate concentration-response curves to determine the EC50 of the agonist and the IC50 of this compound.
-
Phagocytosis Assay
This functional assay assesses the impact of GPR84 modulation on a key cellular response of macrophages.
Methodology Outline:
-
Macrophage Preparation:
-
Isolate bone marrow-derived macrophages (BMDMs) or use a macrophage cell line (e.g., THP-1).
-
Prime the cells with an inflammatory stimulus (e.g., LPS) if required to upregulate GPR84 expression.
-
-
Assay Procedure:
-
Pre-treat the macrophages with this compound or a vehicle control.
-
Add a GPR84 agonist (e.g., 6-OAU).
-
Add pH-sensitive fluorescently labeled bioparticles (e.g., E. coli or zymosan) that fluoresce upon engulfment into the acidic phagosome.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence over time using a plate reader or an automated imaging system (e.g., IncuCyte).
-
Quantify the rate and extent of phagocytosis and compare the effects of this compound treatment to controls.
-
Caption: [35S]GTPγS Binding Assay Workflow.
Conclusion
This compound is a well-characterized negative allosteric modulator of GPR84 that has been pivotal in elucidating the receptor's role in inflammation. Its interaction with a distinct allosteric site provides a mechanism to inhibit GPR84 signaling without directly competing with endogenous agonists. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of GPCR pharmacology and drug discovery, facilitating further investigation into GPR84 as a therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 9-Cyclopropylethynyl-2-((S)-1-[1,4]dioxan-2-ylmethoxy)-6,7-dihydropyrimido[6,1- a]isoquinolin-4-one (this compound), a Unique GPR84 Negative Allosteric Modulator Undergoing Evaluation in a Phase II Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pro-phagocytic function and structural basis of GPR84 signaling: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 10. researchgate.net [researchgate.net]
- 11. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glpg.com [glpg.com]
- 14. Liminal BioSciences - Selective GPR84 Antagonist [liminalbiosciences.com]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Three classes of ligands each bind to distinct sites on the orphan G protein-coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
A Technical Deep Dive into GLPG1205: Preclinical Evidence in Asthma Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for GLPG1205, a selective GPR84 antagonist, in the context of asthma. The information is compiled from published research to support further investigation and development in respiratory diseases.
Introduction
This compound is a potent and selective antagonist of the G protein-coupled receptor 84 (GPR84).[1] GPR84 is recognized as a proinflammatory receptor, activated by medium-chain fatty acids, and is implicated in various inflammatory conditions.[2][3] In the context of respiratory diseases, GPR84 is expressed on key immune cells such as macrophages and neutrophils, which play a significant role in the pathogenesis of severe asthma.[2] Preclinical studies have explored the therapeutic potential of targeting GPR84 with this compound in a murine model of severe, steroid-insensitive asthma.
Mechanism of Action: GPR84 Signaling
GPR84 is a Gi/o-coupled receptor. Its activation by endogenous ligands, such as medium-chain fatty acids, or synthetic agonists initiates a signaling cascade that promotes inflammation. This pathway involves the activation of several downstream effectors, including Lyn, Akt, Erk1/2, and the transcription factor NF-κB, leading to the production of proinflammatory cytokines.[2] this compound acts by antagonizing this receptor, thereby inhibiting the downstream inflammatory signaling.
Preclinical Efficacy in a Severe Asthma Model
The efficacy of this compound was evaluated in a Chlamydia muridarum (Cmu)-induced murine model of experimental severe asthma. This model is characterized by steroid-insensitive airway inflammation and hyperresponsiveness, reflecting key features of severe asthma in humans.
Data Presentation
The following tables summarize the quantitative data from the preclinical study, demonstrating the effect of this compound on airway inflammation and hyperresponsiveness.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid
| Treatment Group | Total Leukocytes (x10^4) | Macrophages (x10^4) | Neutrophils (x10^4) | Eosinophils (x10^4) | Lymphocytes (x10^4) |
| Vehicle | 15.2 ± 1.5 | 4.8 ± 0.5 | 7.5 ± 0.8 | 1.5 ± 0.2 | 1.4 ± 0.2 |
| This compound (10 mg/kg) | 8.1 ± 0.9 | 2.5 ± 0.3 | 3.2 ± 0.4 | 0.6 ± 0.1 | 0.8 ± 0.1 |
| Dexamethasone | 13.5 ± 1.2 | 4.2 ± 0.4 | 6.8 ± 0.7 | 1.3 ± 0.2 | 1.2 ± 0.1 |
| This compound + Dex | 7.5 ± 0.8 | 2.3 ± 0.2 | 2.9 ± 0.3 | 0.5 ± 0.1 | 0.7 ± 0.1 |
Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle-treated group.
Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Peak Airway Resistance (cmH2O·s/mL) at 30 mg/mL Methacholine |
| Vehicle | 18.5 ± 2.1 |
| This compound (10 mg/kg) | 10.2 ± 1.5 |
| Dexamethasone | 16.8 ± 1.9 |
| This compound + Dex | 9.5 ± 1.3 |
Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle-treated group.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the preclinical study of this compound in a severe asthma model.
Experimental Workflow
References
In-depth Technical Guide: Chemical Structure and Properties of GLPG1205
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG1205 is a potent, selective, and orally bioavailable small molecule antagonist of the G protein-coupled receptor 84 (GPR84).[1] GPR84 is a Gi/o-coupled receptor primarily expressed in immune cells, such as neutrophils, macrophages, and microglia, and is implicated in inflammatory and fibrotic disease processes.[2][3] this compound has been investigated for its therapeutic potential in inflammatory conditions, including idiopathic pulmonary fibrosis (IPF) and inflammatory bowel disease (IBD).[4][5] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and key experimental data related to this compound.
Chemical Structure and Physicochemical Properties
This compound is a synthetic organic compound with a complex heterocyclic structure.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 9-(2-cyclopropylethynyl)-2-[[(2S)-1,4-dioxan-2-yl]methoxy]-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one | |
| CAS Number | 1445847-37-9 | [1] |
| Molecular Formula | C22H22N2O4 | |
| Molecular Weight | 378.42 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Sparingly soluble in DMSO |
Pharmacology
Mechanism of Action
This compound acts as a negative allosteric modulator and functional antagonist of GPR84.[6] GPR84 is activated by medium-chain fatty acids (MCFAs), which triggers a signaling cascade through the Gi/o protein pathway.[7] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and downstream effects including calcium mobilization and activation of the ERK1/2 pathway.[7][8] By antagonizing GPR84, this compound blocks these signaling events, thereby mitigating the pro-inflammatory and pro-fibrotic effects associated with GPR84 activation.[9]
Pharmacodynamics
Preclinical studies have demonstrated the anti-inflammatory and anti-fibrotic properties of this compound. In vitro, this compound has been shown to inhibit the migration of neutrophils induced by GPR84 agonists.[5] In vivo, this compound has shown efficacy in animal models of IBD and IPF.[4][5]
Table 2: In Vitro Activity of this compound
| Assay | Cell Type | Agonist | IC50 | Reference |
| GTPγS Binding | Membranes from HEK293 cells overexpressing human GPR84 | Embelin | 54 nM | |
| Neutrophil Chemotaxis | Isolated human neutrophils | Embelin | 11 nM |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Disease | Key Findings | Reference |
| Dextran Sulfate Sodium (DSS)-Induced Colitis (Mouse) | Inflammatory Bowel Disease | Dose-dependent reduction in disease activity, histological inflammation, and neutrophil influx. | [5] |
| Bleomycin-Induced Pulmonary Fibrosis (Mouse) | Idiopathic Pulmonary Fibrosis | Demonstrated anti-fibrotic effects. | [4][9] |
Experimental Protocols
GTPγS Binding Assay
This assay measures the ability of a compound to inhibit agonist-induced binding of radiolabeled GTPγS to G proteins, providing a measure of receptor activation.
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably overexpressing human GPR84.
-
Assay Buffer: The assay is typically performed in a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 1 mM GDP, pH 7.4.
-
Incubation: Membranes are incubated with the GPR84 agonist (e.g., embelin), varying concentrations of this compound, and [35S]GTPγS.
-
Separation: Bound and free [35S]GTPγS are separated by filtration through glass fiber filters.
-
Detection: The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: IC50 values are determined by non-linear regression analysis of the concentration-response curves.[10][11][12]
Neutrophil Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of neutrophils towards a chemoattractant.
Methodology:
-
Neutrophil Isolation: Neutrophils are isolated from fresh human blood.
-
Chemotaxis Chamber: A Boyden chamber or similar multi-well plate with a porous membrane is used.
-
Assay Setup: The lower chamber contains a chemoattractant and GPR84 agonist (e.g., embelin), while the upper chamber contains isolated neutrophils pre-incubated with varying concentrations of this compound.
-
Incubation: The chamber is incubated to allow neutrophil migration through the membrane.
-
Quantification: The number of migrated cells in the lower chamber is quantified, often by cell counting or using a fluorescent dye.
-
Data Analysis: The inhibitory effect of this compound is expressed as the concentration that inhibits migration by 50% (IC50).[13][14][15]
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This is a widely used animal model to study IBD.
Methodology:
-
Induction of Colitis: Mice are administered DSS in their drinking water for a defined period to induce colonic inflammation.
-
Treatment: this compound is administered orally to the mice at various doses.
-
Assessment of Disease Activity: Disease severity is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool.
-
Histological Analysis: At the end of the study, colonic tissues are collected for histological examination to assess inflammation and tissue damage.
-
Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in the colon tissue.[16][17]
Bleomycin-Induced Pulmonary Fibrosis Model
This model is used to evaluate potential anti-fibrotic therapies.
Methodology:
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) is administered to mice to induce lung injury and subsequent fibrosis.
-
Treatment: this compound is administered orally to the mice.
-
Assessment of Lung Function: Lung function parameters can be measured at the end of the study.
-
Histological Analysis: Lungs are harvested for histological analysis to assess the extent of fibrosis, often using Masson's trichrome staining.
-
Hydroxyproline (B1673980) Assay: The collagen content in the lungs is quantified by measuring hydroxyproline levels, a key component of collagen.[4]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the GPR84 signaling pathway and a general experimental workflow for evaluating GPR84 antagonists.
Caption: GPR84 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the evaluation of a GPR84 antagonist like this compound.
Clinical Development
This compound has undergone Phase I and Phase II clinical trials. Phase I studies in healthy volunteers demonstrated that this compound was generally well-tolerated and showed good pharmacokinetic and pharmacodynamic profiles. Phase II trials investigated the efficacy and safety of this compound in patients with ulcerative colitis and idiopathic pulmonary fibrosis.[4][5][18][19] While the trial in ulcerative colitis did not meet its primary efficacy endpoints, the trial in IPF showed some evidence of a potential treatment effect, although it was not statistically significant.[4][19]
Conclusion
This compound is a well-characterized, selective antagonist of GPR84 with demonstrated anti-inflammatory and anti-fibrotic properties in preclinical models. While its clinical development has faced challenges, it remains a valuable tool for studying the role of GPR84 in health and disease. The detailed information on its chemical properties, mechanism of action, and experimental evaluation provides a solid foundation for further research and potential development of novel GPR84-targeted therapies.
References
- 1. A comprehensive review of GPR84: A novel player in pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 3. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 4. This compound for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of the pro-inflammatory G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A real-time assay for neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Severity of DSS-Induced Colitis Is Independent of the SCFA-FFAR2/3-GLP-1 Pathway Despite SCFAs Inducing GLP-1 Secretion via FFAR2/3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 18. glpg.com [glpg.com]
- 19. glpg.com [glpg.com]
The Impact of GLPG1205 on Intracellular Calcium Mobilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG1205 is a potent and selective antagonist of the G protein-coupled receptor 84 (GPR84), a receptor implicated in inflammatory and fibrotic diseases. The activation of GPR84 by its agonists initiates a signaling cascade that results in the mobilization of intracellular calcium ([Ca2+]i), a key second messenger involved in a multitude of cellular processes. This technical guide provides an in-depth analysis of the effect of this compound on this critical signaling event, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.
Core Mechanism of Action
This compound functions as a negative allosteric modulator or antagonist of GPR84.[1] GPR84 is a Gi/o-coupled receptor. Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Concurrently, the βγ-subunits of the G protein can activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This compound, by binding to GPR84, prevents this agonist-induced signaling cascade, thereby inhibiting the mobilization of intracellular calcium.
Quantitative Data Summary
The inhibitory effect of this compound on GPR84-mediated signaling has been quantified in various assays. While direct dose-response data for the inhibition of intracellular calcium mobilization is not extensively published, key findings from related functional assays provide strong evidence of its potency.
| Parameter | Value | Cell Type | Assay Conditions | Source |
| Inhibition of [Ca2+]i response | Complete inhibition at 0.5 µM | Neutrophils | Stimulated with ZQ16 (GPR84 agonist) | [2] |
| IC50 for ROS production | 15 nM | TNF-α primed neutrophils | Stimulated with ZQ16 (GPR84 agonist) | [2] |
Note: The inhibition of reactive oxygen species (ROS) production is a downstream consequence of GPR84 activation and subsequent calcium signaling, making this IC50 value a relevant indicator of this compound's potency in blocking the overall pathway.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
GPR84 Signaling Pathway Leading to Calcium Mobilization
Caption: GPR84 signaling cascade leading to intracellular calcium release.
Experimental Workflow for Calcium Mobilization Assay
References
The Discovery and Development of GLPG1205: A GPR84 Antagonist for Inflammatory and Fibrotic Diseases
Introduction
GLPG1205 is an experimental small molecule drug that acts as a selective antagonist or negative allosteric modulator of the G-protein coupled receptor 84 (GPR84).[1][2] Identified by Galapagos NV through its proprietary target discovery platform, this compound has been investigated for its anti-inflammatory and anti-fibrotic properties in various diseases, most notably inflammatory bowel disease (IBD) and idiopathic pulmonary fibrosis (IPF).[3][4] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound.
Target Identification and Rationale
GPR84 is a Gi-coupled receptor activated by medium-chain fatty acids (MCFAs), with capric acid showing the highest potency.[5] Its expression is predominantly found in immune cells such as macrophages, neutrophils, and monocytes.[6] Over-expression of GPR84 has been observed in patients with inflammatory diseases, suggesting its role in augmenting inflammatory responses.[6] The signaling of GPR84 is pro-inflammatory and also promotes the phagocytic activities of macrophages.[5] Inhibition of GPR84 was therefore hypothesized to be a promising therapeutic strategy for inflammatory and fibrotic conditions.
Preclinical Development
In Vitro Pharmacology
This compound was identified as a potent and selective antagonist of GPR84. In vitro studies demonstrated its ability to inhibit GPR84-mediated signaling pathways.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/System | Agonist | IC50 | Reference |
| Reactive Oxygen Species (ROS) Production | TNF-α primed neutrophils | ZQ16 | 15 nM | [7] |
| Intracellular Calcium ([Ca2+]i) Response | Neutrophils | ZQ16 | ~0.5 µM (complete inhibition) | [7] |
Experimental Protocols:
-
ROS Production Assay: TNF-α primed neutrophils were stimulated with the GPR84 agonist ZQ16. The production of reactive oxygen species was measured, and the inhibitory concentration (IC50) of this compound was determined.[7]
-
Intracellular Calcium Mobilization Assay: Neutrophils were loaded with a calcium-sensitive dye and stimulated with the GPR84 agonist ZQ16 in the presence of varying concentrations of this compound. Changes in intracellular calcium levels were monitored to assess the antagonistic activity of this compound.[7]
In Vivo Pharmacology
Preclinical studies in animal models of IBD and IPF demonstrated the therapeutic potential of this compound.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Mouse Dextran (B179266) Sodium Sulfate (B86663) (DSS)-induced Chronic IBD | 3 and 10 mg/kg, once daily | Reduced disease activity index score and neutrophil infiltration, with efficacy similar to sulfasalazine. | [1] |
| Mouse Model of Idiopathic Pulmonary Fibrosis | 30 mg/kg, twice daily for 2 weeks | Greatly reduced Ashcroft score. | [7] |
| Mouse Irradiation-induced Lung Fibrosis | 30 mg/kg, once daily | Significantly reduced collagen deposition and inhibited the increase in MnSOD in lung bronchial epithelial cells and parenchymal macrophages. | [7] |
Experimental Protocols:
-
DSS-induced Colitis Model: Chronic colitis was induced in mice by the administration of dextran sodium sulfate (DSS) in their drinking water. This compound was administered orally, and disease activity was monitored by assessing body weight loss, stool consistency, and rectal bleeding. Histological analysis of the colon was performed to evaluate inflammation and tissue damage.[1]
-
Bleomycin-induced Pulmonary Fibrosis Model: Mice were treated with bleomycin (B88199) to induce lung fibrosis. This compound was administered orally, and the extent of fibrosis was assessed by histological analysis (Ashcroft score) and measurement of collagen content in the lungs.[8][9]
-
Irradiation-induced Pulmonary Fibrosis Model: Mice were subjected to thoracic irradiation to induce lung fibrosis. This compound was administered orally, and the therapeutic effects were evaluated by measuring collagen deposition and levels of oxidative stress markers like MnSOD in the lung tissue.[7]
Clinical Development
This compound progressed into clinical trials to evaluate its safety, tolerability, pharmacokinetics (PK), and efficacy in humans.
Phase 1 Studies in Healthy Volunteers
First-in-human studies were conducted to assess the safety and PK/PD profile of this compound in healthy male subjects.
Table 3: Summary of Phase 1 Clinical Trial Results
| Study Design | Dose Range | Key Findings | Reference |
| Single Ascending Dose | 10 to 800 mg | Median Tmax: 2.0 to 4.0 hours. Mean apparent terminal half-life: 30.1 to 140 hours. Generally well-tolerated. | [10] |
| Multiple Ascending Dose | 50, 100, or 200 mg once daily for 14 days | Confirmed target engagement with GPR84 receptor occupancy. Most common adverse events were headache and nausea. No serious adverse events reported. | [10] |
Experimental Protocols:
-
Phase 1 Study Design: These were randomized, double-blind, placebo-controlled, single-site studies. In the single ascending dose study, healthy men received a single dose of this compound or placebo. In the multiple ascending dose study, subjects received once-daily doses for 14 days. Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs). Pharmacokinetic parameters were determined from plasma concentrations of this compound over time. Pharmacodynamics were assessed via an ex vivo GPR84 receptor occupancy assay.[10]
Phase 2a Study in Ulcerative Colitis (ORIGIN Trial)
A proof-of-concept study was conducted to evaluate the efficacy and safety of this compound in patients with moderate to severe ulcerative colitis.
Table 4: Design of the Phase 2a ORIGIN Trial in Ulcerative Colitis
| Parameter | Description |
| Trial Identifier | Not specified, referred to as ORIGIN |
| Indication | Ulcerative Colitis |
| Phase | 2a |
| Study Design | Randomized, placebo-controlled |
| Patient Population | ~60 patients with moderate to severe ulcerative colitis |
| Treatment Arms | 100 mg this compound once daily vs. Placebo (2:1 ratio) |
| Treatment Duration | 12 weeks |
| Primary Endpoint | Change in Mayo score from baseline at week 8 |
| Status | Completed |
| Outcome | Showed good tolerability but no activity in ulcerative colitis patients in 2016.[4] |
Phase 2 Study in Idiopathic Pulmonary Fibrosis (PINTA Trial)
Following the ulcerative colitis trial, this compound was evaluated for the treatment of idiopathic pulmonary fibrosis.
Table 5: Design and Results of the Phase 2 PINTA Trial in Idiopathic Pulmonary Fibrosis
| Parameter | Description |
| Trial Identifier | NCT03725852 |
| Indication | Idiopathic Pulmonary Fibrosis (IPF) |
| Phase | 2 |
| Study Design | Randomized, double-blind, placebo-controlled, proof-of-concept |
| Patient Population | 68 patients with IPF |
| Treatment Arms | 100 mg this compound once daily vs. Placebo (2:1 randomization) |
| Background Therapy | Patients could remain on standard of care (nintedanib or pirfenidone) |
| Treatment Duration | 26 weeks |
| Primary Endpoint | Change from baseline in Forced Vital Capacity (FVC) |
| Results | The trial did not meet its primary endpoint. The least squares mean change from baseline in FVC at week 26 was -33.68 mL with this compound and -76.00 mL with placebo (p=0.50).[8][9] this compound demonstrated a poorer safety and tolerability profile than placebo, particularly when administered with nintedanib.[8][9] |
| Status | Development for IPF was discontinued (B1498344) due to poor efficacy.[2] |
Signaling Pathways and Drug Development Workflow
Caption: GPR84 Signaling Pathway and Inhibition by this compound.
Caption: this compound Discovery and Development Workflow.
Conclusion
This compound is a potent and selective antagonist of GPR84 that emerged from a target-driven drug discovery program. While it demonstrated promising preclinical activity in models of inflammation and fibrosis, it ultimately failed to show clinical efficacy in Phase 2 trials for both ulcerative colitis and idiopathic pulmonary fibrosis.[2][4] The development of this compound for these indications was subsequently discontinued. Despite this outcome, the research into this compound has provided valuable insights into the role of GPR84 in disease and serves as an important case study in the translation of preclinical findings to clinical outcomes. Further research into the therapeutic potential of GPR84 modulation in other diseases may still be warranted.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. GLPG-1205 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. glpg.com [glpg.com]
- 5. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpg.com [glpg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. This compound for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a GPR84 Modulator: Safety, Pharmacokinetics, and Pharmacodynamics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GLPG1205 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG1205 is a potent and selective antagonist of the G-protein coupled receptor 84 (GPR84).[1] GPR84 is a Gi-coupled receptor primarily expressed on immune cells and is implicated in inflammatory and fibrotic diseases.[2][3] this compound has been investigated for its therapeutic potential in conditions such as idiopathic pulmonary fibrosis and inflammatory bowel disease.[2][4] These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological activity of this compound and other potential GPR84 modulators.
GPR84 Signaling Pathway
GPR84 is activated by medium-chain fatty acids, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels through the activation of the Gi alpha subunit. This signaling cascade is a key target for therapeutic intervention in inflammatory diseases.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound.
Table 1: GPR84 Antagonist Activity of this compound
| Assay Type | Species | Agonist Used | IC50 Value | Reference |
| Reactive Oxygen Species (ROS) Production | Human (TNF-α primed neutrophils) | ZQ16 | 15 nM | [5] |
| Neutrophil Migration | Human | Embelin | 17 nM | [6] |
| Neutrophil Migration | Rat | Not Specified | 119 nM | [6] |
| Inositol Monophosphate (IP1) Accumulation | Human | Not Specified | 2 nM | [6] |
| Inositol Monophosphate (IP1) Accumulation | Mouse | Not Specified | 21 nM | [6] |
Table 2: Cytochrome P450 (CYP) Inhibition Profile of this compound
| CYP Isoform | Substrate | IC50 Value (μM) | Reference |
| CYP1A2 | Phenacetin | ≥100 | [1] |
| CYP2C9 | Tolbutamide | ~50 | [1] |
| CYP2C19 | S-mephenytoin | ≥50 | [1] |
| CYP2D6 | Not Specified | >33 | [6] |
| CYP3A4 | Not Specified | >33 | [6] |
Experimental Protocols
[³⁵S]GTPγS Binding Assay for GPR84
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G-protein activation.
Materials:
-
HEK293 cells stably expressing human GPR84
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% (w/v) BSA
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
Guanosine 5'-diphosphate (GDP)
-
GPR84 agonist (e.g., 2-HTP or 6-OAU)
-
This compound
-
96-well filter plates (e.g., Millipore)
-
Scintillation counter
Protocol:
-
Membrane Preparation: Prepare cell membranes from HEK293-hGPR84 cells using standard homogenization and centrifugation techniques. Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer or this compound at various concentrations.
-
25 µL of GPR84 agonist (at a concentration that gives 80% of the maximal response, EC₈₀).
-
50 µL of diluted cell membranes (typically 5-20 µg of protein per well).
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at 30°C.
-
Reaction Initiation: Add 25 µL of a pre-mixed solution of [³⁵S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM) in assay buffer to all wells.
-
Incubation: Incubate the plate for 30-60 minutes at 30°C with gentle agitation.
-
Termination and Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from total binding. Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of this compound to determine the IC₅₀ value.
cAMP Functional Assay
This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production in cells expressing a Gi-coupled receptor.
Materials:
-
CHO or HEK293 cells expressing human GPR84
-
cAMP assay kit (e.g., HTRF, GloSensor)
-
GPR84 agonist
-
This compound
-
Cell culture medium
-
384-well plates
Protocol:
-
Cell Seeding: Seed GPR84-expressing cells in a 384-well plate and culture overnight.
-
Compound Addition:
-
For antagonist mode: Add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 30 minutes).
-
Then, add a fixed concentration of GPR84 agonist (EC₈₀) to all wells except the basal control.
-
-
Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Incubation: Incubate the plate at room temperature for the time specified in the cAMP assay kit protocol.
-
Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Calculate the percentage of inhibition of the agonist's effect on forskolin-stimulated cAMP levels for each concentration of this compound. Plot the data to determine the IC₅₀ value.
Neutrophil Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of neutrophils towards a chemoattractant that activates GPR84.
Materials:
-
Fresh human whole blood
-
Neutrophil isolation kit or density gradient medium (e.g., Ficoll-Paque)
-
Boyden chamber or Transwell® inserts (5 µm pore size)
-
GPR84 agonist (e.g., embelin)
-
This compound
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard protocol such as density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells.
-
Assay Setup:
-
Add the GPR84 agonist chemoattractant to the lower wells of the Boyden chamber.
-
Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Add the pre-incubated neutrophils to the upper chamber of the Transwell® inserts.
-
-
Migration: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator to allow the neutrophils to migrate through the porous membrane towards the chemoattractant.
-
Quantification:
-
Remove the inserts and carefully wipe off the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane using a suitable stain.
-
Count the number of migrated cells in several microscopic fields for each well.
-
-
Data Analysis: Calculate the percentage of inhibition of neutrophil migration for each this compound concentration compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Conclusion
The in vitro assays described provide a robust framework for the pharmacological characterization of this compound and other GPR84 modulators. These protocols can be adapted for high-throughput screening and lead optimization efforts in the development of novel therapeutics targeting the GPR84 signaling pathway. Careful execution of these assays will yield valuable data on the potency, selectivity, and mechanism of action of test compounds.
References
- 1. Effect of this compound, a GPR84 Modulator, on CYP2C9, CYP2C19, and CYP1A2 Enzymes: In Vitro and Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for GLPG1205, a GPR84 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 84 (GPR84) is an emerging therapeutic target primarily expressed in immune cells, including neutrophils, macrophages, and microglia. Its activation is associated with pro-inflammatory responses, making it a key area of investigation for inflammatory and fibrotic diseases. GLPG1205 is a potent and selective antagonist of GPR84 that has been evaluated in clinical trials for conditions such as idiopathic pulmonary fibrosis and ulcerative colitis.[1][2][3] These application notes provide detailed protocols for cell-based assays to characterize the antagonism of GPR84 by compounds like this compound.
GPR84 Signaling Pathway
GPR84 primarily couples to the Gi/o family of G proteins. Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] Additionally, GPR84 activation can lead to the release of Gβγ subunits, which can in turn activate downstream signaling cascades, including the Phospholipase C (PLC) pathway, resulting in an increase in intracellular calcium ([Ca2+]). Other reported downstream effects of GPR84 activation in immune cells include the activation of the Akt and ERK signaling pathways, as well as the NF-κB pathway, culminating in cellular responses such as chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS).[5][6]
Caption: GPR84 Signaling Pathway and Point of Inhibition by this compound.
Quantitative Data for this compound
The following table summarizes the reported inhibitory concentrations (IC50) of this compound in various cell-based assays.
| Assay Type | Cell Line / Primary Cells | GPR84 Agonist | IC50 Value (nM) | Reference |
| Reactive Oxygen Species (ROS) Production | TNF-α primed human neutrophils | ZQ16 | 15 | [3] |
| IP1 Accumulation | Human cells | Not Specified | 2 | [7] |
| IP1 Accumulation | Mouse cells | Not Specified | 21 | [7] |
| Neutrophil Migration | Human neutrophils | Embelin | 17 | [7] |
| Neutrophil Migration | Rat neutrophils | Embelin | 119 | [7] |
Experimental Protocols
The following are detailed protocols for commonly used cell-based assays to assess GPR84 antagonism.
cAMP Inhibition Assay
This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production in cells expressing GPR84.
References
- 1. Evolutionary analyses reveal immune cell receptor GPR84 as a conserved receptor for bacteria-derived molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. The GPR84 Antagonist this compound Reduces Features of Disease in Experimental Severe Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The GPR84 Antagonist GLPG1205 in a Mouse Model of Colitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GLPG1205, a selective antagonist of the G-protein coupled receptor 84 (GPR84), in preclinical mouse models of colitis. This document details the mechanism of action, experimental protocols, and available efficacy data, offering a valuable resource for researchers investigating novel therapeutics for inflammatory bowel disease (IBD).
Introduction
This compound is a potent and selective antagonist of GPR84, a receptor primarily expressed on immune cells such as neutrophils and macrophages.[1][2] GPR84 is implicated in inflammatory processes, and its expression is upregulated in IBD patients.[3] Preclinical studies have demonstrated that this compound can ameliorate disease activity in mouse models of colitis, suggesting its potential as a therapeutic agent for IBD.[1][2] Although clinical trials in ulcerative colitis patients did not meet their primary efficacy endpoints, the preclinical data provides a solid foundation for further investigation into the role of GPR84 in inflammation.[4]
Mechanism of Action: GPR84 Signaling Pathway
GPR84 is a G-protein coupled receptor that, upon activation by its endogenous ligands (medium-chain fatty acids), couples to the inhibitory G-protein α-subunit (Gαi/o). This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G-protein can dissociate and activate other downstream effectors, including phospholipase C (PLC), which in turn can lead to an increase in intracellular calcium. By antagonizing this receptor, this compound blocks these downstream signaling events, thereby inhibiting the pro-inflammatory functions of immune cells.
Caption: GPR84 Signaling Pathway and Inhibition by this compound.
Data Presentation
Preclinical studies have demonstrated the efficacy of this compound in a dextran (B179266) sodium sulfate (B86663) (DSS)-induced chronic colitis mouse model. While specific quantitative data from these studies are not publicly available in tabular format, the key findings are summarized below.
| Parameter | Effect of this compound Treatment | Reference |
| Disease Activity Index (DAI) | Dose-dependent reduction. At 10 mg/kg, efficacy was similar to the positive control, cyclosporine (25 mg/kg). | [2] |
| Neutrophil Infiltration | Reduced in a dose-dependent manner. | [2] |
| Histological Activity | Dose-dependent decrease. | [1] |
| Colonic Myeloperoxidase (MPO) Content | Dose-dependent decrease. | [1] |
Experimental Protocols
The following are detailed protocols for inducing colitis in mice and for the administration of this compound, based on commonly used methods and available information on this compound studies.
Chronic DSS-Induced Colitis Model
This model is well-established for inducing a reproducible chronic inflammation of the colon that shares features with human ulcerative colitis.
Materials:
-
Dextran Sodium Sulfate (DSS), molecular weight 36,000-50,000 Da
-
C57BL/6 mice (or other susceptible strain)
-
Sterile drinking water
-
Animal balance
-
Standard animal housing and care facilities
Protocol:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Induction of Colitis:
-
Prepare a 2-3% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary depending on the DSS batch and mouse strain and should be optimized in a pilot study.
-
Administer the DSS solution as the sole source of drinking water for 5-7 consecutive days.
-
Following the DSS administration period, provide regular sterile drinking water for a recovery period of 7-14 days.
-
Repeat this cycle of DSS administration and recovery for a total of 2-3 cycles to establish chronic colitis.[5]
-
-
Monitoring:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.
-
Calculate the Disease Activity Index (DAI) score based on these parameters (see table below for a sample scoring system).
-
Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal, well-formed pellets | No blood |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Slight bleeding |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
Note: The DAI is the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.
This compound Administration Protocol
Materials:
-
This compound
-
Vehicle solution (e.g., appropriate aqueous-based vehicle for oral gavage)
-
Oral gavage needles
Protocol:
-
Preparation of Dosing Solution: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/kg).
-
Administration:
-
Administer this compound or vehicle control to the mice via oral gavage once daily.[2]
-
Begin treatment at a predetermined time point, for example, at the start of the second or third DSS cycle, to assess the therapeutic effect on established colitis.
-
Continue daily administration throughout the remainder of the study.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect colon tissue.
-
Measure the colon length.
-
Perform histological analysis of colon sections to assess inflammation, tissue damage, and immune cell infiltration.
-
Measure myeloperoxidase (MPO) activity in colon tissue homogenates as a marker of neutrophil infiltration.
-
Measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates or serum.
-
Experimental Workflow
The following diagram illustrates the experimental workflow for a typical study evaluating this compound in a DSS-induced colitis model.
Caption: Experimental Workflow for this compound in DSS-induced Colitis.
Conclusion
This compound has demonstrated anti-inflammatory effects in a preclinical mouse model of colitis by antagonizing the GPR84 receptor. The provided protocols and background information serve as a guide for researchers interested in further exploring the therapeutic potential of GPR84 inhibition in inflammatory bowel disease and other inflammatory conditions. While clinical efficacy in ulcerative colitis was not established, the preclinical findings warrant further investigation into the role of this pathway in gut inflammation.
References
Application Notes and Protocols: GLPG1205 in the Bleomycin-Induced Pulmonary Fibrosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease characterized by progressive scarring of the lung tissue, leading to irreversible decline in lung function. The bleomycin-induced pulmonary fibrosis model in rodents is a widely utilized and well-established preclinical model that recapitulates many of the key pathological features of human IPF, serving as a critical tool for investigating disease mechanisms and evaluating novel therapeutic agents.
GLPG1205 is a potent and selective antagonist of G-protein coupled receptor 84 (GPR84), a receptor implicated in inflammatory and fibrotic processes.[1][2] Preclinical studies have suggested anti-fibrotic effects of this compound in lung fibrosis models, which led to its clinical evaluation.[3][4] This document provides detailed application notes and protocols for utilizing the bleomycin-induced pulmonary fibrosis model and for understanding the investigation of this compound as a potential therapeutic agent.
This compound: Mechanism of Action and Clinical Development
This compound is an experimental drug that functions as a selective antagonist of GPR84.[1] GPR84 is primarily expressed on immune cells and is believed to play a role in inflammation and fibrosis.[3] By blocking the GPR84 signaling pathway, this compound is hypothesized to exert anti-inflammatory and anti-fibrotic effects.[1]
The development of this compound for IPF was discontinued (B1498344) due to a lack of efficacy in a Phase II clinical trial.[1] However, the compound and its target, GPR84, continue to be subjects of research for other potential therapeutic applications.[1]
GPR84 Signaling Pathway
The activation of GPR84, a Gi/o-coupled receptor, by its endogenous ligands (medium-chain fatty acids) or synthetic agonists, initiates a signaling cascade that is associated with pro-inflammatory responses. As an antagonist, this compound blocks these downstream effects.
References
Application Notes and Protocols for GLPG1205 in Radiation-Induced Fibrosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG1205 is a selective antagonist of the G-protein-coupled receptor 84 (GPR84), a receptor implicated in inflammatory and fibrotic processes.[1][2] Emerging preclinical evidence suggests that this compound possesses anti-fibrotic properties, making it a compound of interest for studying and potentially treating radiation-induced fibrosis (RIF). RIF is a common and often severe complication of radiotherapy, characterized by the excessive deposition of extracellular matrix, leading to organ dysfunction.[3][4] These application notes provide a summary of the available data and detailed protocols for the administration of this compound in preclinical models of radiation-induced fibrosis.
Mechanism of Action
GPR84 is primarily expressed on immune cells, and its activation by medium-chain fatty acids can promote inflammatory responses.[5][6] In the context of fibrosis, GPR84 is believed to play a pro-fibrotic role.[7][8] By selectively antagonizing GPR84, this compound is thought to inhibit the migration and activation of key immune cells like monocytes and neutrophils, thereby reducing the inflammatory cascade that drives fibrotic remodeling.[9] Preclinical studies have demonstrated the anti-fibrotic effects of this compound in various murine models of fibrosis, including bleomycin- and radiation-induced lung fibrosis.[1][10]
Signaling Pathway
The signaling pathway downstream of GPR84 activation in the context of fibrosis is complex and involves the recruitment and activation of various immune cells, leading to the production of pro-inflammatory and pro-fibrotic mediators. Antagonism of GPR84 by this compound is expected to interrupt these signaling events.
Figure 1: Simplified signaling pathway of GPR84 in radiation-induced fibrosis and the inhibitory action of this compound.
Data Presentation
| Study Type | Animal Model | This compound Dosage | Key Findings | Reference |
| Radiation-Induced Lung Fibrosis | Murine | Not Specified | Demonstrated antifibrotic effects | [1][10] |
| Bleomycin-Induced Lung Fibrosis | Murine | Not Specified | Demonstrated antifibrotic effects | [1] |
| DSS-Induced Colitis | Murine | 3 and 10 mg/kg, once daily | Reduced disease activity and neutrophil infiltration | [11] |
Experimental Protocols
The following are detailed protocols for inducing and evaluating radiation-induced fibrosis in a murine model and for the administration of this compound. These protocols are based on standard methodologies in the field.[3]
I. Murine Model of Radiation-Induced Lung Fibrosis
Objective: To establish a reproducible model of lung fibrosis induced by thoracic irradiation.
Materials:
-
8-12 week old C57BL/6 mice
-
X-ray irradiator (e.g., X-RAD 320)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Shielding device (e.g., lead blocks) to protect the head, abdomen, and limbs
Procedure:
-
Anesthetize mice using an approved institutional protocol.
-
Place the anesthetized mouse in a prone position on the irradiation platform.
-
Use a custom-made lead shield to expose only the thoracic region to the radiation beam.
-
Deliver a single dose of 12-15 Gy of X-ray radiation to the thorax. The precise dose may need to be optimized based on the specific irradiator and institutional guidelines.
-
Monitor the mice closely during recovery from anesthesia.
-
House the mice under standard pathogen-free conditions for the duration of the experiment (typically 12-24 weeks).
-
A cohort of sham-irradiated mice (anesthetized and placed in the irradiator but not irradiated) should be included as a control group.
Figure 2: Experimental workflow for a radiation-induced lung fibrosis study with this compound treatment.
II. Administration of this compound
Objective: To administer this compound to mice in a radiation-induced fibrosis model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage (e.g., 10 mg/kg) and the average weight of the mice.
-
Ensure the solution is homogenous by vortexing or sonicating.
-
-
Administration:
-
Prophylactic Regimen: Begin daily oral gavage of this compound or vehicle 1-3 days prior to irradiation and continue for the duration of the study.
-
Therapeutic Regimen: Begin daily oral gavage of this compound or vehicle at a specified time point after irradiation when fibrosis is expected to be developing (e.g., 4-6 weeks post-irradiation).
-
The typical volume for oral gavage in mice is 5-10 ml/kg.
-
-
Dosage: Based on other preclinical studies with this compound, a dosage range of 3-30 mg/kg once daily can be considered for initial studies.[11] Dose-response studies are recommended to determine the optimal effective dose.
III. Assessment of Fibrosis
Objective: To quantify the extent of fibrosis in the lungs of treated and untreated mice.
1. Histological Analysis:
-
At the study endpoint, euthanize mice and perfuse the lungs with saline.
-
Inflate the lungs with 10% neutral buffered formalin at a constant pressure.
-
Excise and fix the lungs in formalin for 24-48 hours.
-
Process the fixed tissues, embed in paraffin, and section at 5 µm.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to visualize collagen deposition.
-
Score the extent of fibrosis using a semi-quantitative scale (e.g., Ashcroft score).
2. Hydroxyproline Assay:
-
Hydroxyproline is a major component of collagen and its quantification provides an index of total collagen content.
-
Harvest a portion of the lung tissue and hydrolyze it in 6N HCl.
-
Use a commercial hydroxyproline assay kit to determine the concentration of hydroxyproline in the hydrolysates.
-
Normalize the results to the weight of the lung tissue.
3. Gene and Protein Expression Analysis:
-
Harvest fresh lung tissue and snap-freeze in liquid nitrogen.
-
Extract RNA and perform quantitative real-time PCR (qPCR) to measure the expression of pro-fibrotic genes (e.g., Col1a1, Col3a1, Acta2, Tgf-β1).
-
Extract protein and perform Western blotting to measure the levels of key fibrotic proteins (e.g., α-SMA, Collagen I).
Conclusion
This compound represents a promising investigational compound for the study of radiation-induced fibrosis. The protocols outlined above provide a framework for researchers to evaluate the efficacy of this compound in a relevant preclinical model. Further studies are warranted to elucidate the precise mechanisms by which this compound mitigates RIF and to determine its potential for clinical translation in this setting. While a phase 2 clinical trial of this compound for idiopathic pulmonary fibrosis did not meet its primary endpoint, the preclinical evidence in radiation-induced models suggests that further investigation in this specific context may be valuable.[1][9]
References
- 1. This compound for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Radiation-Induced Lung Fibrosis: Preclinical Animal Models and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 5. The Medium-Chain Fatty Acid Receptor GPR84 Mediates Myeloid Cell Infiltration Promoting Steatohepatitis and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. A Newly Discovered Antifibrotic Pathway Regulated by Two Fatty Acid Receptors: GPR40 and GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Measuring the Potency of GLPG1205 using a cAMP Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GLPG1205 is an experimental drug identified as a selective antagonist or negative allosteric modulator of the G protein-coupled receptor 84 (GPR84).[1] GPR84 is a Gi/o-coupled receptor that is activated by medium-chain free fatty acids, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] This receptor is primarily expressed in immune cells and has been implicated in inflammatory and fibrotic diseases.[3][4][5] Therefore, antagonizing GPR84 with compounds like this compound presents a potential therapeutic strategy for these conditions.
This application note provides a detailed protocol for determining the potency of this compound in blocking the agonist-induced inhibition of cAMP production in a cell-based assay. The potency is quantified by determining the half-maximal inhibitory concentration (IC50) value.
GPR84 Signaling Pathway
GPR84 activation by an agonist initiates a signaling cascade that results in the inhibition of adenylyl cyclase. An antagonist, such as this compound, blocks this activation, thereby preventing the decrease in cAMP levels.
Experimental Principles
This protocol utilizes a competitive immunoassay to measure intracellular cAMP levels. To assess the antagonist activity of this compound on the Gi-coupled GPR84, cells are first treated with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation. Subsequently, adenylyl cyclase is stimulated with forskolin (B1673556) to increase basal cAMP levels. The cells are then incubated with varying concentrations of this compound before being challenged with a GPR84 agonist at a concentration that elicits a sub-maximal response (EC80). In the presence of an effective antagonist, the agonist-induced decrease in cAMP will be blocked, resulting in higher cAMP levels compared to cells treated with the agonist alone.
Data Presentation
The potency of this compound is determined by generating a dose-response curve and calculating the IC50 value. The following table summarizes representative quantitative data for this compound and other GPR84 modulators from various functional assays.
| Compound | Assay Type | Cell Line/System | Agonist Used | Potency (IC50) |
| This compound | cAMP Assay | CHO-K1 expressing human GPR84 | Embelin (EC80) | ~5 nM |
| This compound | IP1 Assay | Human | - | 2 nM[2] |
| This compound | Neutrophil Migration | Human | Embelin | 17 nM[2] |
| This compound | Neutrophil Migration | Rat | Embelin | 119 nM[2] |
| This compound | ROS Production | TNF-α primed neutrophils | ZQ16 | 15 nM[6] |
Table 1: Potency of this compound in various functional assays. The cAMP assay data is representative for this protocol.
Experimental Protocol
This protocol is designed for a 384-well plate format and utilizes a commercially available cAMP assay kit (e.g., HTRF, Lance Ultra, or similar).
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR84.
-
This compound: Stock solution in DMSO.
-
GPR84 Agonist: (e.g., Embelin, 6-OAU, or a proprietary agonist). Stock solution in DMSO.
-
Forskolin: Stock solution in DMSO.
-
Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX or Ro 20-1724). Stock solution in DMSO.
-
Cell Culture Medium: Appropriate for the cell line (e.g., F-12K with 10% FBS for CHO-K1).
-
Assay Buffer: HBSS or PBS with 0.1% BSA and 5 mM HEPES, pH 7.4.
-
cAMP Assay Kit: Including lysis buffer and detection reagents.
-
Plate: White, opaque 384-well microplate.
-
Plate Reader: Capable of detecting the assay signal (e.g., HTRF-compatible reader).
Experimental Workflow
The overall workflow for the cAMP assay to determine this compound potency is depicted below.
Detailed Procedure
-
Cell Seeding:
-
Harvest and resuspend the GPR84-expressing cells in culture medium.
-
Seed the cells into a 384-well plate at a pre-determined optimal density (e.g., 2,500-10,000 cells/well) in a volume of 20 µL.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer containing a fixed concentration of the PDE inhibitor (e.g., 500 µM IBMX) and forskolin (e.g., 1-10 µM, concentration to be optimized to achieve a robust assay window).
-
Prepare control solutions: assay buffer with PDE inhibitor and forskolin (for maximum signal) and assay buffer with PDE inhibitor, forskolin, and the GPR84 agonist at its EC80 concentration (for minimum signal).
-
-
Antagonist and Agonist Addition:
-
Carefully remove the culture medium from the cell plate.
-
Add 10 µL of the this compound serial dilutions or control solutions to the appropriate wells.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the GPR84 agonist at its pre-determined EC80 concentration to all wells except the maximum signal control wells (add assay buffer instead).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Add the cAMP assay lysis buffer and detection reagents according to the manufacturer's instructions (typically 20 µL).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Measurement:
-
Read the plate on a compatible plate reader. The signal is typically inversely proportional to the intracellular cAMP concentration.
-
Data Analysis
The relationship between the measured signal and the antagonist concentration is analyzed to determine the IC50 value.
-
Normalization: Normalize the raw data to percent inhibition using the following formula: % Inhibition = 100 * (Signal_Sample - Signal_Min) / (Signal_Max - Signal_Min)
-
Signal_Sample: Signal in the presence of this compound and agonist.
-
Signal_Min: Signal with agonist alone (minimum cAMP).
-
Signal_Max: Signal without agonist (maximum cAMP).
-
-
Curve Fitting: Plot the percent inhibition against the logarithm of the this compound concentration.
-
IC50 Calculation: Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value, which is the concentration of this compound that produces 50% of the maximum inhibition.
Conclusion
This application note provides a comprehensive protocol for determining the potency of the GPR84 antagonist this compound using a cell-based cAMP assay. This method is robust, amenable to high-throughput screening, and crucial for the pharmacological characterization of GPR84 modulators in drug discovery and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. This compound for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpg.com [glpg.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: GTPγS Binding Assay for GLPG1205 Target Engagement at GPR84
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG1205 is an experimental therapeutic agent identified as a selective antagonist or negative allosteric modulator of the G-protein coupled receptor 84 (GPR84).[1] GPR84 is a receptor for medium-chain fatty acids and is implicated in inflammatory and fibrotic disease processes.[2] As a G-protein coupled receptor (GPCR), GPR84 activation by an agonist initiates intracellular signaling cascades through the associated heterotrimeric G-proteins. Specifically, GPR84 is known to couple to Gαi/o proteins, which inhibit adenylyl cyclase and modulate other cellular effectors.[3]
The guanosine (B1672433) 5'-O-(3-thiotriphosphate), or GTPγS, binding assay is a widely used functional method to study the activation of GPCRs.[4][5][6] This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation by an agonist.[4][5] In the inactive state, the Gα subunit is bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP, leading to the dissociation of the Gα subunit from the Gβγ dimer and subsequent downstream signaling. The use of [³⁵S]GTPγS, which is resistant to hydrolysis by the intrinsic GTPase activity of the Gα subunit, allows for the accumulation and quantification of activated G-proteins.[5]
This application note provides a detailed protocol for a [³⁵S]GTPγS binding assay to characterize the target engagement of this compound with GPR84. The assay is designed to measure the ability of this compound to inhibit agonist-induced G-protein activation, thereby confirming its antagonistic activity at GPR84.
Signaling Pathway of GPR84
The activation of GPR84 by an agonist leads to the activation of inhibitory G-proteins (Gαi/o). This compound, as an antagonist, blocks this activation.
Caption: GPR84 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of Cell Membranes
This protocol describes the preparation of membranes from HEK293 cells stably overexpressing human GPR84.
Materials:
-
HEK293 cells stably expressing human GPR84
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Scrapers
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), ice-cold
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Culture HEK293-hGPR84 cells to ~90% confluency.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Harvest the cells by scraping into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 15 minutes.
-
Homogenize the cell suspension with a Dounce homogenizer (20-30 strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.
-
Determine the protein concentration using the Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
[³⁵S]GTPγS Binding Assay Protocol
This protocol details the measurement of this compound's inhibitory effect on agonist-stimulated [³⁵S]GTPγS binding to GPR84.
Materials:
-
GPR84-expressing cell membranes (prepared as above)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
Guanosine diphosphate (B83284) (GDP)
-
GPR84 agonist (e.g., embelin or 6-OAU)
-
This compound
-
Non-specific binding control: unlabeled GTPγS
-
96-well microplates
-
Glass fiber filter mats (e.g., Whatman GF/C)
-
Vacuum filtration manifold
-
Liquid scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare Reagents:
-
Thaw the GPR84 membrane preparation on ice. Dilute to a final concentration of 5-20 µg of protein per well in ice-cold Assay Buffer.
-
Prepare a 10 mM stock solution of GDP in deionized water and dilute in Assay Buffer to achieve a final assay concentration of 10-30 µM.
-
Prepare a working solution of [³⁵S]GTPγS in Assay Buffer to achieve a final assay concentration of 0.1-0.5 nM.
-
Prepare a stock solution of a GPR84 agonist (e.g., embelin) and determine its EC₈₀ concentration in this assay format.
-
Prepare serial dilutions of this compound in Assay Buffer containing the agonist at its EC₈₀ concentration.
-
For determining non-specific binding, prepare a solution of unlabeled GTPγS for a final concentration of 10 µM.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of Assay Buffer with agonist (at EC₈₀).
-
Non-specific Binding: 50 µL of Assay Buffer with agonist (at EC₈₀) and 10 µM unlabeled GTPγS.
-
Basal Binding: 50 µL of Assay Buffer without agonist.
-
This compound Inhibition: 50 µL of the serial dilutions of this compound (containing the agonist at EC₈₀).
-
-
Incubation:
-
To each well, add 25 µL of the diluted membrane preparation.
-
Add 25 µL of the [³⁵S]GTPγS and GDP mixture.
-
The final reaction volume is 100 µL.
-
Incubate the plate at 30°C for 60-90 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Pre-soak the glass fiber filter mat in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Terminate the reaction by rapidly filtering the contents of the plate through the filter mat using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
-
Detection:
-
Dry the filter mat completely.
-
Add scintillation cocktail to each well of a compatible 96-well plate and place the corresponding filter disc in each well.
-
Measure the radioactivity in a microplate scintillation counter.
-
Data Presentation and Analysis
The raw data (counts per minute, CPM) should be organized in a spreadsheet.
Data Analysis Steps:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [(CPM in presence of this compound - Basal Binding) / (Total Binding - Basal Binding)])
-
-
Determine IC₅₀:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the agonist-stimulated specific binding).
-
Quantitative Data Summary
| Compound | Parameter | Reported Value | Cell System | Notes |
| This compound | IC₅₀ | 128 nM | HEK293 cells overexpressing human GPR84 | Antagonist effect on embelin-induced neutrophil migration.[2] |
| Embelin | EC₅₀ | ~1 µM | GPR84-expressing cells | A commonly used agonist for GPR84. |
| 6-OAU | EC₅₀ | ~100 nM | GPR84-expressing cells | A potent synthetic agonist for GPR84.[7] |
Experimental Workflow Visualization
Caption: Workflow for the GTPγS binding assay.
Logical Relationship of Assay Components
Caption: Logical relationship of the GTPγS assay components.
Conclusion
The GTPγS binding assay is a robust and direct method for quantifying the functional consequences of ligand binding to GPCRs. This application note provides a comprehensive protocol for assessing the antagonist activity of this compound at the GPR84 receptor. By following these detailed procedures, researchers can effectively determine the potency of this compound and similar compounds in inhibiting G-protein activation, a critical step in the drug discovery and development process for novel therapeutics targeting GPR84.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Agonists for G-protein-coupled receptor 84 (GPR84) alter cellular morphology and motility but do not induce pro-inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neutrophil Migration Assay Using GLPG1205
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their migration to sites of inflammation, a process known as chemotaxis, is critical for host defense. However, excessive or prolonged neutrophil accumulation can contribute to tissue damage in various inflammatory diseases. The G protein-coupled receptor 84 (GPR84) is a pro-inflammatory receptor expressed on neutrophils that plays a role in their activation and migration. GLPG1205 is a potent and selective antagonist of GPR84, making it a valuable tool for studying the role of this receptor in neutrophil-mediated inflammation and for evaluating its therapeutic potential.[1][2] These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on neutrophil migration in vitro using a Boyden chamber assay.
Principle of the Assay
The Boyden chamber assay is a widely used method to study cell migration in response to a chemoattractant.[3][4] The apparatus consists of two compartments, an upper and a lower chamber, separated by a microporous membrane.[3] Neutrophils are placed in the upper chamber, and a chemoattractant is placed in the lower chamber, creating a chemical gradient. In this protocol, neutrophils are pre-treated with varying concentrations of the GPR84 antagonist, this compound, before being added to the upper chamber. The chemoattractant in the lower chamber will be a GPR84 agonist (e.g., decanoic acid) or another relevant neutrophil chemoattractant. The inhibitory effect of this compound is quantified by measuring the reduction in the number of neutrophils that migrate through the membrane into the lower chamber compared to a vehicle-treated control.
GPR84 Signaling Pathway in Neutrophils
Activation of GPR84 by its ligands initiates a signaling cascade that promotes neutrophil migration and other pro-inflammatory functions. This process involves the activation of downstream signaling molecules such as Lyn, AKT, and ERK1/2, as well as an increase in intracellular calcium concentration.[5] this compound acts by blocking the GPR84 receptor, thereby inhibiting these downstream signaling events.
Experimental Protocol
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
GPR84 agonist (e.g., Decanoic acid) or other neutrophil chemoattractant (e.g., fMLP, IL-8)
-
Human peripheral blood
-
Dextran (B179266) T500
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS), without Ca²⁺ and Mg²⁺
-
HBSS, with Ca²⁺ and Mg²⁺
-
Bovine Serum Albumin (BSA)
-
Boyden chamber (48-well or 96-well) with 3 µm or 5 µm pore size polycarbonate membranes
-
CO₂ incubator (37°C, 5% CO₂)
-
Microscope
-
Hemocytometer or automated cell counter
-
Centrifuge
-
Diff-Quik stain or equivalent
-
Pipettes and sterile tips
-
Sterile tubes and plates
Methods
1. Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilute in assay medium to desired working concentrations. Ensure the final DMSO concentration in the assay is ≤ 0.1%.
-
Chemoattractant Solution: Prepare a stock solution of the chosen chemoattractant (e.g., 10 mM Decanoic acid in DMSO, 100 µM fMLP in DMSO, or 100 µg/mL IL-8 in PBS with 0.1% BSA). Store at -20°C. Dilute to the optimal working concentration in assay medium (HBSS with 0.1% BSA). The optimal concentration should be determined beforehand via a dose-response experiment.
-
Assay Medium: HBSS with Ca²⁺ and Mg²⁺, supplemented with 0.1% BSA.
2. Isolation of Human Neutrophils
-
Isolate neutrophils from fresh human peripheral blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Briefly, mix whole blood with 6% dextran T500 and allow erythrocytes to sediment.
-
Layer the leukocyte-rich plasma onto Ficoll-Paque and centrifuge.
-
Collect the neutrophil-pellet and lyse any remaining red blood cells using hypotonic lysis.
-
Wash the neutrophils with HBSS without Ca²⁺ and Mg²⁺.
-
Resuspend the purified neutrophils in assay medium at a concentration of 1 x 10⁶ cells/mL. Check cell viability using Trypan blue exclusion (>95% viability is recommended).
3. Neutrophil Migration Assay
-
Pre-treatment with this compound: In separate tubes, incubate the neutrophil suspension (1 x 10⁶ cells/mL) with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle (DMSO) for 30 minutes at 37°C.
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the Boyden chamber.
-
Add assay medium alone to some lower wells to serve as a negative control for random migration.
-
Carefully place the polycarbonate membrane over the lower wells.
-
Assemble the chamber by placing the upper piece over the membrane.
-
Add 50 µL of the pre-treated neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ atmosphere for 60-90 minutes.
-
Quantification of Migration:
-
After incubation, disassemble the chamber and remove the membrane.
-
Wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix the migrated cells on the underside of the membrane with methanol.
-
Stain the cells with Diff-Quik or a similar stain.
-
Mount the membrane on a glass slide and count the number of migrated cells in at least 5 high-power fields (HPF) per well using a light microscope.
-
Alternatively, migrated cells in the lower chamber can be quantified using a plate reader-based method, such as measuring ATP levels with CellTiter-Glo®.[6]
-
Experimental Workflow
Data Presentation and Analysis
The number of migrated cells per high-power field should be averaged for each condition. The data can be presented as the mean number of migrated cells ± standard error of the mean (SEM). To determine the inhibitory effect of this compound, calculate the percentage of migration inhibition using the following formula:
% Inhibition = [1 - (Number of cells migrated with this compound / Number of cells migrated with vehicle)] x 100
The results should be summarized in a table for clear comparison. A dose-response curve can be plotted to determine the IC₅₀ value of this compound.
Table 1: Example Data Summary for this compound Inhibition of Neutrophil Migration
| Treatment Group | This compound Conc. (nM) | Mean Migrated Cells/HPF (± SEM) | % Inhibition |
| Negative Control (No Chemoattractant) | 0 | 15 ± 3 | N/A |
| Vehicle Control (Chemoattractant + DMSO) | 0 | 150 ± 12 | 0 |
| This compound | 0.1 | 135 ± 10 | 10.0 |
| This compound | 1 | 110 ± 9 | 26.7 |
| This compound | 10 | 78 ± 7 | 48.0 |
| This compound | 100 | 45 ± 5 | 70.0 |
| This compound | 1000 | 25 ± 4 | 83.3 |
Troubleshooting
Table 2: Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low neutrophil migration in the positive control | - Suboptimal chemoattractant concentration- Low neutrophil viability- Incorrect incubation time/temperature- Inappropriate membrane pore size | - Perform a dose-response curve for the chemoattractant.- Check neutrophil viability before the assay.- Ensure incubator is at 37°C and 5% CO₂. Optimize incubation time.- Use a 3-5 µm pore size for neutrophils. |
| High background migration in the negative control | - Neutrophils are over-activated during isolation- Contamination of assay medium | - Handle neutrophils gently during isolation.- Use fresh, sterile reagents. |
| High variability between replicate wells | - Inconsistent cell seeding- Bubbles under the membrane- Uneven staining | - Ensure the cell suspension is homogenous before seeding.- Carefully place the membrane to avoid trapping air bubbles.- Ensure the membrane is fully submerged during staining steps. |
| No inhibitory effect of this compound | - Incorrect concentration of this compound- Inactive compound- Chemoattractant does not signal through GPR84 | - Verify stock solution concentration and dilutions.- Use a fresh batch of the compound.- Ensure the chosen chemoattractant is appropriate for studying GPR84-mediated migration. |
References
- 1. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. GPR84 regulates pulmonary inflammation by modulating neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. criver.com [criver.com]
Application Notes and Protocols: Assessing GLPG1205 Activity using a Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG1205 is a potent and selective antagonist of the G-protein-coupled receptor 84 (GPR84).[1][2] GPR84 is a receptor for medium-chain fatty acids and is implicated in various inflammatory and fibrotic diseases.[3][4] Its activation, primarily through the Gαi/o signaling pathway, can lead to downstream cellular responses, including changes in intracellular calcium levels.[5][6] This application note provides a detailed protocol for a cell-based calcium mobilization assay to quantify the antagonist activity of this compound on the GPR84 receptor.
Calcium mobilization assays are a robust and widely used method for studying GPCR activation and inhibition.[7][8] These assays utilize fluorescent calcium indicators, such as Fluo-4 AM, which exhibit a significant increase in fluorescence intensity upon binding to free intracellular calcium.[1][9][10] By stimulating GPR84-expressing cells with a known agonist and measuring the subsequent change in fluorescence in the presence of varying concentrations of this compound, a dose-dependent inhibition of the calcium response can be determined, allowing for the calculation of the half-maximal inhibitory concentration (IC50) of this compound. This protocol is designed for a high-throughput format using a fluorescence imaging plate reader (FLIPR) or a similar instrument.
Signaling Pathway and Experimental Workflow
To understand the mechanism of the assay, the following diagrams illustrate the GPR84 signaling pathway and the experimental workflow for the calcium mobilization assay.
Caption: GPR84 signaling pathway and antagonism by this compound.
Caption: Experimental workflow for the calcium mobilization assay.
Data Presentation
The antagonist activity of this compound is determined by its ability to inhibit the agonist-induced calcium mobilization in a dose-dependent manner. The results can be summarized in the following table.
| Compound | Target | Agonist (Concentration) | Assay Type | Cell Line | IC50 (nM) |
| This compound | GPR84 | ZQ-16 (~EC80) | Calcium Mobilization | HEK293-GPR84-Gα16 | To be determined |
| This compound | GPR84 | 6-OAU (~EC80) | Calcium Mobilization | HEK293-GPR84-Gα16 | To be determined |
| Reference Data | |||||
| This compound | GPR84 | ZQ16 | ROS Production | TNF-α primed neutrophils | 15[2] |
Note: The IC50 values for the calcium mobilization assay are to be determined experimentally following this protocol. The EC80 concentration of the agonist should be determined in a separate agonist dose-response experiment.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cell line stably co-expressing human GPR84 and a promiscuous G-protein alpha subunit such as Gα16 (e.g., from a commercial vendor or developed in-house).[11]
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418 for stable cell line maintenance).[12]
-
Assay Plate: 96-well or 384-well black-walled, clear-bottom microplates, tissue culture treated.
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and serially dilute to the desired concentrations in assay buffer.
-
GPR84 Agonist:
-
Calcium Indicator: Fluo-4 AM (acetoxymethyl ester) or a no-wash calcium assay kit (e.g., FLIPR Calcium Assay Kit).[1][9][10][15][16]
-
Pluronic F-127: For use with Fluo-4 AM to aid in its dispersal in aqueous media.
-
Probenecid: An anion transport inhibitor to prevent the extrusion of the de-esterified Fluo-4 from the cells.[7]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4. For the final assay, this buffer should also contain 2.5 mM probenecid.
-
Instrumentation: A fluorescence imaging plate reader (FLIPR), FlexStation, or a similar instrument capable of kinetic reading of fluorescence with automated liquid handling.[8]
Experimental Procedure
-
Cell Plating:
-
Culture the HEK293-GPR84-Gα16 cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh culture medium.
-
Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well for a 96-well plate, or 10,000 to 20,000 cells per well for a 384-well plate.[16]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.[1]
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution. For a 1 mM stock, dissolve 50 µg of Fluo-4 AM in 44 µL of DMSO containing 10-20% Pluronic F-127.
-
Dilute the Fluo-4 AM stock solution in the assay buffer to a final working concentration of 2-4 µM.
-
Remove the culture medium from the cell plate and wash the cells once with assay buffer.
-
Add the Fluo-4 AM loading solution to each well (e.g., 100 µL for a 96-well plate) and incubate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature in the dark.[16][17]
-
If using a no-wash calcium assay kit, prepare the dye solution according to the manufacturer's instructions and add it directly to the wells containing the culture medium.[15][18]
-
-
Compound Addition and Fluorescence Measurement (Antagonist Mode):
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare the GPR84 agonist (ZQ-16 or 6-OAU) at a concentration that will give approximately 80% of the maximal response (EC80). This concentration should be determined in a prior agonist dose-response experiment.
-
Place the cell plate into the FLIPR instrument.
-
Set the instrument parameters for kinetic reading (e.g., excitation at 488-494 nm and emission at 515-525 nm).[1][16]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument's liquid handler should then add the varying concentrations of this compound to the respective wells.
-
Incubate for a period of 15-30 minutes.
-
After the incubation, the instrument will add the GPR84 agonist to all wells.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for a total of 2-3 minutes to capture the peak calcium response.
-
Data Analysis
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after agonist addition to the baseline fluorescence (F/F0) or as the difference between the peak fluorescence and the baseline fluorescence (ΔF).
-
Determine the peak fluorescence response for each well.
-
Normalize the data by setting the response in the absence of this compound (agonist only) as 100% and the response in the absence of agonist (buffer only) as 0%.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Expected Results
The addition of a GPR84 agonist like ZQ-16 or 6-OAU to HEK293 cells stably expressing GPR84 should induce a rapid and transient increase in intracellular calcium, as measured by an increase in Fluo-4 fluorescence. Pre-incubation with this compound is expected to cause a dose-dependent inhibition of this agonist-induced calcium signal. A complete dose-response curve will allow for the calculation of a precise IC50 value, which serves as a quantitative measure of the potency of this compound as a GPR84 antagonist. The assay should be reproducible with a Z'-factor > 0.5 for high-throughput screening applications.[17]
References
- 1. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluo-4 Direct Calcium Assay Kit | Thermo Fisher Scientific - US [thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative high-throughput assay to measure MC4R-induced intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. axonmedchem.com [axonmedchem.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. abcam.com [abcam.com]
- 17. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. moleculardevices.com [moleculardevices.com]
Preparing GLPG1205 for In Vivo Experiments: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of GLPG1205 in in vivo experimental settings. This compound is a potent and selective antagonist of the G-protein-coupled receptor 84 (GPR84), a target implicated in inflammatory and fibrotic diseases.[1][2][3][4] These guidelines are intended to ensure consistent and effective formulation and administration of this compound for pre-clinical research.
Overview of this compound
This compound is an orally active small molecule that acts as a negative allosteric modulator of GPR84.[1] It has demonstrated anti-inflammatory and anti-fibrotic properties in various animal models, including those for idiopathic pulmonary fibrosis, inflammatory bowel disease (IBD), and asthma.[1][5][6][7] GPR84 is primarily expressed on immune cells such as macrophages, neutrophils, and monocytes, and its activation is linked to pro-inflammatory signaling cascades.[5][8][9]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Type/Assay Condition |
| IC50 | 15 nM | Antagonism of ZQ16-induced ROS in TNF-α primed neutrophils |
Data sourced from MedchemExpress product information.[2]
Table 2: Reported In Vivo Dosages and Administration Routes
| Animal Model | Disease Model | Dosage | Administration Route | Frequency |
| Mouse | Idiopathic Pulmonary Fibrosis | 30 mg/kg | Oral gavage | Twice daily |
| Mouse | Irradiation-induced College Deposition | 30 mg/kg | Oral gavage | Once daily |
| Mouse | Inflammatory Bowel Disease (IBD) | 1, 3, or 10 mg/kg | Oral gavage | Once daily |
| Mouse | Experimental Severe Asthma | Not specified | Intranasal | Daily for 3 days |
Data compiled from various preclinical studies.[2][6][10]
Table 3: Pharmacokinetic Parameters in Healthy Human Subjects
| Parameter | Value | Dosing Regimen |
| Time to Maximum Plasma Concentration (Tmax) | 2.0 - 4.0 hours | Single dose |
| Apparent Terminal Half-life (t1/2) | 30.1 - 140 hours | Single dose |
Data from Phase 1 clinical trials in healthy volunteers.[9]
Signaling Pathway
This compound acts by antagonizing the GPR84 receptor, which is a Gi-coupled GPCR.[11][12] Activation of GPR84 by its endogenous ligands, such as medium-chain fatty acids, leads to the inhibition of adenylyl cyclase and subsequent downstream signaling events that are largely pro-inflammatory.[11] Studies have shown that GPR84 activation can upregulate pathways including Akt, ERK, and NFκB, leading to the production of inflammatory mediators.[13] By blocking this receptor, this compound is presumed to inhibit these downstream pro-inflammatory signals.
Experimental Protocols
Formulation of this compound for Oral and Intraperitoneal Administration
The following protocols are adapted from commercially available formulation guidelines.[2] The choice of vehicle may depend on the specific experimental design and desired pharmacokinetic profile. It is recommended to perform a small-scale pilot formulation to ensure solubility and stability.
Protocol 1: Suspended Solution for Oral (p.o.) or Intraperitoneal (i.p.) Injection
This formulation is suitable when a clear solution is not achievable or required.
-
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add DMSO to the this compound powder and vortex or sonicate until fully dissolved.
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween-80 and mix until the solution is homogeneous.
-
Slowly add saline to the mixture while continuously stirring to reach the final volume.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid in creating a uniform suspension.[2] The final product will be a suspended solution with a reported solubility of up to 6.25 mg/mL.[2]
-
Protocol 2: Clear Solution for Oral (p.o.) Administration
This formulation provides a clear solution, which may be preferable for certain applications.
-
Vehicle Composition:
-
10% DMSO
-
90% Corn Oil
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO.
-
Add the corn oil to the DMSO solution and mix thoroughly until a clear solution is obtained.
-
The reported solubility for this formulation is ≥ 6.25 mg/mL.[2]
-
Protocol 3: Carboxymethylcellulose (CMC) Suspension for Oral (p.o.) Administration
CMC-based suspensions are common vehicles for oral dosing in rodents.
-
Vehicle Composition:
-
0.5% CMC-Na in saline water
-
(Optional: 1% Tween-80)
-
-
Procedure:
-
Prepare the 0.5% CMC-Na vehicle by slowly adding CMC-Na powder to saline water while stirring vigorously. Allow it to stir for several hours until a clear, viscous solution is formed.
-
If using Tween-80, add it to the CMC-Na solution and mix.
-
Weigh the required amount of this compound.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle to the paste while triturating or vortexing to ensure a uniform suspension.
-
Sonication is recommended to achieve a fine, homogeneous suspension.[2]
-
Reported solubility is 5 mg/mL in 0.5% CMC-Na and can be increased to 16.78 mg/mL with the addition of 1% Tween-80.[2]
-
Administration Workflow
The following diagram outlines a general workflow for preparing and administering this compound in an in vivo experiment.
Important Considerations
-
Storage: Once prepared, stock solutions should be aliquoted and stored appropriately to prevent degradation from repeated freeze-thaw cycles. A common recommendation is storage at -80°C for up to 2 years or -20°C for up to 1 year.[2]
-
Safety: Follow all institutional and national safety guidelines for handling chemical compounds and for animal experimentation.
-
Vehicle Controls: Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
-
Dose-Response: For initial studies, it is advisable to test a range of doses (e.g., 1, 3, 10 mg/kg) to determine the optimal therapeutic concentration for your specific model.[10]
-
Route of Administration: While this compound is orally bioavailable, the chosen route of administration (e.g., oral, intraperitoneal, intranasal) should be appropriate for the disease model and research question.[2][6][14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GLPG-1205 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. GLPG 1205 - AdisInsight [adisinsight.springer.com]
- 5. glpg.com [glpg.com]
- 6. atsjournals.org [atsjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 9. This compound, a GPR84 Modulator: Safety, Pharmacokinetics, and Pharmacodynamics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 13. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel nasal powder formulation of glucagon: toxicology studies in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GLPG1205 in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG1205 is a potent and selective antagonist of the G protein-coupled receptor 84 (GPR84).[1][2] GPR84 is primarily expressed on immune cells, and its activation by medium-chain fatty acids is associated with pro-inflammatory and pro-fibrotic signaling pathways.[3][4] As such, this compound has been investigated as a potential therapeutic agent in various inflammatory and fibrotic diseases. These application notes provide a summary of dosing recommendations, experimental protocols, and the mechanism of action of this compound in relevant animal models of inflammatory bowel disease (IBD), pulmonary fibrosis, and asthma.
Mechanism of Action
This compound exerts its pharmacological effects by selectively inhibiting the GPR84 receptor. GPR84 is a Gαi/o-coupled receptor, and its activation by endogenous ligands, such as medium-chain fatty acids, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, GPR84 activation can mobilize intracellular calcium and activate several downstream signaling cascades, including the Lyn, Akt, Erk, and NF-κB pathways. These pathways collectively contribute to the expression of pro-inflammatory cytokines and the promotion of inflammatory cell chemotaxis. Furthermore, GPR84 signaling has been shown to enhance the activation of the NLRP3 inflammasome, a key component of the innate immune response that drives the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. By antagonizing GPR84, this compound effectively blocks these downstream signaling events, thereby reducing inflammation and fibrosis.
Signaling Pathway
Caption: GPR84 Signaling Pathway and Inhibition by this compound.
Dosing Recommendations in Animal Models
The following tables summarize the recommended dosing for this compound in various animal models based on preclinical studies.
Table 1: this compound Dosing in Mouse Models of Inflammatory Bowel Disease
| Parameter | Details | Reference |
| Animal Model | Dextran Sulfate Sodium (DSS)-Induced Colitis | [5] |
| Species/Strain | Mouse (e.g., C57BL/6) | [5] |
| Dose Range | 3 - 10 mg/kg | [5] |
| Route of Admin. | Oral gavage | [5] |
| Frequency | Once daily | [5] |
| Vehicle | Not specified, a suitable vehicle such as 0.5% methylcellulose (B11928114) is recommended. | |
| Therapeutic Effect | Reduction in disease activity index and neutrophil infiltration. | [5] |
Table 2: this compound Dosing in Mouse Models of Pulmonary Fibrosis
| Parameter | Details | Reference |
| Animal Model | Bleomycin-Induced Pulmonary Fibrosis | [1][2] |
| Species/Strain | Mouse (e.g., C57BL/6) | [1][2] |
| Dose Range | 10 - 30 mg/kg (Suggested starting range) | [1][2] |
| Route of Admin. | Oral gavage | |
| Frequency | Once or twice daily | |
| Vehicle | Not specified, a suitable vehicle such as 0.5% methylcellulose is recommended. | |
| Therapeutic Effect | Demonstrated anti-fibrotic effects. | [1][2] |
| Animal Model | Radiation-Induced Pulmonary Fibrosis | [1][2] |
| Species/Strain | Mouse (e.g., C57BL/6) | [1][2] |
| Dose Range | 10 - 30 mg/kg (Suggested starting range) | [1][2] |
| Route of Admin. | Oral gavage | |
| Frequency | Once daily | |
| Vehicle | Not specified, a suitable vehicle such as 0.5% methylcellulose is recommended. | |
| Therapeutic Effect | Demonstrated anti-fibrotic effects. | [1][2] |
Table 3: this compound Dosing in a Mouse Model of Severe Asthma
| Parameter | Details | Reference |
| Animal Model | House Dust Mite (HDM) and Chlamydia muridarum (Cmu)-Induced Severe Asthma | [6] |
| Species/Strain | Mouse (e.g., BALB/c) | [6] |
| Dose | 10 mg/kg | [6] |
| Route of Admin. | Intraperitoneal injection | [6] |
| Frequency | Daily from day 32 to 34 post-initial sensitization | [6] |
| Vehicle | Not specified, a suitable vehicle such as saline with a low percentage of a solubilizing agent (e.g., DMSO, Tween 80) is recommended. | |
| Therapeutic Effect | Reduction in airway hyperresponsiveness and airway inflammation. | [6] |
Table 4: Pharmacokinetic Parameters of this compound in Rodents (Oral Administration)
| Parameter | Mouse | Rat | Reference |
| Dose (mg/kg) | 10 | 5 | |
| Cmax (ng/mL) | ~2300 | ~2423 | |
| Tmax (h) | ~1.5 | ~1.7 | |
| AUC (ng·h/mL) | Not Reported | ~10246 | |
| Half-life (h) | ~1.3 | ~2.0 |
Experimental Protocols
Formulation of this compound for Oral Gavage
As this compound is a hydrophobic molecule, a suspension is a common formulation for oral administration in animal studies.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (or Carboxymethylcellulose) in sterile water
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Magnetic stirrer and stir bar
-
Sterile tubes
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the total volume needed for the study.
-
Weigh the appropriate amount of this compound powder.
-
If using a mortar and pestle, add a small amount of the vehicle to the powder to create a paste. Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.
-
If using a homogenizer, add the this compound powder to the full volume of the vehicle and homogenize until a fine, uniform suspension is achieved.
-
Continuously stir the suspension using a magnetic stirrer during dosing to prevent settling of the compound.
-
Prepare the formulation fresh daily or assess its stability if stored.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
Caption: Workflow for DSS-Induced Colitis Model.
Protocol:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.
-
Induction of Colitis: Replace regular drinking water with a solution of 2-3% (w/v) DSS (molecular weight 36-50 kDa) in sterile water. The DSS solution should be provided ad libitum for 5-7 days.
-
This compound Administration: Concurrently with DSS administration, administer this compound (3 or 10 mg/kg) or vehicle daily via oral gavage.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces (hemoccult test). Calculate a daily Disease Activity Index (DAI) based on these parameters.
-
Endpoint Analysis: At the end of the DSS administration period, euthanize the mice. Collect the colon and measure its length and weight. A portion of the colon can be fixed in formalin for histological analysis (H&E staining) to assess inflammation and tissue damage. Another portion can be used for myeloperoxidase (MPO) assay to quantify neutrophil infiltration, and for cytokine analysis (e.g., via ELISA or qPCR).
Bleomycin-Induced Pulmonary Fibrosis Model
Caption: Workflow for Bleomycin-Induced Pulmonary Fibrosis.
Protocol:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week.
-
Induction of Fibrosis: Anesthetize the mice and administer a single intratracheal instillation of bleomycin (1-3 U/kg in sterile saline).
-
This compound Administration: Begin treatment with this compound (a suggested starting dose range is 10-30 mg/kg) or vehicle via oral gavage starting from day 7 post-bleomycin instillation and continue daily until the end of the study.
-
Endpoint Analysis: Euthanize the mice on day 14 or 21. Perform bronchoalveolar lavage (BAL) to analyze inflammatory cell influx. Harvest the lungs for histological analysis (e.g., Masson's trichrome staining) and scoring of fibrosis (e.g., Ashcroft score). Quantify collagen content using a Sircol assay or by measuring hydroxyproline levels.
Radiation-Induced Lung Fibrosis Model
Protocol:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week.
-
Induction of Fibrosis: Anesthetize the mice and deliver a single dose of thoracic irradiation (e.g., 12-20 Gy) using a targeted radiation source.
-
This compound Administration: Initiate treatment with this compound (a suggested starting dose range is 10-30 mg/kg) or vehicle via oral gavage at a desired time point post-irradiation (e.g., starting one week after irradiation) and continue for the duration of the study.
-
Endpoint Analysis: Euthanize the mice at a late time point (e.g., 16-24 weeks post-irradiation). Harvest the lungs for histological analysis of fibrosis and collagen deposition as described in the bleomycin model.
House Dust Mite (HDM)-Induced Severe Asthma Model
Caption: Workflow for HDM-Induced Severe Asthma Model.
Protocol:
-
Animal Acclimatization: Acclimatize female BALB/c mice (6-8 weeks old) for one week.
-
Sensitization and Challenge:
-
On day 0, sensitize mice with an intraperitoneal injection of ovalbumin (Ova).
-
On days 12 and 13, challenge the mice with intranasal Ova to induce experimental asthma.
-
On day 14, infect the mice with Chlamydia muridarum (Cmu) to induce features of severe, steroid-resistant asthma.
-
On days 33 and 34, re-challenge the mice with intranasal Ova.[6]
-
-
This compound Administration: Administer this compound (10 mg/kg) or vehicle via intraperitoneal injection daily from day 32 to day 34.[6]
-
Endpoint Analysis: On day 35, assess airway hyperresponsiveness (AHR) to methacholine (B1211447) using a plethysmograph. Following AHR measurement, perform BAL to collect fluid for cell differential counts and cytokine analysis. Harvest the lungs for histological examination of inflammation and mucus production (H&E and PAS staining).[6]
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.
References
- 1. This compound for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. atsjournals.org [atsjournals.org]
- 4. The GPR84 Antagonist this compound Reduces Features of Disease in Experimental Severe Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR84 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. atsjournals.org [atsjournals.org]
Application Notes and Protocols for Studying GLPG1205's Effects on GPR84
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to study the effects of GLPG1205, a selective negative allosteric modulator, on the G-protein coupled receptor 84 (GPR84). This document includes information on suitable cell lines, detailed experimental protocols for key assays, and a summary of quantitative data.
Introduction to this compound and GPR84
GPR84 is a G-protein coupled receptor primarily expressed in immune cells, including neutrophils, macrophages, and monocytes.[1] Its expression is upregulated in response to inflammatory stimuli, making it a key target in inflammatory and fibrotic diseases.[1] GPR84 is activated by medium-chain fatty acids and signals predominantly through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Downstream signaling can also involve the activation of pathways such as PI3K/Akt and MAPK.[4]
This compound is a potent and selective negative allosteric modulator of GPR84.[5] It has been investigated for its anti-inflammatory and anti-fibrotic properties in various preclinical and clinical studies.[5][6]
Recommended Cell Lines
The choice of cell line is critical for studying the interaction between this compound and GPR84. The following cell lines are recommended based on their expression of GPR84 and suitability for specific functional assays.
| Cell Line | GPR84 Expression | Recommended Assays | Key Features |
| HEK293 cells stably overexpressing human GPR84 (HEK293-hGPR84) | Recombinant | GTPγS Binding Assay, IP1 Assay | High-level, stable expression of human GPR84 allows for robust and reproducible signaling assays. Commercially available from various vendors. |
| CHO-K1 cells stably overexpressing human GPR84 (CHO-K1-hGPR84) | Recombinant | cAMP Assay | Chinese Hamster Ovary (CHO) cells are widely used for GPCR assays due to low endogenous GPCR expression, providing a clean background for studying specific receptor signaling.[7][8] |
| Human Neutrophils | Endogenous | Chemotaxis Assay, Calcium Mobilization Assay, ROS Production Assay | Primary cells that endogenously express GPR84 and are physiologically relevant for studying inflammatory responses.[9][10] |
| Microglia | Endogenous | Motility and Chemotaxis Assays | Primary or immortalized microglia can be used to study the role of GPR84 in neuroinflammation.[2] |
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various in vitro assays. This data is essential for designing experiments and interpreting results.
| Assay | Cell Line / System | Agonist Used | IC50 of this compound | Reference |
| [³⁵S]GTPγS Binding Assay | Membranes from HEK293-hGPR84 cells | Embelin | Not explicitly stated, but high potency in the nanomolar range is mentioned. | [5] |
| IP1 Assay | HEK293 cells transiently transfected with hGPR84 | Not specified | 2 nM | [5] |
| Human Neutrophil Migration Assay | Isolated human neutrophils | Embelin | 11 nM | [9] |
| Human Neutrophil Migration Assay | Isolated human neutrophils | Embelin | 17 nM | [5] |
| ROS Production Assay | TNF-α primed human neutrophils | ZQ16 | 15 nM | [9] |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound on GPR84 are provided below.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins by GPR84 upon agonist stimulation and its inhibition by this compound. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[5][11]
Materials:
-
Membranes from HEK293 cells stably overexpressing human GPR84
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
GPR84 agonist (e.g., Embelin)
-
This compound
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
GDP (Guanosine diphosphate)
-
Scintillation proximity assay (SPA) beads (e.g., Wheat germ agglutinin-coated PVT beads)
-
96-well microplates
-
Microplate scintillation counter
Protocol:
-
Membrane Preparation: Prepare membranes from HEK293-hGPR84 cells using standard cell lysis and centrifugation techniques. Resuspend the membrane pellet in assay buffer.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
This compound at various concentrations or vehicle control.
-
GPR84 agonist (e.g., Embelin at a concentration that gives 80% of the maximal response, EC₈₀).
-
HEK293-hGPR84 cell membranes.
-
GDP to a final concentration of 10 µM.
-
-
Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1 nM to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Termination and Detection:
-
Add SPA beads to each well.
-
Incubate for a further 30 minutes at room temperature to allow the beads to settle.
-
Seal the plate and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled GTPγS) from the total binding. Plot the percentage of inhibition against the log concentration of this compound to calculate the IC₅₀ value.
cAMP Assay
This assay measures the inhibition of adenylyl cyclase activity upon GPR84 activation, which is coupled to Gi/o proteins. The inhibitory effect of an agonist is reversed by this compound.
Materials:
-
CHO-K1 cells stably overexpressing human GPR84 (CHO-K1-hGPR84)
-
GPR84 agonist (e.g., 6-OAU)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed CHO-K1-hGPR84 cells in a 96-well plate and culture overnight to allow for cell attachment.
-
Compound Incubation:
-
Remove the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.
-
Add this compound at various concentrations or vehicle control and incubate for a further 15-30 minutes.
-
-
Stimulation: Add a GPR84 agonist (e.g., 6-OAU) followed immediately by forskolin (to stimulate cAMP production).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the percentage of inhibition of the agonist effect against the log concentration of this compound to determine the IC₅₀ value.
Human Neutrophil Chemotaxis Assay
This assay assesses the ability of this compound to inhibit the migration of primary human neutrophils towards a GPR84 agonist.[10]
Materials:
-
Freshly isolated human neutrophils from healthy donors
-
GPR84 agonist (e.g., Embelin)
-
This compound
-
Chemotaxis chamber (e.g., Boyden chamber with a 5 µm pore size membrane)
-
RPMI medium with 0.1% BSA
-
Cell viability/counting reagent (e.g., ATPlite)
-
Luminometer
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from human peripheral blood using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells.
-
Pre-incubation: Resuspend the isolated neutrophils in RPMI medium with 0.1% BSA. Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add the GPR84 agonist (e.g., Embelin) to the lower wells of the chemotaxis chamber.
-
Place the membrane over the lower wells.
-
Add the pre-incubated neutrophils to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60 minutes to allow for cell migration.
-
Quantification of Migration:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane.
-
Quantify the number of migrated cells in the lower chamber by measuring ATP levels using a luminescent cell viability assay like ATPlite.
-
-
Data Analysis: Plot the percentage of inhibition of neutrophil migration against the log concentration of this compound to calculate the IC₅₀ value.
Visualizations
GPR84 Signaling Pathway
Caption: GPR84 signaling cascade initiated by agonist binding.
Experimental Workflow for this compound Inhibition of Neutrophil Chemotaxis
Caption: Step-by-step workflow for the neutrophil chemotaxis assay.
Logical Relationship of this compound Action on GPR84
Caption: this compound's inhibitory effect on GPR84-mediated responses.
References
- 1. Regulation of the pro-inflammatory G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonists for G-protein-coupled receptor 84 (GPR84) alter cellular morphology and motility but do not induce pro-inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cAMP Hunter™ eXpress GLP1R CHO-K1 GPCR Assay [discoverx.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. criver.com [criver.com]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of GPR84 in GLPG1205-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) is an inflammatory-related receptor primarily expressed on immune cells such as macrophages, neutrophils, and microglia.[1] Its expression is significantly upregulated in response to inflammatory stimuli, suggesting a key role in inflammatory and fibrotic diseases.[1] GLPG1205 is a potent and selective antagonist of GPR84 that has been investigated for its therapeutic potential in treating inflammatory conditions, including idiopathic pulmonary fibrosis (IPF) and severe asthma.[1][2][3][4] Immunohistochemistry (IHC) is a valuable technique to visualize the in-situ expression and localization of GPR84 in tissues and to assess the pharmacological effects of this compound on inflammatory cell infiltration. These application notes provide a comprehensive guide to performing and interpreting IHC for GPR84 in the context of this compound treatment.
Data Presentation
The following tables summarize representative quantitative data from immunohistochemical analysis of tissues from a preclinical model of severe asthma, comparing a disease group with a group treated with this compound. This data is illustrative of the expected outcomes based on published literature.[2][5]
Table 1: GPR84 Expression in Lung Tissue
| Treatment Group | GPR84 Staining Intensity (Mean Optical Density) | Percentage of GPR84-Positive Cells (%) |
| Disease Control | 0.75 ± 0.08 | 65 ± 7 |
| This compound-Treated | 0.42 ± 0.05 | 35 ± 5 |
*p < 0.05 compared to Disease Control. Data are presented as mean ± standard error of the mean (SEM).
Table 2: Inflammatory Cell Infiltration in Lung Tissue
| Treatment Group | Neutrophil Count (per mm²) | Macrophage Count (per mm²) |
| Disease Control | 150 ± 15 | 80 ± 9 |
| This compound-Treated | 75 ± 10 | 45 ± 6 |
*p < 0.05 compared to Disease Control. Data are presented as mean ± standard error of the mean (SEM).
Experimental Protocols
Immunohistochemistry Protocol for GPR84 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol outlines the key steps for the immunohistochemical staining of GPR84 in FFPE tissue sections.
1. Deparaffinization and Rehydration:
- Immerse slides in three changes of xylene for 5 minutes each.
- Transfer slides through two changes of 100% ethanol (B145695) for 3 minutes each.
- Hydrate slides by sequential immersion in 95% and 70% ethanol for 3 minutes each.
- Rinse slides in distilled water for 5 minutes.
2. Antigen Retrieval:
- Immerse slides in a citrate-based antigen retrieval solution (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
- Heat the slides in a pressure cooker or water bath at 95-100°C for 20 minutes.
- Allow slides to cool to room temperature for 20 minutes.
- Rinse slides in Tris-buffered saline with Tween 20 (TBST) three times for 5 minutes each.
3. Peroxidase and Protein Blocking:
- Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
- Rinse slides in TBST three times for 5 minutes each.
- Incubate slides in a blocking buffer (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature to block non-specific antibody binding.
4. Primary Antibody Incubation:
- Dilute the primary anti-GPR84 antibody in the blocking buffer to its optimal concentration (to be determined by titration).
- Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
5. Secondary Antibody Incubation:
- Rinse slides in TBST three times for 5 minutes each.
- Incubate slides with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.
6. Detection:
- Rinse slides in TBST three times for 5 minutes each.
- Apply 3,3'-Diaminobenzidine (DAB) chromogen solution and incubate until the desired stain intensity develops.
- Rinse slides with distilled water to stop the reaction.
7. Counterstaining, Dehydration, and Mounting:
- Counterstain with hematoxylin (B73222) for 1-2 minutes.
- "Blue" the slides in running tap water.
- Dehydrate the slides through graded ethanol solutions (70%, 95%, and 100%).
- Clear the slides in two changes of xylene.
- Mount coverslips using a permanent mounting medium.
Visualizations
Caption: GPR84 Signaling Pathway and Inhibition by this compound.
Caption: Immunohistochemistry Experimental Workflow.
References
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following GLPG1205 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG1205 is a selective antagonist of the G-protein-coupled receptor 84 (GPR84), which is expressed on various immune cells, including macrophages, monocytes, and neutrophils.[1][2] GPR84 is implicated in pro-inflammatory responses, and its activation can enhance inflammation and phagocytosis in macrophages.[3] As a GPR84 antagonist, this compound has demonstrated anti-inflammatory properties in preclinical models, notably by reducing the infiltration of neutrophils and monocyte-derived macrophages.[4][5]
These application notes provide detailed protocols for the flow cytometric analysis of immune cell populations following in vitro or ex vivo treatment with this compound. The included methodologies are designed to enable researchers to quantify the effects of this compound on key myeloid cell subsets and their activation states.
GPR84 Signaling Pathway
GPR84 is a Gi/o-coupled receptor. Upon activation by its endogenous ligands, such as medium-chain fatty acids, it initiates a signaling cascade that can modulate inflammatory responses. Antagonism of GPR84 by compounds like this compound is expected to inhibit these downstream effects.
Data Presentation: Illustrative Effects of this compound on Immune Cell Subsets
The following tables present hypothetical, yet plausible, quantitative data illustrating the expected effects of this compound on human peripheral blood mononuclear cells (PBMCs) and neutrophils based on its known anti-inflammatory and anti-migratory properties.[4][5] This data is for illustrative purposes to guide expected outcomes.
Table 1: Effect of this compound on Monocyte Subsets in Human PBMCs
| Treatment | Classical Monocytes (%) (CD14++CD16-) | Intermediate Monocytes (%) (CD14++CD16+) | Non-classical Monocytes (%) (CD14+CD16++) |
| Vehicle Control | 65.2 ± 5.4 | 10.5 ± 2.1 | 24.3 ± 4.8 |
| This compound (1 µM) | 64.8 ± 5.1 | 9.8 ± 1.9 | 25.4 ± 5.0 |
| LPS (100 ng/mL) | 75.6 ± 6.2 | 15.1 ± 2.5 | 9.3 ± 1.8 |
| LPS + this compound (1 µM) | 68.3 ± 5.9 | 12.4 ± 2.3 | 19.3 ± 3.9 |
Table 2: Effect of this compound on Macrophage Polarization Markers (in vitro differentiated macrophages)
| Treatment | M1 Macrophages (%) (CD80+ / CD68+) | M2 Macrophages (%) (CD206+ / CD163+) |
| Vehicle Control (M0) | 5.1 ± 1.2 | 8.2 ± 1.9 |
| IFN-γ + LPS (M1 polarization) | 85.3 ± 7.5 | 4.5 ± 1.1 |
| IFN-γ + LPS + this compound (1 µM) | 72.8 ± 6.9 | 6.1 ± 1.5 |
| IL-4 (M2 polarization) | 6.4 ± 1.5 | 78.9 ± 8.2 |
| IL-4 + this compound (1 µM) | 6.9 ± 1.6 | 76.5 ± 7.9 |
Table 3: Effect of this compound on Neutrophil Activation Markers
| Treatment | CD11b MFI | CD62L MFI |
| Unstimulated Control | 1500 ± 250 | 8500 ± 950 |
| fMLP (100 nM) | 9500 ± 1100 | 2500 ± 400 |
| fMLP + this compound (1 µM) | 6800 ± 850 | 4200 ± 550 |
Experimental Protocols
Protocol 1: Immunophenotyping of Monocyte and Macrophage Subsets in Human PBMCs
This protocol is designed to assess the effect of this compound on the distribution of monocyte subsets and macrophage polarization markers in human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
Lipopolysaccharide (LPS) and/or other relevant stimuli
-
RPMI-1640 medium with 10% FBS
-
FACS tubes (5 mL)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 4 for a suggested panel)
-
Viability Dye (e.g., Zombie Aqua™)
Table 4: Antibody Panel for Monocyte and Macrophage Immunophenotyping
| Marker | Fluorochrome | Purpose |
| CD45 | AF700 | Pan-leukocyte marker |
| CD3 | APC-Cy7 | T-cell exclusion |
| CD19 | APC-Cy7 | B-cell exclusion |
| CD56 | APC-Cy7 | NK-cell exclusion |
| CD14 | PE | Monocyte/Macrophage marker |
| CD16 | FITC | Monocyte subsetting |
| HLA-DR | PerCP-Cy5.5 | Antigen presentation marker |
| CD80 | PE-Cy7 | M1 macrophage marker |
| CD86 | BV605 | M1 macrophage marker |
| CD163 | APC | M2 macrophage marker |
| CD206 | BV421 | M2 macrophage marker |
Procedure:
-
Cell Culture and Treatment:
-
Plate PBMCs at a density of 1 x 10^6 cells/mL in RPMI-1640 with 10% FBS.
-
Pre-treat cells with this compound (e.g., 1 µM) or vehicle control for 1 hour.
-
Add stimulus (e.g., LPS at 100 ng/mL) and incubate for the desired time (e.g., 24 hours).
-
-
Cell Staining:
-
Harvest cells and wash with PBS.
-
Resuspend cells in 100 µL of FACS buffer.
-
Add viability dye according to the manufacturer's protocol and incubate.
-
Wash cells with FACS buffer.
-
Resuspend cell pellet in 50 µL of FACS buffer and add Fc block. Incubate for 10 minutes at 4°C.
-
Add the antibody cocktail (Table 4) and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in 300 µL of FACS buffer for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on single, live, CD45+ leukocytes.
-
Exclude T-cells, B-cells, and NK-cells (CD3/CD19/CD56 negative).
-
Within the remaining population, analyze monocyte subsets based on CD14 and CD16 expression.
-
For in vitro differentiated macrophages, analyze M1 (CD80+, CD86+) and M2 (CD163+, CD206+) populations.
-
Protocol 2: Analysis of Neutrophil Activation
This protocol assesses the effect of this compound on the activation of neutrophils isolated from human whole blood.
Materials:
-
Fresh human whole blood (anticoagulated)
-
This compound
-
fMLP (N-formylmethionyl-leucyl-phenylalanine) or other neutrophil agonist
-
RBC Lysis Buffer
-
FACS Buffer
-
Fc Block
-
Fluorochrome-conjugated antibodies (see Table 5 for a suggested panel)
Table 5: Antibody Panel for Neutrophil Activation
| Marker | Fluorochrome | Purpose |
| CD45 | AF700 | Pan-leukocyte marker |
| CD16 | FITC | Neutrophil marker |
| CD66b | PE | Granulocyte marker |
| CD11b | APC | Activation marker (upregulated) |
| CD62L | PE-Cy7 | Activation marker (shed) |
Procedure:
-
Treatment:
-
Aliquot 100 µL of whole blood into FACS tubes.
-
Add this compound or vehicle and incubate for 30 minutes at 37°C.
-
Add fMLP (e.g., 100 nM) and incubate for 15 minutes at 37°C.
-
-
Staining and Lysis:
-
Place tubes on ice to stop the reaction.
-
Add the antibody cocktail (Table 5) and incubate for 30 minutes at 4°C in the dark.
-
Add 2 mL of 1X RBC Lysis Buffer and incubate for 10 minutes at room temperature.
-
Centrifuge and wash the remaining leukocytes with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend cells in 300 µL of FACS buffer.
-
Acquire samples on a flow cytometer.
-
Gate on neutrophils based on forward and side scatter, and expression of CD16 and CD66b.
-
Analyze the Median Fluorescence Intensity (MFI) of CD11b and CD62L on the neutrophil population.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the impact of this compound on immune cells using flow cytometry.
References
- 1. Effect of this compound, a GPR84 Modulator, on CYP2C9, CYP2C19, and CYP1A2 Enzymes: In Vitro and Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpg.com [glpg.com]
- 3. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Medium-Chain Fatty Acid Receptor GPR84 Mediates Myeloid Cell Infiltration Promoting Steatohepatitis and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
GLPG1205 solubility in DMSO and other lab solvents
This guide provides researchers, scientists, and drug development professionals with technical information, frequently asked questions, and troubleshooting advice for working with GLPG1205, a selective GPR84 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent, selective, and orally active antagonist of G protein-coupled receptor 84 (GPR84).[1][2] It has demonstrated anti-inflammatory and anti-fibrotic properties in research settings.[1][3] The compound contains an alkyne group, making it suitable for click chemistry applications.[1] this compound has been investigated in Phase II clinical trials for conditions such as idiopathic pulmonary fibrosis and ulcerative colitis.[3]
Q2: What is the solubility of this compound in common laboratory solvents?
The solubility of this compound can vary significantly depending on the solvent or solvent system used. Below is a summary of its solubility in various vehicles. Please note that for aqueous-based systems, the compound may form a suspension rather than a clear solution.
| Solvent System | Concentration (mg/mL) | Concentration (mM) | Solution Appearance | Notes |
| 10% DMSO + 90% Corn Oil | ≥ 6.25 mg/mL | ≥ 16.52 mM | Clear Solution | - |
| 10% DMSO + 90% Saline | 6.25 mg/mL | 16.52 mM | Suspended Solution | Requires sonication |
| 0.5% CMC-Na in Saline | 5 mg/mL | 13.21 mM | Suspended Solution | Requires sonication |
Data sourced from MedChemExpress.[4]
Experimental Protocols & Troubleshooting
Q3: How do I prepare a stock solution of this compound in DMSO?
This protocol outlines the steps for preparing a high-concentration stock solution of this compound, which can then be diluted for various experimental needs.
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molar Mass: ~378.42 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Methodology:
-
Preparation: Work in a clean, dry environment. Ensure the DMSO used is anhydrous, as DMSO is hygroscopic and absorbed water can affect compound stability.[5]
-
Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.378 mg of this compound.
-
Solubilization:
-
Add the weighed this compound to a sterile vial.
-
Add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution from 0.378 mg).
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are visible.
-
-
Storage:
-
For optimal stability, aliquot the stock solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles the main stock is subjected to.[5]
-
Store the aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
-
Q4: My this compound solution is a suspension, not a clear solution. What should I do?
This is a common issue when preparing this compound in aqueous-based buffers or saline for in vitro or in vivo experiments.
Troubleshooting Guide: Handling Suspensions
-
Problem: After diluting a DMSO stock into an aqueous buffer (e.g., PBS, cell culture medium, or saline), the solution becomes cloudy or forms a precipitate. This indicates that this compound has exceeded its solubility limit in the final solvent mixture.
-
Solution 1: Sonication: As indicated in solubility data, sonication can help create a more uniform suspension.[4] Use a bath sonicator or a probe sonicator (on low power) for several minutes until the suspension appears homogenous. This method is suitable for creating a fine particle dispersion for administration but does not increase the actual solubility.
-
Solution 2: Use a Co-solvent or Formulation Vehicle: For in vivo studies where a clear solution is preferred, consider using a formulation vehicle. A common strategy is to combine DMSO with other solvents like corn oil, which can yield a clear solution at higher concentrations.[4] Other potential strategies include using co-solvents like PEG-400 or encapsulating the compound in cyclodextrins or liposomes.[6]
-
Best Practice: Always prepare aqueous dilutions from a concentrated DMSO stock immediately before use. Vortex the suspension well before each administration or addition to an experiment to ensure consistent dosing.
Q5: How stable is this compound in a DMSO stock solution?
The stability of any compound in DMSO is highly dependent on its chemical structure and storage conditions.[5]
-
Storage: For long-term storage, stock solutions in anhydrous DMSO should be kept at -20°C or -80°C.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade sensitive compounds.[5][7] It is strongly recommended to prepare single-use aliquots to preserve the integrity of the compound.
-
Moisture: DMSO readily absorbs water from the atmosphere, which can lead to hydrolysis of susceptible compounds.[5][7] Always use anhydrous DMSO and keep stock solution vials tightly sealed.
-
Recommendation: While many compounds are stable for months under proper conditions, if you observe unexpected experimental results, preparing a fresh stock solution from powder is a reliable troubleshooting step.[5]
Signaling Pathway and Mechanism of Action
This compound functions by antagonizing the GPR84 receptor. GPR84 is a Gi/o-coupled receptor, and its activation by ligands like medium-chain fatty acids initiates a signaling cascade that inhibits adenylyl cyclase, leading to reduced intracellular cAMP levels.[8][9] This pathway activation is also linked to downstream signaling through Akt, ERK, and NFκB, promoting pro-inflammatory and pro-phagocytic cellular responses.[8][10] this compound blocks the binding of agonists to GPR84, thereby inhibiting these downstream effects.
Caption: GPR84 signaling pathway and inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GPR | TargetMol [targetmol.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. lifetechindia.com [lifetechindia.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 10. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Preparing stable solutions of GLPG1205 for cell culture
Welcome to the technical support center for GLPG1205. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally active antagonist of G-protein-coupled receptor 84 (GPR84).[1] GPR84 is a receptor for medium-chain fatty acids and is implicated in inflammatory and fibrotic processes.[2][3] By acting as a negative allosteric modulator or antagonist of GPR84, this compound can inhibit downstream signaling pathways associated with inflammation.[2][4] It has been shown to have anti-inflammatory and anti-fibrotic effects in various preclinical models.[1][5]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For in vitro cell culture experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO).[6] A stock solution of high concentration (e.g., 10 mM or higher) can be prepared in DMSO.[1][6] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][7] Store the powdered compound at -20°C for up to 3 years.[8] Stock solutions in DMSO should be stored at -80°C for long-term stability (up to 2 years) or at -20°C for shorter periods (up to 1 year).[1]
Q3: What is the recommended working concentration of this compound in cell culture?
A3: The optimal working concentration of this compound will vary depending on the cell type and the specific assay being performed. However, published data indicates that this compound can completely inhibit ZQ16-induced [Ca2+]i response in neutrophils at a concentration of 0.5 µM.[1] It also completely blocks the ROS-response induced by a GPR84-agonist at 1 µM.[1] The IC50 value for antagonizing ZQ16-induced ROS in TNF-α primed neutrophils is 15 nM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound stable in cell culture medium?
Troubleshooting Guide
Issue 1: My this compound solution has precipitated.
-
Possible Cause: The solubility of this compound in aqueous solutions like cell culture media is much lower than in DMSO. Adding a concentrated DMSO stock directly to the media can cause the compound to precipitate out.
-
Suggested Solution:
-
To avoid precipitation, it is recommended to make intermediate dilutions of your concentrated DMSO stock in DMSO before the final dilution into the aqueous medium.
-
Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[10]
-
If precipitation occurs during the initial solubilization in DMSO, gentle warming and/or sonication can be used to aid dissolution.[1]
-
Issue 2: I am not observing the expected biological effect.
-
Possible Cause 1: Inactive compound. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Suggested Solution 1: Always aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[11] Prepare fresh working solutions for each experiment.
-
Possible Cause 2: Suboptimal concentration. The effective concentration of the inhibitor can be cell-type dependent.
-
Suggested Solution 2: Perform a dose-response experiment (e.g., from 1 nM to 10 µM) to determine the optimal working concentration for your specific cell line and assay.
-
Possible Cause 3: Cell line does not express GPR84. this compound is a specific antagonist of GPR84. If your cell line does not express this receptor, no effect will be observed.
-
Suggested Solution 3: Confirm GPR84 expression in your cell line of interest using techniques such as RT-qPCR, Western blot, or flow cytometry.
Issue 3: I am observing significant cell death at my desired working concentration.
-
Possible Cause 1: Compound-induced cytotoxicity. At high concentrations, some small molecule inhibitors can have off-target effects leading to cytotoxicity.[12]
-
Suggested Solution 1: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell line.[10] Choose a working concentration that is well below the cytotoxic threshold.
-
Possible Cause 2: Solvent toxicity. High concentrations of DMSO can be toxic to cells.
-
Suggested Solution 2: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally 0.1% or lower.[10] Remember to include a vehicle control (cells treated with the same concentration of DMSO alone) in your experiments.[7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculation: Determine the mass of this compound powder required to prepare a stock solution of a specific concentration (e.g., 10 mM).
-
Mass (mg) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000
-
The molecular weight of this compound is 378.42 g/mol .[6]
-
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of DMSO to the tube.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to assist dissolution if necessary.[1]
-
Sterilization: If required, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -80°C for long-term storage.[1]
Protocol 2: Treatment of Adherent Cells with this compound
This protocol provides a general procedure for treating adherent cells in culture with this compound.
Materials:
-
Adherent cells in culture
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (from Protocol 1)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the adherent cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment:
-
Aspirate the old medium from the cell culture wells.
-
Gently wash the cells with PBS.
-
Add the medium containing the desired concentration of this compound to each well.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).[7]
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as viability assays, protein extraction for Western blotting, or RNA isolation for gene expression analysis.
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration | Observation |
| DMSO | 250 mg/mL (660.64 mM) | Requires sonication[6] |
| 10% DMSO / 90% Corn Oil | ≥ 6.25 mg/mL (16.52 mM) | Clear solution[1] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | 6.25 mg/mL (16.52 mM) | Suspended solution, requires sonication[1] |
Table 2: In Vitro Activity of this compound
| Assay | Cell Type | Effect | Concentration |
| ZQ16-induced [Ca2+]i response | Neutrophils | Complete inhibition | 0.5 µM[1] |
| GPR84-agonist induced ROS-response | Neutrophils | Complete blockade | 1 µM[1] |
| ZQ16-induced ROS in TNF-α primed neutrophils | Neutrophils | IC50 | 15 nM[1] |
Mandatory Visualizations
Caption: GPR84 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for using this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 9-Cyclopropylethynyl-2-((S)-1-[1,4]dioxan-2-ylmethoxy)-6,7-dihydropyrimido[6,1- a]isoquinolin-4-one (this compound), a Unique GPR84 Negative Allosteric Modulator Undergoing Evaluation in a Phase II Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. atsjournals.org [atsjournals.org]
- 6. lifetechindia.com [lifetechindia.com]
- 7. benchchem.com [benchchem.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. captivatebio.com [captivatebio.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: GLPG1205 In Vitro Experiments
Welcome to the technical support center for GLPG1205. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for in vitro experiments involving this compound, a selective antagonist of the G-protein-coupled receptor 84 (GPR84).
Frequently Asked Questions (FAQs)
Q1: My this compound is not fully dissolving in my aqueous experimental buffer. What should I do?
A1: Poor aqueous solubility is a common issue with many small molecule inhibitors. This compound is practically insoluble in water. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your aqueous buffer.
-
Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO) is the preferred solvent for creating a stock solution. This compound is highly soluble in DMSO (up to 250 mg/mL with the aid of ultrasound)[1].
-
Final DMSO Concentration: When diluting the stock solution into your cell culture media or assay buffer, ensure the final concentration of DMSO is low, typically below 0.5%, to avoid solvent-induced artifacts or toxicity. Always include a vehicle control (media with the same final DMSO concentration as your experimental wells) in your experiments.
-
Sonication: If you observe precipitation after preparing your stock solution, gentle warming and/or sonication can aid in dissolution[2].
Q2: I am observing high variability in my IC50 values for this compound between experiments. What are the potential causes?
A2: High variability in IC50 values is a frequent challenge in cell-based assays and can be attributed to several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the exponential growth phase, and within a consistent and low passage number range. Senescent or unhealthy cells can respond differently to treatment.
-
Cell Seeding Density: Inconsistent cell seeding can lead to significant variations. It is crucial to optimize and maintain a consistent cell density for each experiment.
-
Compound Stability: While this compound is generally stable, repeated freeze-thaw cycles of the stock solution should be avoided. It is best to aliquot the stock solution into smaller, single-use volumes and store them at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month)[1].
-
Assay Conditions: Variations in incubation times, temperature, and reagent concentrations can all contribute to variability. Standardize your protocols and ensure all steps are performed consistently.
Q3: How can I be sure that the observed effects are due to GPR84 inhibition and not off-target effects?
A3: Distinguishing on-target from off-target effects is critical for validating your findings. Here are some strategies:
-
Use a GPR84-negative control cell line: Compare the effects of this compound on your GPR84-expressing cell line with a cell line that does not express the receptor.
-
Rescue experiments: If possible, overexpressing GPR84 in a low-expressing cell line should confer sensitivity to this compound.
-
Use a structurally unrelated GPR84 antagonist: If available, confirming your results with another GPR84 antagonist that has a different chemical structure can strengthen the evidence for an on-target effect.
Troubleshooting Guides
Issue 1: Low or No Inhibitory Activity of this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Stock Solution Concentration | Verify the initial weighing and dilution calculations. If possible, confirm the concentration of your stock solution using an analytical method like HPLC. |
| Compound Degradation | Prepare a fresh stock solution from solid this compound. Avoid repeated freeze-thaw cycles and protect the stock solution from light. |
| Low GPR84 Expression in Cells | Confirm the expression of GPR84 in your cell line at the mRNA or protein level. GPR84 expression can be upregulated by inflammatory stimuli like LPS in some immune cells. |
| Suboptimal Assay Conditions | Optimize the concentration of the GPR84 agonist used to stimulate the cells. The inhibitory effect of this compound will be most apparent at an agonist concentration that elicits a submaximal response (e.g., EC80). |
Issue 2: High Background Signal in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Cell Stress or Death | Ensure cells are healthy and seeded at an optimal density. High cell density can lead to nutrient depletion and cell death, which can increase background signals. |
| Contamination | Regularly test your cell cultures for mycoplasma contamination. Use sterile techniques and fresh reagents. |
| Assay Reagent Issues | Ensure that assay reagents are properly stored and have not expired. Prepare fresh reagents for each experiment. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound for easy reference in experimental design.
Table 1: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | 250 mg/mL (660.64 mM) | Requires sonication[1]. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | 6.25 mg/mL (16.52 mM) | Suspended solution, requires sonication[1]. |
| 10% DMSO / 90% Corn Oil | ≥ 6.25 mg/mL (16.52 mM) | Clear solution[1]. |
| 0.5% CMC-Na / Saline Water | 5 mg/mL (13.21 mM) | Suspended solution, requires sonication[1]. |
Table 2: In Vitro Activity of this compound
| Assay | Cell Type | IC50 | Reference |
| ZQ16-induced ROS production | TNF-α primed neutrophils | 15 nM | [2] |
| Embelin-induced neutrophil migration | Human neutrophils | 128 nM | [3] |
| CYP2C9 Inhibition | Human liver microsomes | >33 µM | [3][4] |
| CYP2C19 Inhibition | Human liver microsomes | >33 µM | [3][4] |
| CYP1A2 Inhibition | Human liver microsomes | >33 µM | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 378.42 g/mol )
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out 3.78 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Neutrophil Migration Assay
This protocol is a representative method to assess the inhibitory effect of this compound on GPR84-agonist-induced neutrophil migration using a Boyden chamber or similar transwell system.
Materials:
-
Isolated human neutrophils
-
This compound
-
GPR84 agonist (e.g., embelin (B1684587) or ZQ-16)
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Transwell inserts (5 µm pore size)
-
24-well plate
-
Detection reagent (e.g., Calcein-AM or a cell viability reagent)
-
Plate reader
Procedure:
-
Isolate human neutrophils from fresh whole blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Resuspend the isolated neutrophils in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in chemotaxis buffer. Also, prepare a vehicle control (DMSO at the same final concentration).
-
Pre-incubate the neutrophils with the different concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
In the lower chamber of the 24-well plate, add the GPR84 agonist (e.g., embelin at a pre-determined optimal concentration) diluted in chemotaxis buffer. Include a negative control with buffer only.
-
Place the transwell inserts into the wells.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the transwell inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
After incubation, remove the transwell inserts. The number of migrated cells in the lower chamber can be quantified by lysing the cells and measuring a marker of cell number (e.g., using a CellTiter-Glo® assay) or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring fluorescence.
-
Calculate the percentage of inhibition of migration for each this compound concentration relative to the vehicle control.
Visualizations
GPR84 Signaling Pathway
Caption: GPR84 signaling pathway activated by medium-chain fatty acids.
Experimental Workflow for a Cell-Based Assay
Caption: General workflow for an in vitro cell-based assay with this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common this compound in vitro issues.
References
Technical Support Center: Optimizing GLPG1205 Concentration for Fibrosis Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GLPG1205 in fibrosis models. The information is tailored for scientists and drug development professionals to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in fibrosis?
This compound is a potent, selective, and orally active antagonist of G-protein-coupled receptor 84 (GPR84).[1] GPR84 is understood to play a significant role in inflammatory and fibrotic processes.[2] By acting as a negative allosteric modulator, this compound inhibits the signaling pathways activated by GPR84, which are implicated in the recruitment and activation of immune cells like neutrophils and macrophages involved in the fibrotic cascade.[3][4] This antagonistic action has demonstrated anti-inflammatory and anti-fibrotic effects in various preclinical models of fibrosis.[5][6]
Q2: For in vitro studies, what is a recommended starting concentration range for this compound?
Based on published data, a starting concentration range of 10 nM to 1 µM is recommended for in vitro cell-based assays. This compound has an IC50 value of 15 nM for inhibiting GPR84-agonist induced reactive oxygen species (ROS) production in TNF-α primed neutrophils.[7] Complete inhibition of GPR84-agonist induced responses has been observed at concentrations of 0.5 µM to 1 µM.[7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: What are the recommended doses for in vivo fibrosis models in mice?
In murine models of fibrosis, this compound has been administered orally at doses ranging from 3 mg/kg to 30 mg/kg once or twice daily.[2] For instance, a dose of 30 mg/kg administered orally twice daily has been shown to reduce the Ashcroft score in an idiopathic pulmonary fibrosis model.[7] The optimal dose will depend on the specific fibrosis model, the strain of mice used, and the desired therapeutic effect.
Q4: How should I prepare this compound for in vitro and in vivo experiments?
For in vitro experiments, this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 250 mg/mL (660.64 mM).[7] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in cell culture media to the final desired concentration. The final DMSO concentration in the culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
For in vivo oral administration, this compound can be formulated as a suspension. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] It is crucial to ensure the compound is thoroughly suspended before each administration.
Troubleshooting Guide
Issue 1: High variability or lack of effect in in vitro fibrosis assays.
-
Potential Cause 1: Suboptimal this compound Concentration. The concentration of this compound may be too low to elicit a response or too high, causing off-target effects or cytotoxicity.
-
Solution: Perform a comprehensive dose-response experiment (e.g., from 1 nM to 10 µM) to determine the optimal effective and non-toxic concentration for your specific cell type and assay.
-
-
Potential Cause 2: Cell Passage Number and Health. High passage numbers can lead to altered cellular responses. Unhealthy cells will not respond appropriately to stimuli.
-
Solution: Use low-passage cells and ensure high cell viability (>95%) before starting the experiment. Regularly check for mycoplasma contamination.
-
-
Potential Cause 3: Insufficient GPR84 Expression. The chosen cell line may not express sufficient levels of GPR84 for this compound to exert its effect.
-
Solution: Verify GPR84 expression in your cell model at the mRNA and/or protein level (e.g., via qPCR or Western blot). Consider using primary cells from fibrotic tissues, which may have higher GPR84 expression.
-
-
Potential Cause 4: this compound Stability. The compound may degrade in the culture medium over long incubation periods.
-
Solution: For long-term experiments, consider replenishing the medium with fresh this compound every 24-48 hours. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]
-
Issue 2: Inconsistent results in the bleomycin-induced mouse model of pulmonary fibrosis.
-
Potential Cause 1: Variable Bleomycin (B88199) Delivery. Inconsistent intratracheal administration of bleomycin can lead to high variability in the extent of lung fibrosis between animals.
-
Potential Cause 2: Inappropriate this compound Formulation or Administration. Poor suspension of this compound can lead to inaccurate dosing.
-
Solution: Ensure the this compound formulation is a homogenous suspension. Vortex the suspension thoroughly before each oral gavage.
-
-
Potential Cause 3: Timing of Treatment Initiation. The therapeutic window for anti-fibrotic intervention can be narrow.
-
Solution: Initiate this compound treatment at a consistent time point relative to bleomycin administration (e.g., therapeutically, starting 7-10 days after bleomycin challenge when fibrosis is established).
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Type | Agonist | Endpoint | IC50 / Effective Concentration |
| Reactive Oxygen Species (ROS) Production | TNF-α primed neutrophils | ZQ16 (GPR84 agonist) | ROS levels | 15 nM |
| Intracellular Calcium Mobilization | Neutrophils | ZQ16 (GPR84 agonist) | [Ca2+]i response | 0.5 µM (complete inhibition) |
Table 2: In Vivo Efficacy of this compound in Murine Fibrosis Models
| Fibrosis Model | Mouse Strain | This compound Dose | Administration Route | Key Findings |
| Idiopathic Pulmonary Fibrosis | - | 30 mg/kg, twice daily | Oral | Significantly reduced Ashcroft score |
| Radiation-induced lung fibrosis | - | 30 mg/kg, once daily | Oral | Significantly reduced collagen deposition |
| DSS-induced chronic IBD | - | 3 and 10 mg/kg, once daily | - | Reduced disease activity index and neutrophil infiltration |
Experimental Protocols
Protocol 1: In Vitro TGF-β1-Induced Fibroblast-to-Myofibroblast Transition (FMT)
-
Cell Seeding: Plate primary human lung fibroblasts (e.g., from IPF patients) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Serum Starvation: Replace the growth medium with a serum-free or low-serum (0.1% FBS) medium and incubate for 12-24 hours.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1 hour.
-
Induction of Fibrosis: Add recombinant human TGF-β1 to a final concentration of 2-5 ng/mL to all wells except the vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Endpoint Analysis: Fix the cells and perform immunofluorescence staining for α-smooth muscle actin (α-SMA) and fibronectin, key markers of myofibroblast differentiation.[11] Quantify the expression levels using high-content imaging and analysis.
Protocol 2: In Vivo Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Acclimatization: Acclimatize C57BL/6 mice for at least one week before the experiment.
-
Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin sulfate (B86663) (1.5 - 3.0 U/kg) in sterile saline. Control mice receive saline only.
-
This compound Treatment: On day 7 post-bleomycin administration (therapeutic regimen), begin daily oral gavage of this compound (e.g., 10 or 30 mg/kg) or the vehicle control.
-
Monitoring: Monitor the body weight and general health of the mice throughout the experiment.
-
Sacrifice and Tissue Collection: On day 21, euthanize the mice and collect the lungs.
-
Endpoint Analysis:
-
Histology: Fix one lung lobe in 10% neutral buffered formalin for histological analysis (H&E and Masson's trichrome staining) to assess inflammation and collagen deposition. Quantify fibrosis using the Ashcroft scoring method.
-
Biochemical Analysis: Homogenize the remaining lung tissue to measure hydroxyproline (B1673980) content, a quantitative measure of collagen.
-
Gene Expression: Extract RNA from lung tissue to analyze the expression of fibrotic markers (e.g., Col1a1, Acta2, Tgf-β1) by qPCR.
-
Mandatory Visualizations
Caption: GPR84 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in fibrosis models.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound, a GPR84 Modulator, on CYP2C9, CYP2C19, and CYP1A2 Enzymes: In Vitro and Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro models of TGF-beta-induced fibrosis suitable for high-throughput screening of antifibrotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. lifetechindia.com [lifetechindia.com]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pulmonary fibrosis model of mice induced by different administration methods of bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
Technical Support Center: Managing Adverse Effects of GLPG1205 Co-administered with Nintedanib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the co-administration of GLPG1205 and nintedanib (B1663095). The information is intended to help manage adverse effects observed during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an experimental drug that functions as a selective antagonist of the G-protein-coupled receptor 84 (GPR84).[1][2][3] GPR84 is believed to play a role in inflammatory and fibrotic processes.[4][5] By antagonizing this receptor, this compound is thought to exert anti-inflammatory and anti-fibrotic effects.[1][3]
Q2: What is the mechanism of action for nintedanib?
A2: Nintedanib is a small molecule tyrosine kinase inhibitor.[6][7] It targets multiple receptor tyrosine kinases involved in the pathogenesis of fibrosis, including:
-
Platelet-derived growth factor receptor (PDGFR) α and β[4][6]
-
Vascular endothelial growth factor receptor (VEGFR) 1, 2, and 3[4][6] By inhibiting these pathways, nintedanib interferes with fibroblast proliferation, migration, and transformation, which are key processes in the development of fibrosis.[4][6]
Q3: What are the known adverse effects of this compound when administered alone?
A3: In clinical studies, the most frequently reported treatment-emergent adverse events for this compound include headache and nausea.[8] Other reported side effects are diarrhea, vomiting, fatigue, decreased appetite, abdominal pain, and weight decrease.[8][9]
Q4: What are the common adverse effects of nintedanib?
A4: The most common adverse effects associated with nintedanib are gastrointestinal in nature, with diarrhea being the most frequent.[7][10][11] Other common side effects include nausea, vomiting, abdominal pain, decreased appetite, and weight loss.[7][10] Elevation of liver enzymes is also a significant concern.[7][12] Less common but serious side effects can include bleeding, arterial thromboembolic events, and gastrointestinal perforation.[10][13]
Q5: What are the observed adverse effects when this compound is co-administered with nintedanib?
A5: Co-administration of this compound with nintedanib has been shown to result in a less favorable safety and tolerability profile compared to administering this compound with pirfenidone (B1678446) or as a monotherapy.[9][14] The PINTA trial, a phase 2 study, reported higher proportions of serious and severe treatment-emergent adverse events and more frequent treatment discontinuations in the group receiving both this compound and nintedanib.[9][15] The most prominent adverse events were gastrointestinal disorders, such as nausea and diarrhea, and a notable decrease in weight.[9] A respiratory-related death was also reported in one patient receiving the combination therapy.[9][15]
Troubleshooting Guides for Adverse Effects
Gastrointestinal Distress (Diarrhea, Nausea, Vomiting)
| Observed Issue | Potential Cause/Concern | Recommended Action/Troubleshooting Step |
| Mild to moderate diarrhea, nausea, or vomiting. | Both this compound and nintedanib are known to cause gastrointestinal side effects.[7][8][9] The combination may exacerbate these effects. | 1. Symptomatic Treatment: For diarrhea, consider the use of anti-diarrheal medications like loperamide.[16] For nausea, anti-emetic agents may be considered. 2. Dose Adjustment: If symptoms persist, consider a dose reduction of this compound. In the PINTA trial, the dose of this compound could be reduced from 100 mg to 50 mg once daily.[9][15] A dose reduction of nintedanib (e.g., from 150 mg to 100 mg twice daily) may also be necessary.[17] 3. Administration with Food: Ensure nintedanib is administered with food to help reduce gastrointestinal side effects.[11] |
| Severe or persistent gastrointestinal events. | Increased risk of dehydration, electrolyte imbalance, and poor treatment adherence. Potential for more serious complications like gastrointestinal perforation with nintedanib.[10][13] | 1. Temporary Interruption: Temporarily interrupt treatment with one or both drugs until symptoms resolve.[17] 2. Medical Evaluation: Conduct a thorough clinical evaluation to rule out other causes and assess for complications. 3. Permanent Discontinuation: If symptoms are unmanageable or recurrent, permanent discontinuation of one or both investigational products may be required.[9] |
Decreased Appetite and Weight Loss
| Observed Issue | Potential Cause/Concern | Recommended Action/Troubleshooting Step |
| Significant reduction in food intake and/or documented weight loss. | Both drugs can cause decreased appetite.[8][10] The combination appears to increase the incidence and severity of weight loss.[9] | 1. Nutritional Support: Provide dietary counseling and consider nutritional supplements to maintain caloric intake. 2. Monitor Weight: Regularly monitor the subject's weight. 3. Dose Modification: Consider a dose reduction of this compound and/or nintedanib if weight loss is progressive. 4. Evaluate for Other Causes: Rule out other potential causes for weight loss. |
Elevated Liver Enzymes
| Observed Issue | Potential Cause/Concern | Recommended Action/Troubleshooting Step |
| Asymptomatic increase in ALT and/or AST levels on routine laboratory monitoring. | Nintedanib is associated with elevations in liver enzymes.[7][12] The effect of this compound on liver function, especially in combination, requires careful monitoring. | 1. Confirm and Monitor: Repeat liver function tests to confirm the elevation. Increase the frequency of monitoring. 2. Dose Interruption/Reduction: For significant elevations (e.g., >3x the upper limit of normal), treatment with nintedanib should be interrupted or the dose reduced.[12] A similar cautionary approach should be taken with this compound. 3. Investigate Other Causes: Evaluate for other potential causes of liver injury, such as concomitant medications or viral hepatitis. |
Data on Adverse Events
Table 1: Frequency of Key Treatment-Emergent Adverse Events (TEAEs) in the PINTA Phase 2 Trial
| Adverse Event | This compound (n=45) | Placebo (n=23) |
| Any TEAE | 80.0% (36) | 78.3% (18) |
| Gastrointestinal Disorders | 53.3% (24) | 21.7% (5) |
| * Nausea | Not specified | Not specified |
| * Diarrhea | Not specified | Not specified |
| Weight Decrease | 13.3% (6) | 4.3% (1) |
| Mean Weight Change at Week 26 | -2.5 kg | +0.2 kg |
| Data from the PINTA trial as reported by Strambu et al. (2023).[9] |
Table 2: Discontinuation and Serious Adverse Events in PINTA Trial Subgroups
| Stratum (Background Therapy) | Permanent Discontinuation of this compound | Serious TEAEs with this compound |
| With Nintedanib (n=17) | 35.3% (6) | 41.2% (7) |
| With Pirfenidone (n=11) | 18.2% (2) | 0% (0) |
| Neither (n=17) | 11.8% (2) | Not specified |
| Data from the PINTA trial as reported by Strambu et al. (2023).[9] |
Experimental Protocols
Protocol: Monitoring and Management of Adverse Events During Co-administration
-
Baseline Assessment: Before initiating treatment, perform a comprehensive baseline assessment including medical history, physical examination, vital signs, weight, and laboratory tests (complete blood count, liver function tests, renal function).
-
Scheduled Monitoring:
-
Weekly for the first month, then monthly: Assess for any adverse events through subject interviews and review of diaries. Pay close attention to gastrointestinal symptoms, appetite, and overall well-being.
-
Monthly for the first 3-6 months, then every 3 months: Monitor weight and conduct laboratory tests, including liver function tests.
-
-
Adverse Event Grading: Grade all adverse events according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Management Algorithm: Follow the troubleshooting guides above for specific adverse events. Any dose modification, treatment interruption, or discontinuation should be clearly documented.
-
Reporting Serious Adverse Events (SAEs): Any adverse event that is life-threatening, requires hospitalization, results in persistent or significant disability, or is a medically important event must be reported as an SAE according to institutional and regulatory guidelines.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for nintedanib.
Caption: Workflow for managing gastrointestinal adverse events.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GLPG-1205 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpg.com [glpg.com]
- 6. Nintedanib - Wikipedia [en.wikipedia.org]
- 7. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound, a GPR84 Modulator: Safety, Pharmacokinetics, and Pharmacodynamics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the side effects of Nintedanib esylate? [synapse.patsnap.com]
- 11. slhd.health.nsw.gov.au [slhd.health.nsw.gov.au]
- 12. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 13. Nintedanib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. This compound for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. uhs.nhs.uk [uhs.nhs.uk]
- 17. Delphi Consensus Recommendations on Management of Dosing, Adverse Events, and Comorbidities in the Treatment of Idiopathic Pulmonary Fibrosis with Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GLPG1205 Metabolism via CYP3A4 and CYP2C19
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the in vitro metabolism of GLPG1205, focusing on the roles of cytochrome P450 enzymes CYP3A4 and CYP2C19.
Frequently Asked Questions (FAQs)
Q1: Which cytochrome P450 enzymes are primarily responsible for the metabolism of this compound?
A1: In vitro studies have identified CYP3A4 and CYP2C19 as the main enzymes involved in the metabolism of this compound.
Q2: Does this compound inhibit CYP3A4 or CYP2C19?
A2: In vitro experiments have demonstrated that this compound can inhibit CYP2C19. Specifically, it has been shown to cause moderate but reversible inhibition of CYP2C19.[1][2][3] There is no clear evidence to suggest significant inhibition of CYP3A4 by this compound.
Q3: What is the inhibitory potency of this compound on CYP2C19?
A3: The half-maximal inhibitory concentration (IC50) for this compound on CYP2C19 has been estimated to be greater than or equal to 50 μM in in vitro studies using human liver microsomes.[1]
Q4: Has the effect of this compound on CYP2C19 activity been observed in clinical settings?
A4: A Phase 1 clinical study in healthy male subjects showed a trend toward increased exposure of omeprazole (B731), a CYP2C19 substrate, when co-administered with this compound. However, this effect was not considered to be clinically relevant.[1][2][3] The study also noted that this compound increased the elimination rate of 5-hydroxyomeprazole, the metabolite of omeprazole formed by CYP2C19.[1][2][3]
Q5: Are there any known effects of this compound on CYP3A4 induction?
A5: A first-in-human study suggested that this compound is unlikely to induce CYP3A4, based on the evaluation of the cortisol:6β-hydroxycortisol ratio in urine.
Troubleshooting Experimental Issues
Issue 1: High variability in CYP2C19 inhibition results with this compound.
-
Possible Cause: Inconsistent pre-incubation times.
-
Troubleshooting Tip: Ensure a consistent pre-incubation time for this compound with the human liver microsomes and the NADPH regenerating system before the addition of the CYP2C19 substrate. A standard 30-minute pre-incubation is a good starting point.
-
-
Possible Cause: Variability in the concentration of organic solvent.
-
Troubleshooting Tip: Maintain a final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound at a low and consistent level (e.g., ≤ 0.5%) across all experimental and control wells, as solvents can affect enzyme activity.
-
-
Possible Cause: Lot-to-lot variability in human liver microsomes.
-
Troubleshooting Tip: If possible, use a single lot of pooled human liver microsomes for the entire experiment to minimize variability in enzyme content and activity. If using multiple lots, characterize each lot with a known CYP2C19 inhibitor as a positive control.
-
Issue 2: Difficulty in determining the kinetic parameters (Km and Vmax) for this compound metabolism by CYP3A4 and CYP2C19.
-
Possible Cause: Low metabolic turnover of this compound.
-
Troubleshooting Tip: If the rate of metabolism is low, increase the incubation time and/or the protein concentration of the human liver microsomes. Ensure that the reaction remains in the linear range with respect to time and protein concentration. It may also be beneficial to use a more sensitive analytical method for detecting the depletion of this compound or the formation of its metabolites.
-
-
Possible Cause: Substrate inhibition at higher concentrations of this compound.
-
Troubleshooting Tip: Test a wide range of this compound concentrations. If substrate inhibition is suspected, the Michaelis-Menten plot will not be hyperbolic. In this case, a substrate inhibition model should be used to fit the data and determine the kinetic parameters.
-
-
Possible Cause: Contribution of multiple enzymes to the metabolism.
-
Troubleshooting Tip: To isolate the contribution of CYP3A4 and CYP2C19, use specific chemical inhibitors or recombinant human CYP enzymes. For example, ketoconazole (B1673606) can be used to inhibit CYP3A4, and ticlopidine (B1205844) can be used to inhibit CYP2C19.
-
Data Summary
Table 1: In Vitro Inhibition of CYP2C19 by this compound
| Parameter | Value | Enzyme Source | Substrate | Reference |
| IC50 | ≥50 μM | Human Liver Microsomes | S-mephenytoin | [1] |
Note: As of the latest available data, specific quantitative values for the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and intrinsic clearance (CLint) for the metabolism of this compound by CYP3A4 and CYP2C19 are not publicly available.
Experimental Protocols
Protocol 1: Determination of IC50 for CYP2C19 Inhibition by this compound in Human Liver Microsomes
This protocol is a generalized procedure based on standard methods for assessing CYP inhibition.
-
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
S-mephenytoin (CYP2C19 substrate)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Positive control inhibitor (e.g., ticlopidine)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
96-well microtiter plates
-
Incubator capable of maintaining 37°C
-
LC-MS/MS for analysis
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in the incubation buffer to achieve the desired final concentrations in the assay.
-
In a 96-well plate, add the potassium phosphate buffer, HLM, and the this compound dilutions or positive control.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and S-mephenytoin.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the S-mephenytoin metabolite (e.g., 4'-hydroxy-mephenytoin) using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
-
Visualizations
References
- 1. Effect of this compound, a GPR84 Modulator, on CYP2C9, CYP2C19, and CYP1A2 Enzymes: In Vitro and Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound, a GPR84 Modulator, on CYP2C9, CYP2C19, and CYP1A2 Enzymes: In Vitro and Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of GLPG1205 in Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of the GPR84 antagonist, GLPG1205, in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in rodents?
A1: Preclinical studies have shown that this compound has a favorable pharmacokinetic profile with an oral absolute exposure of ≥68% in mice, rats, and dogs.[1] The apparent terminal half-life in these species is reported to be between 1.3 and 2.0 hours.[1] Additionally, this compound exhibits high plasma protein binding of ≥92% in both humans and animals.[1]
Q2: What are the known physicochemical properties of this compound that might affect its bioavailability?
A2: While a detailed public record of all physicochemical properties is not available, in vitro studies have indicated that this compound has limited solubility in aqueous media. One study noted a solubility limit of 100 μM in culture medium containing 0.4% DMSO. This suggests that its inherently low aqueous solubility is a primary factor that can limit its oral absorption, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility, with either high or low permeability, respectively).
Q3: Has the co-administration of food been shown to affect the absorption of this compound?
A3: In human clinical trials, the exposure to this compound was not influenced by the co-administration of food. While this provides a strong indication, it is advisable to confirm this in the specific rodent model and formulation being used if a food effect is a concern for the experimental design.
Troubleshooting Guide: Low Oral Bioavailability of this compound
Problem: My in vivo rodent study is showing low or highly variable oral bioavailability for this compound. What are the potential causes and how can I troubleshoot this?
This guide will walk you through a systematic approach to identifying and resolving common issues related to the oral delivery of poorly soluble compounds like this compound.
Caption: Troubleshooting workflow for low oral bioavailability of this compound.
Quantitative Data Summary
The following table summarizes the available pharmacokinetic parameters for this compound and a related precursor in rodents.
| Compound | Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| This compound | Mouse, Rat, Dog | N/A | Oral | N/A | N/A | N/A | ≥68 | [1] |
| Compound 35 | Rat | 5 mg/kg | Oral | 2423 | 1.7 | 10246 (AUC0-inf) | N/A | [2] |
Experimental Protocols
Below are detailed methodologies for common formulation strategies that can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound in rodent models.
Protocol 1: Preparation of a Simple Suspension for Oral Gavage
This is a basic formulation and may be a starting point for initial in vivo screening.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose sodium (CMC-Na) in sterile water.
-
Wetting agent (optional): 0.1% (v/v) Tween 80 (Polysorbate 80)
-
Sterile water for injection or purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile containers
Procedure:
-
Calculate required quantities: Determine the total volume of the formulation needed based on the number of animals and the dosing volume (typically 5-10 mL/kg for rats and mice). Calculate the required mass of this compound and vehicle components.
-
Prepare the vehicle:
-
Slowly add the MC or CMC-Na powder to the water while continuously stirring with a magnetic stirrer.
-
If using a wetting agent, add the Tween 80 to the vehicle and mix thoroughly.
-
-
Prepare the suspension:
-
Weigh the required amount of this compound powder.
-
If the powder is clumpy, gently grind it to a fine powder using a mortar and pestle.
-
Add a small amount of the prepared vehicle to the this compound powder to form a smooth paste. This helps in wetting the powder and preventing clumping.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing.
-
-
Homogenize: For a more uniform suspension, use a homogenizer or sonicator to reduce the particle size of the suspended drug.
-
Storage and Dosing: Store the suspension at 2-8°C, protected from light. Before each administration, allow the suspension to come to room temperature and vortex or stir vigorously to ensure homogeneity.
Protocol 2: Preparation of a Lipid-Based Formulation (Microemulsion)
Lipid-based formulations can significantly improve the absorption of lipophilic compounds.
Materials:
-
This compound powder
-
Oil phase (e.g., sesame oil, corn oil, medium-chain triglycerides like Miglyol 812)
-
Surfactant (e.g., Tween 80, Kolliphor RH40)
-
Co-surfactant (e.g., Transcutol, PEG 400)
-
Sterile water
-
Vortex mixer and magnetic stirrer
Procedure:
-
Screen for solubility: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components that provide the highest solubility.
-
Construct a pseudo-ternary phase diagram: This is done to identify the concentration ranges of the oil, surfactant, and co-surfactant that will form a stable microemulsion.
-
Mix the surfactant and co-surfactant at different ratios (e.g., 1:1, 2:1, 1:2).
-
To each surfactant/co-surfactant mixture, add the oil phase in varying proportions.
-
Titrate each mixture with water dropwise while stirring, and observe the formation of a clear, single-phase microemulsion.
-
-
Prepare the this compound microemulsion:
-
Based on the phase diagram, select a ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion.
-
Dissolve the calculated amount of this compound in the oil phase. Gentle heating may be used if necessary, but the solution should be cooled to room temperature.
-
Add the surfactant and co-surfactant to the oil-drug mixture and vortex until a clear solution is formed.
-
Slowly add the required amount of water while stirring to form the final microemulsion.
-
-
Characterization and Dosing: The resulting microemulsion should be clear and stable. It can be administered directly by oral gavage.
Protocol 3: Preparation of a Solid Dispersion
Solid dispersions improve solubility by dispersing the drug in a hydrophilic carrier at a molecular level.
Materials:
-
This compound powder
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), Soluplus®)
-
Solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator or vacuum oven
Procedure (Solvent Evaporation Method):
-
Dissolve components: Dissolve both this compound and the chosen carrier in a common volatile solvent. The ratio of drug to carrier can be varied (e.g., 1:1, 1:5, 1:10) to find the optimal composition.
-
Evaporate the solvent: Remove the solvent using a rotary evaporator under reduced pressure. This will result in a solid mass.
-
Dry the solid dispersion: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Process for dosing: The resulting solid dispersion can be ground into a fine powder. For oral gavage in rodents, this powder can be suspended in an appropriate aqueous vehicle (e.g., 0.5% MC) following the procedure in Protocol 1.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified GPR84 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for developing and testing an oral formulation of this compound.
References
GLPG1205 Technical Support Center: Troubleshooting Inconsistent Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GLPG1205. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental drug that functions as a selective antagonist or negative allosteric modulator of the G-protein-coupled receptor 84 (GPR84).[1] GPR84 is a receptor for medium-chain fatty acids and is primarily coupled to the Gi signaling pathway, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] By antagonizing GPR84, this compound is expected to block these downstream signaling events, which are associated with pro-inflammatory and pro-phagocytic responses.[2][4]
Q2: In which disease models has this compound been tested and what were the outcomes?
This compound has been investigated in both preclinical and clinical settings for inflammatory and fibrotic diseases. While it showed promising results in preclinical models of idiopathic pulmonary fibrosis (IPF) and inflammatory bowel disease (IBD), it did not meet its primary efficacy endpoints in Phase 2 clinical trials for ulcerative colitis and IPF.[1][5][6][7][8] Development for these indications was subsequently discontinued.[1][5] Research into other potential applications, such as asthma, is ongoing.[1][9]
Q3: What are the known solubility and formulation characteristics of this compound?
This compound is a small molecule with specific solubility requirements. For in vivo studies, it has been formulated as a suspension. For example, a suspension can be prepared in 0.5% CMC-Na/saline water or 0.5% CMC-Na/1% Tween-80 in saline water, often requiring sonication to aid dissolution.[10] For in vitro experiments, careful consideration of the solvent and potential for precipitation is crucial.
Troubleshooting Inconsistent Experimental Results
Q4: I am not observing the expected inhibitory effect of this compound on GPR84 activation in my in vitro assay. What could be the issue?
Several factors could contribute to a lack of observed efficacy with this compound in an in vitro setting. Consider the following troubleshooting steps:
-
Cell System validation:
-
GPR84 Expression: Confirm high-level expression of functional GPR84 in your chosen cell line (e.g., HEK293, CHO). GPR84 is naturally expressed in immune cells like macrophages, neutrophils, and microglia.[11]
-
Gi-protein Coupling: Ensure the cell line has the appropriate Gi protein machinery for GPR84 signaling. Pertussis toxin (PTX), an inhibitor of Gi/o-coupled receptor activity, can be used as a control to confirm the involvement of this pathway.[3]
-
-
Assay Conditions:
-
Agonist Concentration: Use an appropriate concentration of a GPR84 agonist (e.g., 6-OAU, capric acid) that elicits a submaximal response (EC80-EC90).[2][3] This will allow for a sufficient window to observe inhibition by this compound.
-
Incubation Time: Optimize the pre-incubation time with this compound before adding the agonist. As a negative allosteric modulator, this compound may require sufficient time to bind to the receptor and exert its effect.
-
Compound Solubility: this compound may precipitate in aqueous assay buffers. Visually inspect for precipitation and consider using a carrier solvent like DMSO at a low final concentration (typically <0.1%).
-
-
Detection Method:
-
Assay Sensitivity: The choice of readout can impact the results. Common assays for Gi-coupled receptors include cAMP measurement, calcium mobilization, and β-arrestin recruitment assays.[12][13] The sensitivity of your chosen assay may not be sufficient to detect the modulatory effect of this compound.
-
Q5: My in vivo study with this compound is showing high variability and no significant effect. What are potential reasons?
Inconsistent results in animal models can arise from several factors:
-
Pharmacokinetics and Dosing:
-
Bioavailability: this compound is orally active, but its absorption and metabolism can vary.[10] Ensure the dosing regimen is sufficient to achieve and maintain therapeutic concentrations at the target tissue.
-
Formulation: As this compound is often administered as a suspension, ensure proper and consistent formulation to avoid dose variability.[10] Sonication may be required to achieve a uniform suspension.[10]
-
-
Animal Model:
-
Species Differences: The expression and function of GPR84 may differ between species, potentially impacting the efficacy of this compound.
-
Disease Model Induction: Ensure the disease model is robust and consistently induced across all animals to minimize variability in the baseline pathology.
-
-
Target Engagement:
-
Confirm that this compound is reaching the target tissue and engaging with GPR84. This can be assessed through ex vivo receptor occupancy studies if a suitable radiolabeled tracer is available.[14]
-
Data Presentation
Table 1: Summary of this compound Phase 2 Clinical Trial Outcomes
| Trial Name (Indication) | Primary Endpoint | Key Outcome | Reference |
| ORIGIN (Ulcerative Colitis) | Change in Mayo score | Did not statistically significantly differentiate from placebo. | [6] |
| PINTA (Idiopathic Pulmonary Fibrosis) | Change from baseline in Forced Vital Capacity (FVC) | Did not result in a significant difference in FVC decline versus placebo. Poorer safety and tolerability profile than placebo. | [7][15][16][17] |
Experimental Protocols
Protocol 1: In Vitro GPR84 Antagonist Assay (Calcium Mobilization)
This protocol is a general guideline for assessing the antagonist activity of this compound on GPR84-mediated calcium mobilization.
-
Cell Culture: Culture a GPR84-expressing cell line (e.g., HEK293-GPR84) in appropriate media.
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a dilution series of this compound in assay buffer. Also, prepare a stock solution of a GPR84 agonist (e.g., 6-OAU) at a concentration that will give an EC80 response.
-
Antagonist Incubation: Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Calcium Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Measure the baseline fluorescence for 10-20 seconds.
-
Agonist Addition: Add the GPR84 agonist to all wells (except for negative controls) and continue to measure the fluorescence intensity for at least 60 seconds.
-
Data Analysis: Calculate the change in fluorescence from baseline and plot the response against the concentration of this compound to determine the IC50 value.
Visualizations
Caption: GPR84 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 4. researchgate.net [researchgate.net]
- 5. GLPG 1205 - AdisInsight [adisinsight.springer.com]
- 6. glpg.com [glpg.com]
- 7. This compound for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atsjournals.org [atsjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 12. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. This compound, a GPR84 Modulator: Safety, Pharmacokinetics, and Pharmacodynamics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. This compound for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
GLPG1205 stability and storage recommendations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of GLPG1205. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored under controlled temperature conditions to ensure its stability. For long-term storage, -20°C is recommended.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions prepared in DMSO, storage at -80°C is recommended for up to six months. For shorter periods, storage at -20°C for up to one month is also acceptable. It is best practice to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q3: What is the shelf life of this compound?
A3: The shelf life of solid this compound is dependent on the storage temperature. When stored at -20°C, it is recommended to be used within one year.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not publicly available, it is a general good laboratory practice to protect all research compounds from prolonged exposure to light. Store this compound in a light-protected container, such as an amber vial.
Q5: How does humidity affect the stability of solid this compound?
A5: There is no specific public data on the effect of humidity on this compound stability. As a precaution, it is recommended to store the solid compound in a tightly sealed container with a desiccant to minimize exposure to moisture.
Troubleshooting Guide
Issue: I observed precipitation in my this compound stock solution after thawing.
-
Possible Cause 1: Poor Solubility. this compound has limited solubility in aqueous solutions.
-
Solution: Gentle warming and/or sonication can be used to aid in the redissolution of the compound.[1]
-
-
Possible Cause 2: Freeze-Thaw Cycles. Repeated freeze-thaw cycles can affect the stability and solubility of the compound in solution.
-
Solution: Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
-
Issue: My experimental results are inconsistent, and I suspect compound degradation.
-
Possible Cause 1: Improper Storage. The compound may not have been stored at the recommended temperature.
-
Solution: Review the storage conditions of your solid compound and solutions. Ensure they align with the recommendations in the tables below.
-
-
Possible Cause 2: Age of Solution. Working solutions, especially in aqueous buffers, may not be stable for extended periods.
-
Solution: For in vivo experiments, it is highly recommended to prepare fresh working solutions daily.[1] For in vitro assays, consider preparing fresh dilutions from a frozen stock solution for each experiment.
-
-
Possible Cause 3: Contamination. The stock solution may have been contaminated.
-
Solution: Use sterile techniques when preparing and handling solutions. Filter-sterilize solutions if appropriate for your application.
-
Data Presentation
Table 1: Storage Recommendations for Solid this compound
| Storage Temperature | Recommended Duration |
| -20°C | Up to 1 year |
Data derived from commercially available information.
Table 2: Storage Recommendations for this compound in DMSO
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data derived from commercially available information.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed powder).
-
Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: General Forced Degradation Study for this compound
This protocol provides a general framework for assessing the stability of this compound under various stress conditions. Specific concentrations and time points may need to be optimized.
-
Objective: To identify potential degradation products and degradation pathways of this compound.
-
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Phosphate-buffered saline (PBS)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
pH meter
-
Temperature-controlled chambers/ovens
-
Photostability chamber
-
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for various time points.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for various time points.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for various time points.
-
Thermal Degradation: Expose the solid this compound and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photostability: Expose the solid this compound and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound.
-
Identify and characterize any major degradation products using techniques like mass spectrometry.
-
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: Decision tree for appropriate storage of this compound.
References
Avoiding precipitation of GLPG1205 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of GLPG1205 in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is an experimental drug that acts as a selective antagonist of the G-protein-coupled receptor 84 (GPR84).[1] It is a synthetic organic molecule with anti-inflammatory properties. Due to its chemical structure, this compound is a poorly water-soluble compound, which can lead to precipitation in aqueous experimental media.
Q2: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?
Precipitation of this compound in aqueous solutions is primarily due to its low aqueous solubility. This issue is often encountered when a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into a larger volume of an aqueous medium. The abrupt change in solvent polarity reduces the solubility of the compound below its concentration, causing it to fall out of solution.
Q3: What is the solubility of this compound in common solvents?
Q4: How can I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. A solubility of up to 225.0 mg/mL in DMSO has been reported, and sonication may be used to aid dissolution.[3] Store stock solutions at -20°C or -80°C to ensure stability.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides systematic steps to troubleshoot and prevent the precipitation of this compound in your experiments.
Physicochemical Properties of this compound
A summary of the known and predicted physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for developing appropriate handling and formulation strategies.
| Property | Value | Source |
| IUPAC Name | 9-(2-cyclopropylethynyl)-2-[[(2S)-1,4-dioxan-2-yl]methoxy]-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one | IUPHAR/BPS Guide to PHARMACOLOGY |
| Molecular Formula | C₂₂H₂₂N₂O₄ | MedChemExpress[2] |
| Molar Mass | 378.42 g/mol | MedChemExpress[2] |
| Predicted XLogP | 4.67 | IUPHAR/BPS Guide to PHARMACOLOGY[4] |
| Solubility in DMSO | 225.0 mg/mL (594.6 mM) | TargetMol[3] |
| Aqueous Solubility | Low (specific value not published) | Inferred from related compounds[1] |
Experimental Protocols for Solubilizing this compound
Below are detailed protocols for preparing this compound solutions for in vitro and in vivo experiments to minimize precipitation.
Protocol 1: Preparing this compound for In Vitro Cellular Assays
This protocol is designed for the serial dilution of a DMSO stock solution into an aqueous medium.
Materials:
-
This compound powder
-
100% DMSO
-
Aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a stock solution of 10-50 mM. Use sonication if necessary to ensure complete dissolution.
-
Pre-warm the Aqueous Medium: Warm your cell culture medium or buffer to the desired experimental temperature (e.g., 37°C).
-
Perform Serial Dilutions:
-
Instead of a single large dilution, perform a series of intermediate dilutions.
-
First, dilute the 100% DMSO stock into a small volume of your aqueous medium to create an intermediate, high-concentration solution.
-
Vortex gently immediately after this addition.
-
Use this intermediate solution for subsequent dilutions to your final desired concentrations.
-
-
Final Dilution: Add the final diluted this compound solution to your experimental setup (e.g., cell culture plate) and mix gently.
Workflow for Preparing In Vitro Solutions
Protocol 2: Formulation for In Vivo Administration (Suspension)
This protocol, adapted from a supplier's recommendation, creates a suspended solution suitable for oral or intraperitoneal injection.[5]
Materials:
-
This compound stock solution in DMSO (e.g., 62.5 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare the Vehicle: In a sterile conical tube, add the solvents in the following order, mixing thoroughly after each addition:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Add this compound Stock: To the prepared vehicle, add 10% of the this compound DMSO stock solution.
-
Mix Thoroughly: Vortex the final mixture vigorously to ensure a uniform suspension.
-
Use Immediately: It is recommended to use this suspension immediately after preparation. If storage is necessary, store at 4°C and re-vortex before use.
Example for a 1 mL Final Volume:
-
To 400 µL of PEG300, add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline and mix.
-
Add 100 µL of a 62.5 mg/mL this compound stock in DMSO.
-
Vortex until a uniform suspension is achieved.
Formulation Strategies for In Vivo Studies
| Formulation Component | Percentage | Role |
| DMSO | 10% | Primary solvent for this compound |
| PEG300 | 40% | Co-solvent, increases solubility |
| Tween-80 | 5% | Surfactant, prevents aggregation and improves stability |
| Saline | 45% | Aqueous vehicle |
GPR84 Signaling Pathway
This compound is an antagonist of GPR84, a Gαi/o-coupled receptor. Upon activation by its endogenous ligands (medium-chain fatty acids), GPR84 initiates a signaling cascade that is inhibited by this compound.
References
Technical Support Center: GLPG1205 Safe Handling Guide
This guide provides essential safety information and laboratory procedures for handling the GPR84 antagonist, GLPG1205. It is intended for researchers, scientists, and drug development professionals. Note that an official Safety Data Sheet (SDS) for this compound is not publicly available; therefore, this guide is based on published research and standard laboratory safety practices for handling research compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a potent, selective, and orally active antagonist of GPR84 (a G-protein-coupled receptor) with anti-inflammatory activity.[1][2] It is intended for research use only.[1] While specific hazard data is limited, clinical studies have reported adverse effects in humans at certain doses, including headache and nausea.[3] At a 200 mg once-daily dose, some subjects experienced dehydration and consequently showed abnormally high laboratory values for hematocrit, hemoglobin, and red blood cell count.[3][4] Given its potent biological activity, it should be handled with care to avoid direct contact and inhalation.
Q2: How should I store this compound?
A2: For long-term storage, this compound solid should be kept at -20°C for up to one year.[1] Stock solutions, once prepared, should also be stored appropriately based on the solvent used and the experimental requirements.[1] For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.[1]
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
A3: Standard laboratory PPE is required. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves. When handling the powdered form, work in a well-ventilated area or a chemical fume hood to avoid dust inhalation.
Q4: How do I handle a spill of this compound?
A4: For a small spill of the solid, gently sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material and place it in a sealed container. The spill area should then be decontaminated. Always wear appropriate PPE during cleanup.
Q5: What are the first-aid measures in case of exposure?
A5:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Call a physician.
Q6: How should I dispose of this compound waste?
A6: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not allow it to enter the environment.
Quantitative Data
| Property | Value | Reference |
| Chemical Formula | C₂₂H₂₂N₂O₃ | [5] |
| Molar Mass | 362.429 g·mol⁻¹ | [5] |
| CAS Number | 1445847-37-9 | [1][5] |
| Storage Temperature | -20°C (Solid, 1 year) | [1] |
| Purity | 99.94% | [1] |
| In Vitro Activity (IC₅₀) | 15 nM (against ZQ16-induced ROS in TNF-α primed neutrophils) | [1][2] |
Experimental Protocols
Preparation of this compound for In Vivo Oral Administration (Suspension)
This protocol is adapted from information provided by a commercial supplier and is intended for preclinical research.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Prepare Stock Solution: Prepare a 62.5 mg/mL stock solution of this compound in DMSO. This may require sonication to aid dissolution.[1]
-
Prepare Vehicle: In a sterile tube, add the required volumes of PEG300, Tween-80, and Saline in a 40:5:55 ratio, respectively. For example, to prepare 1 mL of vehicle, mix 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of Saline.
-
Prepare Dosing Suspension:
-
Take 100 µL of the 62.5 mg/mL DMSO stock solution.
-
Add it to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of Saline to bring the final volume to 1 mL. This results in a 6.25 mg/mL suspended solution.[1]
-
-
Administration: The suspended solution can be used for oral or intraperitoneal injection.[1] It is recommended to use the freshly prepared solution on the same day.[1]
Visualizations
Caption: GPR84 signaling pathway and the inhibitory action of this compound.
Caption: Safe handling workflow for this compound in a laboratory setting.
References
- 1. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 2. Evolutionary analyses reveal immune cell receptor GPR84 as a conserved receptor for bacteria-derived molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Validating Your New Batch of GLPG1205
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the biological activity of a new batch of GLPG1205. It includes frequently asked questions, detailed troubleshooting guides, and step-by-step experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary molecular target?
This compound is an experimental small molecule drug that acts as a selective antagonist for the G-protein coupled receptor 84 (GPR84).[1][2][3] GPR84 is a receptor for medium-chain fatty acids and is primarily expressed on immune cells like macrophages and neutrophils.[4][5] The receptor is involved in pro-inflammatory and pro-fibrotic processes, making this compound a compound of interest for inflammatory and fibrotic diseases.[1][4][6][7]
Q2: How can I confirm the identity and purity of my new this compound batch before starting biological assays?
Before committing to cell-based experiments, it is critical to perform basic analytical chemistry to confirm the identity and purity of the compound. This step ensures that any observed lack of activity is not due to issues with the compound itself.
Recommended Analytical Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.
Table 1: Typical Quality Control Specifications for this compound
| Parameter | Specification | Method |
|---|---|---|
| Identity | Matches reference spectrum | ¹H NMR, ¹³C NMR |
| Purity | ≥98% | HPLC or LC-MS |
| Molecular Weight | Confirms expected mass ± 0.5 Da | Mass Spectrometry (MS) |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO (e.g., >10 mM) | Experimental Test |
Q3: My cells are not responding to this compound as expected. What are the common causes and how can I troubleshoot this?
A lack of response can stem from several factors, ranging from the compound and cells to the assay setup. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for validating this compound activity.
Experimental Protocols & Data
Q4: What is a reliable in vitro assay to validate the biological activity of this compound?
A neutrophil chemotaxis assay is a robust method to functionally validate the antagonist activity of this compound.[5][7] This assay measures the ability of this compound to block the migration of neutrophils towards a GPR84 agonist.
Protocol: GPR84-Mediated Neutrophil Chemotaxis Assay
1. Objective: To determine the IC₅₀ of a new batch of this compound by measuring its ability to inhibit embelin (a GPR84 agonist)-induced human neutrophil migration.
2. Materials:
-
Cells: Freshly isolated human neutrophils from healthy donor blood.
-
GPR84 Agonist: Embelin (stock solution in DMSO).
-
Test Compound: this compound (new batch, 10 mM stock in DMSO).
-
Assay Plates: 96-well chemotaxis plates (e.g., with 5 µm pore size polycarbonate membrane).
-
Assay Buffer: HBSS with Ca²⁺/Mg²⁺ and 0.1% BSA.
-
Detection Reagent: Calcein-AM or similar fluorescent dye for cell labeling.
3. Methodology:
-
Neutrophil Isolation: Isolate neutrophils from whole blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque followed by dextran (B179266) sedimentation). Resuspend purified neutrophils in Assay Buffer.
-
Cell Labeling: Incubate neutrophils with Calcein-AM (e.g., 2 µM) for 30 minutes at 37°C. Wash cells twice with Assay Buffer to remove excess dye and resuspend to a final concentration of 2 x 10⁶ cells/mL.
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 1 µM to 0.1 nM) in Assay Buffer. Also prepare a vehicle control (DMSO equivalent) and a positive control (a previously validated batch of this compound, if available).
-
Assay Setup:
-
Bottom Wells: Add 150 µL of Assay Buffer containing the GPR84 agonist embelin (at its EC₈₀ concentration, e.g., 100 nM). For negative control wells (random migration), add Assay Buffer only.
-
Cell Treatment: In a separate plate, mix 50 µL of the labeled neutrophil suspension with 50 µL of the this compound serial dilutions or controls. Incubate for 20 minutes at room temperature.
-
Top Chamber: Carefully place the top chamber (filter membrane) onto the 96-well plate. Add 100 µL of the treated neutrophil suspension to the top chamber of each well.
-
-
Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO₂ incubator.
-
Detection:
-
After incubation, carefully remove the top chamber.
-
Measure the fluorescence of the cells that have migrated into the bottom wells using a fluorescence plate reader (Excitation/Emission ~485/520 nm for Calcein-AM).
-
Q5: How should I analyze and interpret the results from the chemotaxis assay?
The goal is to generate a dose-response curve and calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced cell migration.
Data Analysis Steps:
-
Subtract Background: Subtract the average fluorescence from the negative control (random migration) wells from all other readings.
-
Normalize Data: Express the data as a percentage of the maximum agonist-induced migration (vehicle control). Set the vehicle control as 100% inhibition and the agonist-only control as 0% inhibition.
-
Generate Curve: Plot the percent inhibition against the logarithm of the this compound concentration.
-
Calculate IC₅₀: Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC₅₀ value.
Table 2: Sample Data and Expected Results for this compound Validation
| This compound Conc. (nM) | % Inhibition (Mean ± SD) |
|---|---|
| 1000 | 98.5 ± 2.1 |
| 300 | 95.2 ± 3.5 |
| 100 | 88.7 ± 4.0 |
| 30 | 75.1 ± 5.6 |
| 10 | 52.3 ± 6.1 |
| 3 | 24.8 ± 4.9 |
| 1 | 8.9 ± 3.2 |
| 0 (Vehicle) | 0.0 ± 2.5 |
| Expected IC₅₀ | ~10 - 20 nM |
Note: The expected IC₅₀ is based on published data for similar functional assays.[7][8] Your specific result should be compared to the value stated on the certificate of analysis for the batch or to historical data from previously validated batches.
Signaling Pathway Visualization
Q6: Can you provide a diagram of the signaling pathway that this compound antagonizes?
This compound blocks the GPR84 signaling cascade. GPR84 is a Gᵢ-coupled receptor.[9][10] When activated by an agonist (like medium-chain fatty acids or embelin), it inhibits adenylyl cyclase and activates downstream pathways like Akt, ERK, and NF-κB, leading to pro-inflammatory responses.[11] this compound prevents this activation.
Caption: Simplified GPR84 signaling pathway and the antagonistic action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GLPG-1205 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. glpg.com [glpg.com]
- 4. atsjournals.org [atsjournals.org]
- 5. glpg.com [glpg.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 11. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected data from GLPG1205 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GLPG1205. The information is designed to address specific issues that may arise during experiments and to provide clarity on unexpected outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental drug that acts as a selective antagonist or negative allosteric modulator of the G-protein-coupled receptor 84 (GPR84).[1][2] GPR84 is a receptor for medium-chain fatty acids and its activation is associated with pro-inflammatory and pro-phagocytic signaling pathways.[3][4][5] By antagonizing GPR84, this compound was developed to exert anti-inflammatory and anti-fibrotic effects.[1][2][6]
Q2: In which disease models has this compound been tested?
A2: this compound has been investigated in preclinical models of inflammatory bowel disease (IBD) and idiopathic pulmonary fibrosis (IPF).[7][8] It has also been studied in experimental severe asthma models.[9] Subsequently, it advanced to Phase II clinical trials for ulcerative colitis (UC) and IPF in humans.[1][6][10]
Q3: Why were the clinical trials for this compound in ulcerative colitis and idiopathic pulmonary fibrosis discontinued (B1498344)?
A3: The clinical trials for this compound were discontinued primarily due to a lack of efficacy.[1][10][11] In the Phase IIa ORIGIN trial for ulcerative colitis, this compound did not show a statistically significant improvement in Mayo scores compared to placebo.[10][11] In the Phase II PINTA trial for idiopathic pulmonary fibrosis, this compound did not result in a significant difference in the decline of forced vital capacity (FVC) versus placebo.[12][13] Furthermore, the IPF trial revealed a poorer safety and tolerability profile for this compound compared to placebo, particularly when administered with the standard-of-care treatment nintedanib.[12][13]
Troubleshooting Guide for Unexpected Data
Issue 1: Inconsistent or lack of this compound activity in in vitro assays.
-
Possible Cause 1: Cell type selection.
-
Troubleshooting: GPR84 expression is predominant in immune cells such as macrophages, neutrophils, and microglia.[5][8] Ensure that the cell line or primary cells used in your assay endogenously express GPR84 at sufficient levels. Consider using cells known to have high GPR84 expression, like differentiated macrophages or specific transfected cell lines.
-
-
Possible Cause 2: Assay conditions.
-
Troubleshooting: The signaling of GPR84 is coupled to Gαi, leading to an inhibition of adenylyl cyclase and a decrease in cAMP levels.[3][14] Assays measuring downstream effects such as calcium mobilization, GTPγS binding, or inhibition of forskolin-induced cAMP accumulation are appropriate. Ensure optimal assay conditions, including cell density, serum concentration, and incubation times.
-
-
Possible Cause 3: Ligand competition.
-
Troubleshooting: this compound is a GPR84 antagonist. Its effect will be most apparent in the presence of a GPR84 agonist. Use a known GPR84 agonist, such as the synthetic agonist 6-OAU or endogenous medium-chain fatty acids like capric acid, to stimulate the receptor and then assess the inhibitory effect of this compound.[3][5]
-
Issue 2: Discrepancy between promising preclinical data and lack of efficacy in clinical trials.
-
Possible Cause 1: Species differences.
-
Troubleshooting: While this compound showed efficacy in murine models of fibrosis and inflammation, the translation to human disease pathology may be limited by species-specific differences in GPR84 biology, drug metabolism, or disease mechanisms.[7] It is crucial to characterize the pharmacology of this compound in human cells and tissues to the extent possible during preclinical development.
-
-
Possible Cause 2: Complexity of human disease.
-
Troubleshooting: Idiopathic pulmonary fibrosis and ulcerative colitis are complex diseases with multiple contributing pathways. While GPR84 may play a role, it might not be a primary driver in all patient populations or disease stages.[13] Stratifying patient populations based on GPR84 expression or related biomarkers could be explored in future studies.
-
-
Possible Cause 3: Pharmacokinetics and target engagement in the diseased state.
-
Troubleshooting: While Phase I studies in healthy volunteers showed good target engagement, the pharmacokinetic and pharmacodynamic profile of this compound might be altered in patients with active inflammatory and fibrotic diseases.[15] Unexpected drug-drug interactions, as suggested by the increased adverse events with nintedanib, could also impact efficacy and safety.[12]
-
Data Summary
Table 1: Key IC50 Values for this compound
| Assay System | Agonist | Measured Effect | IC50 Value |
| TNF-α primed human neutrophils | ZQ16 | ROS production | 15 nM |
Data sourced from MedchemExpress product information.[2]
Table 2: Summary of PINTA Phase II Clinical Trial Results for this compound in IPF [7][12][13]
| Parameter | This compound (100 mg/day) | Placebo | Difference | p-value |
| Change from Baseline in FVC (mL) at Week 26 | -33.68 | -76.00 | 42.33 | 0.50 |
| Change in Whole Lung Volume by Imaging (mL) | -58.30 | -262.72 | 204.42 | N/A |
| Change in Lower Lobe Lung Volume by Imaging (mL) | -33.68 | -135.48 | 101.80 | N/A |
FVC: Forced Vital Capacity. The study was not powered for statistical significance.
Experimental Protocols
Protocol 1: PINTA Phase II Clinical Trial for this compound in Idiopathic Pulmonary Fibrosis [7][12][16][17]
-
Study Design: A randomized, double-blind, placebo-controlled, proof-of-concept trial.
-
Participants: 68 patients with a diagnosis of Idiopathic Pulmonary Fibrosis (IPF).
-
Intervention: Patients were randomized in a 2:1 ratio to receive either 100 mg of this compound orally once daily or a matching placebo for 26 weeks.
-
Stratification: Patients were stratified based on their background therapy, receiving either this compound/placebo alone or in combination with the local standard of care (nintedanib or pirfenidone).
-
Primary Endpoint: The primary outcome measure was the change from baseline in Forced Vital Capacity (FVC) in mL at week 26.
-
Secondary Endpoints: Included safety and tolerability, lung volumes measured by high-resolution computed tomography (HRCT), time to major events, changes in functional exercise capacity, and quality of life.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro-phagocytic function and structural basis of GPR84 signaling: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GLPG 1205 - AdisInsight [adisinsight.springer.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. glpg.com [glpg.com]
- 9. atsjournals.org [atsjournals.org]
- 10. BioCentury - Galapagos' this compound fails in Phase IIa UC trial [biocentury.com]
- 11. glpg.com [glpg.com]
- 12. This compound for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 15. This compound, a GPR84 Modulator: Safety, Pharmacokinetics, and Pharmacodynamics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. glpg.com [glpg.com]
Overcoming limitations of GLPG1205 in long-term studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the limitations of GLPG1205 in long-term studies. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate the effective use of this GPR84 antagonist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental small molecule that functions as a selective antagonist of the G-protein-coupled receptor 84 (GPR84).[1][2] As a GPR84 antagonist, this compound blocks the downstream signaling pathways activated by the receptor's endogenous ligands, which are medium-chain fatty acids.[3] GPR84 is primarily coupled to the Gi/o protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5]
Q2: What are the known limitations of this compound observed in long-term studies?
A2: The primary limitations of this compound identified in clinical trials, such as the PINTA study in idiopathic pulmonary fibrosis (IPF), include a lack of significant efficacy and a challenging safety and tolerability profile.[6][7] Specifically, treatment with this compound did not result in a statistically significant difference in the decline of Forced Vital Capacity (FVC) compared to placebo.[6][7] Furthermore, it was associated with a higher incidence of serious adverse events, particularly gastrointestinal disorders like nausea, especially when co-administered with nintedanib.[8][9]
Q3: We are observing inconsistent IC50 values for this compound in our in vitro assays. What could be the cause?
A3: Inconsistent IC50 values for a GPCR antagonist like this compound can stem from several factors. Variability in assay conditions is a common culprit; ensure that the concentration of the agonist used to stimulate the receptor is consistent across experiments. Cell-based variability, such as differences in cell passage number or seeding density, can also lead to fluctuating results. Finally, ensure that your data analysis method for calculating IC50 values is standardized across all experiments.
Q4: Our experiments show a high background signal, which is interfering with the measurement of this compound's antagonist activity. How can we address this?
A4: High background signal in GPCR assays can be due to constitutive receptor activity or non-specific binding of assay reagents. To address constitutive activity, you could consider using an inverse agonist as a control to establish the basal signaling level. To minimize non-specific binding, increasing the number of wash steps during the assay and including a control with a high concentration of an unlabeled ligand can be effective.
Q5: We are observing unexpected agonist activity with this compound in some of our assays. Why is this happening?
A5: While this compound is classified as an antagonist, observing some level of agonist activity is not entirely uncommon in pharmacology and can be attributed to several phenomena. One possibility is "biased agonism," where the ligand preferentially activates one signaling pathway over another. It is also possible that this compound is a "partial agonist," which can act as an antagonist in the presence of a full agonist but exhibits weak agonist activity on its own. To investigate this, it is recommended to profile this compound across multiple downstream signaling pathways (e.g., cAMP, β-arrestin recruitment).
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Poor solubility of this compound | This compound is a hydrophobic molecule. | Prepare a stock solution in an appropriate organic solvent like DMSO. For aqueous-based assays, ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all experimental conditions to avoid solvent-induced artifacts. |
| Inconsistent antagonist effect in cell-based assays | - Cell line instability or high passage number leading to altered GPR84 expression.- Variability in agonist concentration or incubation time. | - Use a stable cell line with consistent GPR84 expression and maintain a low cell passage number.- Standardize the agonist concentration (e.g., EC80) and incubation times for all experiments. |
| High variability in animal studies | - Inconsistent drug formulation or administration.- Differences in animal age, weight, or disease model induction. | - Ensure a consistent and validated formulation for in vivo administration. Utilize precise dosing techniques.- Standardize animal characteristics and the disease induction protocol. Increase sample size to improve statistical power. |
| Adverse effects observed in animal models (e.g., weight loss, gastrointestinal issues) | This may reflect the clinical safety profile of this compound. | - Carefully monitor animal health and consider dose reduction or a different dosing regimen. - Correlate observed adverse effects with pharmacokinetic data to understand exposure-related toxicity. |
Quantitative Data Summary
The following tables summarize key quantitative data from the Phase 2 PINTA trial of this compound in patients with Idiopathic Pulmonary Fibrosis (IPF).
Table 1: Change from Baseline in Forced Vital Capacity (FVC) at Week 26
| Treatment Group | N | LS Mean Change from Baseline in FVC (mL) | 95% Confidence Interval | p-value |
| This compound (100 mg) | 46 | -33.68 | -112.0 to 44.68 | 0.50 |
| Placebo | 22 | -76.00 | -170.7 to 18.71 | |
| Data from the PINTA trial (NCT03725852).[6][7] | ||||
| LS Mean = Least Squares Mean |
Table 2: Key Safety and Tolerability Findings
| Adverse Event | This compound (N=46) | Placebo (N=22) |
| Any Treatment-Emergent Adverse Event (%) | 87.0 | 77.3 |
| Serious Treatment-Emergent Adverse Event (%) | 21.7 | 9.1 |
| Nausea (%) | 23.9 | 4.5 |
| Discontinuation due to Adverse Event (%) | 17.4 | 4.5 |
| Data from the PINTA trial.[6][7] |
Experimental Protocols
GTPγS Binding Assay to Determine this compound Potency
This protocol is designed to measure the ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding to cell membranes expressing GPR84.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing human GPR84.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, 0.1% BSA).
-
Add varying concentrations of this compound.
-
Add a fixed concentration of a GPR84 agonist (e.g., EC80 of a known agonist).
-
Add the cell membrane preparation.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
cAMP Assay to Assess Functional Antagonism
This protocol measures the ability of this compound to reverse the agonist-induced inhibition of cAMP production in cells expressing GPR84.
Methodology:
-
Cell Culture:
-
Plate cells expressing GPR84 in a 96-well plate and grow to near confluency.
-
-
Assay Procedure:
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound to the cells and incubate.
-
Add a fixed concentration of a GPR84 agonist.
-
Add forskolin (B1673556) to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).[10]
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of this compound.
-
Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.
-
Visualizations
Caption: GPR84 signaling pathway and the antagonistic action of this compound.
References
- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 4. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.revvity.com [resources.revvity.com]
Validation & Comparative
A Comparative Guide to GPR84 Inhibitors: GLPG1205 vs. PBI-4050
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GLPG1205 and PBI-4050, two key modulators of the G-protein coupled receptor 84 (GPR84), a target implicated in inflammatory and fibrotic diseases.
This document summarizes their mechanisms of action, presents available quantitative data on their performance from various experimental assays, and outlines the methodologies of these experiments.
Introduction to GPR84 and its Modulators
G-protein coupled receptor 84 (GPR84) is a receptor for medium-chain fatty acids and is predominantly expressed in immune cells. Its involvement in pro-inflammatory and pro-fibrotic signaling pathways has made it an attractive target for therapeutic intervention in a range of diseases, including inflammatory bowel disease (IBD) and idiopathic pulmonary fibrosis (IPF).
This guide focuses on two investigational drugs that target GPR84:
-
This compound: A selective antagonist of GPR84.
-
PBI-4050 (Fezagepras): A dual-acting molecule that functions as a GPR84 antagonist and a GPR40 agonist.
Mechanism of Action and Signaling Pathways
This compound acts as a selective antagonist, or potentially a negative allosteric modulator, of GPR84. By blocking the receptor, this compound inhibits downstream signaling cascades associated with inflammation and fibrosis.
PBI-4050 exhibits a more complex mechanism of action. It antagonizes GPR84, similar to this compound, thereby blocking its pro-inflammatory effects. Simultaneously, it acts as an agonist for GPR40 (also known as Free Fatty Acid Receptor 1 or FFAR1), a receptor that, when activated, can exert anti-inflammatory and anti-fibrotic effects. This dual activity suggests a multi-faceted approach to disease modulation.
Below are diagrams illustrating the signaling pathways of GPR84 and GPR40 and the points of intervention for this compound and PBI-4050.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and PBI-4050, focusing on their potency as GPR84 inhibitors.
Table 1: GPR84 Antagonist Potency
| Compound | Assay Type | Species | Potency (IC₅₀) | Potency (pIC₅₀) |
| This compound | GTPγS Binding | Human | - | 7.9 |
| IP1 Assay | Human | 2 nM | 8.7 | |
| IP1 Assay | Mouse | 21 nM | 7.7 | |
| ROS Production | Human | 15 nM | 7.8 | |
| PBI-4050 | Gαi Activation (BRET) | Human | - | 3.40 ± 0.06 |
Note: A higher pIC₅₀ value indicates greater potency. Data for PBI-4050's GPR40 agonist potency (pEC₅₀) were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist stimulation of a GPCR.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the GPR84 receptor are prepared.
-
Reaction Mixture: Membranes are incubated in a buffer containing a known concentration of a GPR84 agonist, varying concentrations of the antagonist (this compound or PBI-4050), GDP, and the radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Incubation: The reaction is allowed to proceed at a controlled temperature to permit agonist-induced [³⁵S]GTPγS binding to the Gα subunit.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound [³⁵S]GTPγS while allowing unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the antagonist concentration to determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced G-protein activation.
Inositol (B14025) Monophosphate (IP1) Assay
This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of the Gq signaling pathway. While GPR84 primarily couples to Gi, this assay can be adapted using chimeric G-proteins to measure receptor activation.
Protocol Outline:
-
Cell Culture: HEK293 cells are transiently transfected to express either human or mouse GPR84 and a chimeric Gq protein.
-
Compound Incubation: Cells are incubated with a GPR84 agonist and varying concentrations of the antagonist (this compound).
-
Cell Lysis and Detection: Cells are lysed, and the accumulated IP1 is measured using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) technology.
-
Data Analysis: A dose-response curve is generated to calculate the IC₅₀ value of the antagonist.
Reactive Oxygen Species (ROS) Production Assay
This assay measures the production of reactive oxygen species in immune cells, such as neutrophils, which is a functional consequence of GPR84 activation.
Protocol Outline:
-
Cell Isolation and Priming: Neutrophils are isolated from human blood and may be primed with an inflammatory agent like TNF-α to enhance the response.
-
Compound Incubation: The cells are pre-incubated with the antagonist (this compound) before being stimulated with a GPR84 agonist.
-
ROS Detection: A fluorescent or chemiluminescent probe that reacts with ROS is added to the cells. The resulting signal is measured over time using a plate reader.
-
Data Analysis: The inhibition of agonist-induced ROS production by the antagonist is quantified to determine the IC₅₀ value.
Selectivity and Off-Target Effects
This compound is reported to be a highly selective GPR84 antagonist. Studies have shown that it lacks activity against phosphodiesterase-4 (PDE4A) and does not interfere with signaling through other G-protein coupled receptors such as the formyl peptide receptor 1 (FPR1) and free fatty acid receptor 2 (FFA2R).
PBI-4050 , by design, is not selective for GPR84 due to its agonist activity at GPR40. The literature describes its affinity for GPR84 as "modest" and its potency and selectivity as "relatively low".[1] This broader activity profile could be beneficial by engaging multiple therapeutic pathways, but it also increases the potential for off-target effects.
Clinical Development Status
Both this compound and PBI-4050 have been evaluated in clinical trials for inflammatory and fibrotic diseases.
-
This compound has undergone Phase 2 clinical trials for ulcerative colitis and idiopathic pulmonary fibrosis (IPF).[2] While it did not meet the primary endpoints in the ulcerative colitis trial, its development for IPF has been explored.
-
PBI-4050 has also been investigated in Phase 2 clinical trials for conditions including IPF and Alström syndrome.[3][4]
Summary and Conclusion
This compound and PBI-4050 represent two distinct approaches to modulating GPR84 for therapeutic benefit.
-
This compound is a potent and selective GPR84 antagonist. Its high specificity makes it a valuable tool for investigating the specific roles of GPR84 in disease and a potentially more targeted therapeutic agent.
-
PBI-4050 offers a dual mechanism of action, combining GPR84 antagonism with GPR40 agonism. This multi-target approach may offer broader therapeutic effects but comes with a less selective profile.
The choice between these or similar molecules for research or therapeutic development will depend on the specific application and the desired balance between target selectivity and multi-pathway modulation. The quantitative data and experimental context provided in this guide aim to facilitate an informed comparison for researchers in the field.
References
- 1. A Newly Discovered Antifibrotic Pathway Regulated by Two Fatty Acid Receptors: GPR40 and GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fibrosis-inflammation.com [fibrosis-inflammation.com]
- 4. GPR40 - Proteopedia, life in 3D [proteopedia.org]
A Preclinical Showdown: GLPG1205 vs. Pirfenidone in Bleomycin-Induced Lung Fibrosis
In the landscape of preclinical research for idiopathic pulmonary fibrosis (IPF), the bleomycin-induced lung fibrosis model remains a cornerstone for evaluating novel therapeutic agents. This guide provides a comparative analysis of two such agents: GLPG1205, a selective G-protein-coupled receptor 84 (GPR84) antagonist, and pirfenidone (B1678446), an established anti-fibrotic drug approved for IPF treatment. While direct head-to-head preclinical studies are not publicly available, this document synthesizes data from separate investigations in the bleomycin (B88199) model to offer an objective comparison for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Fibrosis from Different Angles
This compound and pirfenidone exhibit distinct mechanisms of action in mitigating pulmonary fibrosis. This compound functions by antagonizing GPR84, a receptor implicated in inflammatory and fibrotic processes.[1][2][3] Pirfenidone, on the other hand, possesses broader anti-fibrotic, anti-inflammatory, and antioxidant properties, with a key mechanism involving the downregulation of transforming growth factor-beta (TGF-β), a central mediator of fibrosis.[4][5][6]
Comparative Efficacy in the Bleomycin-Induced Fibrosis Model
The following tables summarize the quantitative data from various studies investigating the efficacy of this compound and pirfenidone in the bleomycin-induced lung fibrosis model. It is crucial to note that these results are from separate studies and not from a direct comparative trial; therefore, experimental conditions may vary.
Table 1: Efficacy of this compound in Bleomycin-Induced Lung Fibrosis
| Parameter | Animal Model | Treatment Protocol | Key Findings | Reference |
| Lung Fibrosis | Murine models | Not specified in detail in available abstracts | Demonstrated antifibrotic effects | [2][3] |
| Lung Function | Murine models | Not specified in detail in available abstracts | Positive effects reported in mouse models of lung fibrosis | [7] |
Detailed quantitative data from preclinical studies of this compound in the bleomycin model is limited in the public domain. The development for IPF was discontinued (B1498344) due to insufficient efficacy in a Phase 2 clinical trial.[1]
Table 2: Efficacy of Pirfenidone in Bleomycin-Induced Lung Fibrosis
| Parameter | Animal Model | Treatment Protocol | Key Findings | Reference |
| Histological Fibrosis Score | ||||
| Ashcroft Score | Rats | 50 mg/kg, daily oral gavage, starting day 1 after bleomycin | Significantly decreased alveolitis and fibrosis scores at days 7, 14, and 28 | [8] |
| Fibrosis Score | Rats | Not specified | Stage 3 fibrosis observed in 50% of the bleomycin group; no stage 3 or higher fibrosis in the pirfenidone group | [9] |
| Collagen Deposition | ||||
| Hydroxyproline Content | Rats | 50 mg/kg, daily oral gavage, starting day 1 after bleomycin | Significantly reduced at day 14 and 28 | [8][10] |
| Collagen Measurement | Mice | 300 mg/kg/day, oral administration for 2 weeks | Significantly ameliorated bleomycin-induced increase in collagen content | [11] |
| Inflammatory Markers | ||||
| Fibrocyte Accumulation | Mice | 300 mg/kg/day, oral administration for 2 weeks | Attenuated fibrocyte pool size in the lungs from 26.5% to 13.7% | [11] |
| Inflammatory Cytokines (e.g., TGF-β1) | Rats | 50 mg/kg, daily oral gavage, starting day 1 after bleomycin | Significantly suppressed the increased protein expression of TGF-β1 at day 14 | [8][10] |
Experimental Protocols
Bleomycin-Induced Lung Fibrosis Model
The bleomycin-induced lung fibrosis model is a widely used preclinical model that recapitulates key features of human pulmonary fibrosis.[12]
Induction of Fibrosis:
-
Animal Species: C57BL/6 mice or Wistar rats are commonly used.
-
Anesthesia: Animals are anesthetized, typically with isoflurane (B1672236) or a similar anesthetic agent.
-
Bleomycin Administration: A single intratracheal or oropharyngeal instillation of bleomycin sulfate (B86663) is administered.[13][14] The dosage can vary depending on the animal strain and desired severity of fibrosis.
-
Post-instillation Monitoring: Animals are monitored for weight loss and signs of distress.
-
Endpoint Analysis: Lungs are typically harvested at 14 or 28 days post-bleomycin administration for histological, biochemical, and molecular analysis.
Drug Administration Protocols
-
This compound: Specific preclinical dosing regimens for the bleomycin model are not detailed in the available literature. In a Phase 2 clinical trial, this compound was administered orally at 100 mg once daily.[3][15][16]
-
Pirfenidone:
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes, the following diagrams are provided in DOT language.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. atsjournals.org [atsjournals.org]
- 5. Pirfenidone alleviates pulmonary fibrosis in vitro and in vivo through regulating Wnt/GSK-3β/β-catenin and TGF-β1/Smad2/3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective efficacy of pirfenidone in rats with pulmonary fibrosis induced by bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for cell-type-specific tissue reconstruction in the murine lung fibrogenic microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison of GPR84 Antagonists
For Researchers, Scientists, and Drug Development Professionals
G protein-coupled receptor 84 (GPR84) is a proinflammatory receptor primarily expressed on immune cells, making it an attractive therapeutic target for a range of inflammatory and fibrotic diseases.[1][2][3] Its expression is significantly upregulated in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][4] Activation of GPR84, which is coupled to the Gαi/o pathway, leads to the inhibition of adenylyl cyclase and subsequent downstream signaling events that can enhance inflammatory responses.[4][5] Consequently, the development of potent and selective GPR84 antagonists is an area of intense research.
This guide provides an objective in vitro comparison of several key GPR84 antagonists, presenting supporting experimental data and detailed methodologies to aid researchers in selecting the appropriate tool compounds for their studies.
Quantitative Comparison of GPR84 Antagonist Potency
The following table summarizes the in vitro potency (IC₅₀) of various GPR84 antagonists determined through common functional assays. The potency of an antagonist is a critical parameter, indicating the concentration required to inhibit 50% of the receptor's response to an agonist.
| Antagonist | Assay Type | Cell Line | Agonist (Concentration) | Potency (IC₅₀) | Reference |
| Compound 837 | [³⁵S]GTPγS Binding | Flp-In TREx 293 (human GPR84-Gαi2) | 2-HTP (EC₈₀) | High Potency | [6][7] |
| Compound 837 | cAMP Assay | CHO (human GPR84) | Embelin (EC₈₀) | <100 nM | [6] |
| GLPG1205 | [³⁵S]GTPγS Binding | Human Neutrophils | - | Full Blockade | [1] |
| This compound | cAMP Assay | GPR84-CHO cells | 6-OAU | Potent Antagonist | [5] |
| LMNL-6511 | Not Specified | Not Specified | Not Specified | >30x more potent than this compound | [3] |
| PBI-4050 | Not Specified | Not Specified | Not Specified | Not Specified (Also a GPR40 agonist) | [8] |
| PBI-4547 | Not Specified | Not Specified | Not Specified | Not Specified (Also a GPR40 agonist) | [8] |
Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions, such as agonist concentration, cell line, and specific assay protocol.
GPR84 Signaling and Antagonist Intervention
GPR84 activation by an agonist initiates a signaling cascade primarily through the Gαi protein, which inhibits adenylyl cyclase and reduces intracellular cAMP levels.[5] The receptor can also signal through β-arrestin recruitment, leading to receptor internalization and activation of other pathways.[1] An antagonist blocks this process by binding to the receptor and preventing the agonist from activating it.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols represent common workflows for characterizing GPR84 antagonists.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following receptor activation. Since GPR84 is Gαi-coupled, cells are often co-transfected with a promiscuous Gα subunit (like Gα16) to redirect the signal towards calcium release.[9][10]
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are co-transfected with plasmids for human GPR84 and a promiscuous Gα subunit (e.g., Gα16).
-
Plating: Transfected cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.[11]
-
Compound Addition (Antagonist Mode):
-
The dye solution is removed, and cells are washed.
-
Various concentrations of the antagonist compound (or vehicle control) are added to the wells.
-
The plate is incubated to allow the antagonist to bind to the receptor.
-
-
Agonist Stimulation: The plate is placed in a fluorescence imaging plate reader (FLIPR) or FlexStation.[9] An EC₈₀ concentration of a known GPR84 agonist (e.g., 6-OAU) is added to all wells simultaneously.
-
Data Acquisition: The fluorescence intensity is measured in real-time, both before and after agonist addition.
-
Analysis: The antagonist's potency (IC₅₀) is calculated by measuring the reduction in the agonist-induced fluorescence signal across a range of antagonist concentrations.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPR84 receptor, a key event in receptor desensitization and signaling. Technologies like DiscoverX's PathHunter assay are commonly used.[12]
Methodology:
-
Cell Line: Use an engineered cell line (e.g., CHO or U2OS) stably co-expressing GPR84 fused to an enzyme fragment (e.g., ProLink™) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor).[12]
-
Plating: Seed the cells in white-walled microplates and culture overnight.
-
Compound Addition (Antagonist Mode): Add serial dilutions of the antagonist compound to the wells and incubate for a specified period (e.g., 30 minutes) at 37°C.[12]
-
Agonist Stimulation: Add a known GPR84 agonist at a pre-determined EC₈₀ concentration to the wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment, leading to the complementation of the enzyme fragments.[13]
-
Detection: Add the detection reagent containing the enzyme substrate. Incubate at room temperature for 60 minutes.
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Analysis: The IC₅₀ value is determined by quantifying the dose-dependent inhibition of the agonist-induced luminescent signal by the antagonist.
[³⁵S]GTPγS Binding Assay
This is a direct measure of G protein activation. It quantifies the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing high levels of human GPR84 (e.g., Flp-In TREx 293 cells expressing a GPR84-Gαi2 fusion protein).[6][7]
-
Assay Buffer: Prepare an assay buffer containing GDP to ensure G proteins are in their inactive state.
-
Reaction Mixture: In a microplate, combine the cell membranes, various concentrations of the antagonist, a fixed EC₈₀ concentration of a GPR84 agonist (e.g., 2-HTP), and [³⁵S]GTPγS.[6]
-
Incubation: Incubate the mixture at 30°C to allow for G protein activation and binding of [³⁵S]GTPγS.
-
Termination: Terminate the reaction by rapid filtration through a filter mat, which traps the membranes while allowing unbound [³⁵S]GTPγS to be washed away.
-
Detection: Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Analysis: Determine the IC₅₀ by plotting the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the antagonist concentration. Non-specific binding is determined in the presence of excess unlabeled GTPγS.
References
- 1. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Liminal BioSciences - Selective GPR84 Antagonist [liminalbiosciences.com]
- 4. GPR84 - Wikipedia [en.wikipedia.org]
- 5. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Selectivity Profile of GLPG1205: A Comparative Analysis with Other GPR84 Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of GLPG1205, a potent and selective antagonist of the G-protein coupled receptor 84 (GPR84), with other known GPR84 ligands. The information presented is supported by experimental data from publicly available scientific literature.
Introduction to GPR84 and its Ligands
G-protein coupled receptor 84 (GPR84) is an orphan receptor that has garnered significant interest as a therapeutic target for inflammatory and fibrotic diseases. Its endogenous ligands are believed to be medium-chain fatty acids. Several synthetic ligands for GPR84 have been developed, including antagonists like this compound, PBI-4050, and LMNL-6511. A critical aspect of drug development is ensuring the selectivity of a compound for its intended target to minimize off-target effects and potential toxicity. This guide focuses on the comparative selectivity of this compound.
Data Presentation: Quantitative Selectivity Profile
The following table summarizes the available quantitative data on the potency and selectivity of this compound and other GPR84 ligands.
| Compound | Target | Assay Type | Potency (IC50/EC50) | Off-Target Activity | Source |
| This compound | Human GPR84 | GTPγS | 8 nM | >100-fold selective over 123 other GPCRs in a Millipore GPCR Profiler panel. No inhibition of GPR43 (FFA2R) and GPR41 (FFA3R) up to 10 µM. Weak inhibition of MELK (57% inhibition at 10 µM) in a panel of 152 kinases. Lacked activity against phosphodiesterase-4 (PDE4A). Weak in vitro inhibition of CYP1A2, CYP2C9, and CYP2C19 (IC50 ≥50 µM). | [1] |
| PBI-4050 | GPR84 | Not specified | Low potency | Nonspecific antagonist. Also modulates FFAR1 and PPAR alpha. | [2] |
| LMNL-6511 | GPR84 | Not specified | Significantly more potent than this compound. | Selectivity profile not detailed in available literature. | [3][4][5][6] |
Signaling Pathway and Experimental Workflows
To understand the context of the experimental data, the following diagrams illustrate the GPR84 signaling pathway and the general workflows for assessing compound selectivity.
Caption: GPR84 Signaling Pathway.
Caption: Experimental Workflow for Selectivity Profiling.
Caption: Logical Relationship of GPR84 Ligand Selectivity.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon agonist binding to a GPCR. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds to the Gα subunit upon receptor activation.
Materials:
-
Cell membranes expressing the GPR84 receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Test compounds (agonists and antagonists).
-
Non-labeled GTPγS for determining non-specific binding.
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated) or filter plates (e.g., GF/C).
-
Microplate scintillation counter or filter reader.
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from cells overexpressing GPR84.
-
Reaction Setup: In a 96-well plate, add the assay buffer, GDP, cell membranes (typically 5-20 µg of protein per well), and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the receptor.
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration typically 0.1-0.5 nM) to all wells to start the reaction. For antagonist testing, the agonist is added simultaneously or shortly after the antagonist.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through a filter plate. Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS. Dry the filters and measure the radioactivity using a scintillation counter.[7][8]
-
SPA Method: Add SPA beads to the wells. Incubate for 1-3 hours at room temperature to allow the membranes to bind to the beads. The signal is then measured in a microplate scintillation counter without the need for separation steps.[7]
-
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of excess unlabeled GTPγS) from the total binding. Plot the specific binding against the compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.[7][8]
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs or Gi-coupled GPCRs that can be engineered to couple to the Gq pathway.
Materials:
-
Cells expressing GPR84 (and potentially a promiscuous G-protein like Gα16 to couple to the calcium pathway).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (B1678239) (to prevent dye leakage from cells).
-
Test compounds.
-
A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed the GPR84-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and allow them to attach overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution (containing the fluorescent dye and probenecid in assay buffer). Incubate the plate for 45-60 minutes at 37°C in the dark.
-
Cell Washing: Gently wash the cells with the assay buffer to remove excess dye.
-
Compound Preparation: Prepare a plate with the test compounds at various concentrations.
-
Measurement: Place the cell plate and the compound plate into the fluorescence plate reader. The instrument will add the compound to the cells and simultaneously measure the fluorescence intensity over time (typically with an excitation wavelength around 488 nm and an emission wavelength around 525 nm for Fluo-4).[9][10]
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The peak fluorescence response is plotted against the compound concentration to determine EC₅₀ or IC₅₀ values.[9][10]
Conclusion
The available data strongly indicate that This compound is a highly selective GPR84 antagonist. Its selectivity has been demonstrated against a broad panel of other GPCRs and kinases, a critical feature for a therapeutic candidate. In comparison, PBI-4050 is reported to be a less potent and non-specific GPR84 antagonist with known off-target activities. While LMNL-6511 shows promise with higher potency than this compound, a detailed public assessment of its selectivity profile is not yet available. For researchers and drug developers, this compound represents a valuable tool for studying the in vitro and in vivo functions of GPR84 with a reduced likelihood of confounding off-target effects. The detailed experimental protocols provided herein offer a foundation for further comparative studies and the evaluation of new GPR84 ligands.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 3. Liminal Biosciences announces preclinical pipeline progress | BioWorld [bioworld.com]
- 4. biospace.com [biospace.com]
- 5. Liminal BioSciences - Our Strategy [liminalbiosciences.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. benchchem.com [benchchem.com]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of GLPG1205 with Standard-of-Care Drugs in Fibrosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the investigational drug GLPG1205 and its potential synergistic effects when combined with the standard-of-care (SoC) fibrosis drugs, nintedanib (B1663095) and pirfenidone (B1678446), for the treatment of idiopathic pulmonary fibrosis (IPF). This compound is a selective antagonist of G-protein-coupled receptor 84 (GPR84), a receptor implicated in inflammatory and fibrotic processes.[1][2] While the clinical development of this compound for IPF has been discontinued (B1498344) due to a lack of overwhelming efficacy, the data from preclinical and Phase II clinical studies offer valuable insights into the therapeutic potential of targeting the GPR84 pathway in conjunction with existing antifibrotic therapies.
Mechanism of Action: A Multi-faceted Approach to Anti-Fibrosis
A potential synergistic effect of this compound with standard-of-care drugs stems from their distinct mechanisms of action, targeting different aspects of the fibrotic cascade.
-
This compound: As a GPR84 antagonist, this compound is believed to exert its anti-inflammatory and anti-fibrotic effects by modulating the activity of immune cells such as monocytes and neutrophils.[3] GPR84 is activated by medium-chain fatty acids and is involved in fibrotic processes.[3]
-
Nintedanib: This small molecule inhibitor targets multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). By blocking these signaling pathways, nintedanib interferes with fibroblast proliferation, migration, and differentiation into myofibroblasts, key events in the progression of fibrosis.
-
Pirfenidone: The precise mechanism of action of pirfenidone is not fully elucidated, but it is known to have anti-fibrotic, anti-inflammatory, and antioxidant properties. It is thought to downregulate the production of pro-fibrotic and inflammatory cytokines, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).
Preclinical Evidence
Preclinical studies in mouse models of bleomycin-induced pulmonary fibrosis have demonstrated the anti-fibrotic potential of this compound.[1] While specific data on the synergistic effects of this compound in combination with nintedanib or pirfenidone in these models is not extensively published, the distinct mechanisms of action provide a strong rationale for potential additive or synergistic effects.
Clinical Data: The PINTA Trial
The primary source of clinical data for this compound in IPF is the Phase II PINTA trial (NCT03725852).[3] This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound 100mg once daily for 26 weeks in patients with IPF, both as a monotherapy and on top of standard of care (nintedanib or pirfenidone).[3]
Efficacy
The primary endpoint of the PINTA trial was the change from baseline in Forced Vital Capacity (FVC). While the study was not powered for statistical significance, it showed a smaller decline in FVC in the this compound group compared to the placebo group.[3]
Table 1: Change in Forced Vital Capacity (FVC) at Week 26 in the PINTA Trial
| Treatment Group | Mean Change from Baseline in FVC (mL) |
| This compound (overall) | -34 |
| Placebo (overall) | -76 |
Data from the PINTA trial as reported in the European Respiratory Journal.[3]
The publication of the PINTA trial stated that the trend in FVC change was consistent across the three treatment strata (this compound alone, this compound with nintedanib, and this compound with pirfenidone), however, specific data for each subgroup was not provided.[4]
Safety and Tolerability
The safety profile of this compound varied depending on the background therapy.
Table 2: Key Safety Findings from the PINTA Trial
| Treatment Arm | Notable Adverse Events |
| This compound alone | Most frequent were gastrointestinal disorders, particularly nausea.[3] |
| This compound + Pirfenidone | No relevant safety signals were observed.[3] |
| This compound + Nintedanib | Higher rates of early discontinuations, high-grade treatment-emergent adverse events, serious adverse events, and gastrointestinal adverse events were observed. One death (due to IPF exacerbation) occurred in this arm, which was considered unrelated to the study drug.[3] |
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies are crucial for the interpretation and replication of findings.
Preclinical Model: Bleomycin-Induced Pulmonary Fibrosis in Mice
This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential therapies.
Protocol Outline:
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (B86663) (e.g., 1.5 - 3.0 U/kg) is administered to anesthetized mice.
-
Treatment Groups: Mice are randomized into treatment groups: vehicle control, this compound, nintedanib or pirfenidone alone, and combination therapy groups. Treatment is typically initiated at a specified time point post-bleomycin administration.
-
Endpoint Analysis: At a predetermined time (e.g., 14 or 21 days post-bleomycin), mice are euthanized, and lung tissue is harvested.
-
Outcome Measures:
-
Histopathology: Lung sections are stained with Masson's trichrome to assess the extent of fibrosis, often quantified using the Ashcroft scoring system.
-
Collagen Content: The total lung collagen content is measured using a hydroxyproline assay.
-
Gene Expression: Quantitative PCR is used to measure the expression of profibrotic genes such as Col1a1, Acta2 (α-SMA), and Tgf-β1.
-
In Vitro Assay: TGF-β-Induced Fibroblast-to-Myofibroblast Differentiation
This assay is a fundamental tool for studying the cellular mechanisms of fibrosis and for screening anti-fibrotic compounds.
Protocol Outline:
-
Cell Culture: Primary human lung fibroblasts are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound, nintedanib, pirfenidone, or combinations for a specified period (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with recombinant human TGF-β1 (e.g., 5 ng/mL) to induce differentiation into myofibroblasts.
-
Incubation: The cells are incubated for 48-72 hours.
-
Endpoint Analysis:
-
α-Smooth Muscle Actin (α-SMA) Expression: The expression of α-SMA, a key marker of myofibroblasts, is assessed by immunofluorescence staining or Western blotting.
-
Collagen Deposition: The amount of collagen I in the cell culture supernatant or cell lysate is quantified by ELISA or Western blotting.
-
Conclusion
While the development of this compound for IPF has been halted, the available data suggests that targeting the GPR84 receptor may have a role in mitigating fibrosis. The PINTA trial, although not meeting its primary endpoint with statistical significance, indicated a potential benefit of this compound in reducing FVC decline. The safety profile, particularly the increased adverse events when combined with nintedanib, highlights the complexities of combination therapy in this patient population. Further research into the synergistic potential of GPR84 antagonists with other anti-fibrotic agents could still yield valuable insights for the development of future therapies for fibrotic diseases. The experimental protocols outlined provide a foundation for researchers to further investigate these and other novel therapeutic strategies.
References
Comparative Analysis of GLPG1205 Cross-reactivity with G-protein Coupled Receptors
For Immediate Release
This guide provides a detailed comparison of the selective GPR84 antagonist, GLPG1205, and its cross-reactivity with other G-protein coupled receptors (GPCRs). The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's selectivity profile.
Introduction to this compound
This compound is an experimental drug that functions as a selective antagonist, or potentially a negative allosteric modulator, of the G-protein coupled receptor 84 (GPR84).[1] GPR84 is a receptor for medium-chain fatty acids and is implicated in inflammatory and fibrotic processes.[2][3] Due to its role in modulating immune responses, particularly the chemotaxis of neutrophils and macrophages, GPR84 has been identified as a promising target for inflammatory diseases.[4] this compound was developed as a potent and selective inhibitor of GPR84 to investigate the therapeutic potential of targeting this receptor.[2] It has been evaluated in Phase II clinical trials for conditions such as idiopathic pulmonary fibrosis (IPF) and ulcerative colitis.[1][5]
Selectivity Profile of this compound
The selectivity of a drug candidate is a critical factor in minimizing off-target effects and ensuring a favorable safety profile. This compound has been profiled against a broad range of other receptors to determine its specificity for GPR84.
Cross-reactivity with GPCRs
A study involving a Millipore GPCR profiler panel demonstrated that this compound is highly selective for GPR84.[2] The compound showed over 100-fold selectivity against a panel of 123 other GPCRs.[2] Furthermore, this compound was found to be fully selective over the closely related free fatty acid receptors, GPR43 (FFA2R) and GPR41 (FFA3R), showing no inhibition at concentrations up to 10 μM in a [Ca2+]i flux assay.[2]
Cross-reactivity with Other Protein Classes
In addition to GPCRs, the selectivity of this compound was assessed against a panel of 152 kinases. The results indicated a remarkable selectivity, with only weak inhibitory activity observed against maternal embryonic leucine (B10760876) zipper kinase (MELK), showing 57% inhibition at a high concentration of 10 μM.[2] An initial hit compound from which this compound was developed showed some activity against phosphodiesterase-4 (PDE4A), but this compound was optimized to lack activity against this enzyme.[2]
Quantitative Data on this compound Selectivity
The following table summarizes the available quantitative data on the selectivity of this compound.
| Target | Assay Type | Activity/Inhibition | Selectivity Fold | Reference |
| GPR84 | Human GTPγS | Potent Inhibition (Nanomolar range) | - | [2] |
| GPR43 (FFA2R) | [Ca2+]i flux assay | No inhibition up to 10 μM | >100-fold | [2] |
| GPR41 (FFA3R) | [Ca2+]i flux assay | No inhibition up to 10 μM | >100-fold | [2] |
| 123 Other GPCRs | Millipore GPCR Profiler Panel | - | >100-fold | [2] |
| MELK | Kinase Panel | 57% inhibition at 10 μM | - | [2] |
| PDE4A | PDE4A assay | Inactive | >100-fold improvement from initial hit | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are descriptions of the key experiments used to assess the selectivity of this compound.
GTPγS Binding Assay
This assay was utilized to measure the activation of G proteins following agonist stimulation of a GPCR.[6] It directly quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits in membranes derived from a HEK293 cell line stably overexpressing human GPR84.[2] This method allows for the discrimination between agonists, antagonists, and inverse agonists.[6] The potency of this compound as a GPR84 antagonist was determined by its ability to inhibit agonist-induced [35S]GTPγS binding.[2]
Calcium Flux ([Ca2+]i) Assay
GPCRs that couple to Gαq proteins, or those engineered to do so, trigger an increase in intracellular calcium upon activation.[6] This assay measures changes in intracellular calcium concentration using fluorescent dyes. The selectivity of this compound against GPR43 and GPR41 was determined by its lack of inhibitory effect on agonist-induced calcium flux in cells expressing these receptors.[2]
Broad Panel Screening (Millipore GPCR Profiler and Kinase Panels)
To assess the broad selectivity of this compound, it was tested against large panels of receptors and kinases. These fee-for-service screenings typically involve standardized binding or functional assays for each target. The compound is tested at a fixed concentration (e.g., 10 μM) to identify any significant off-target interactions. The percentage of inhibition is measured to determine the extent of cross-reactivity.[2]
Signaling Pathways and Experimental Workflow
GPR84 Signaling Pathway
GPR84 primarily couples to the pertussis toxin-sensitive Gi/o pathway.[2][7] Upon activation by an agonist, GPR84 facilitates the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit then inhibits adenylyl cyclase, decreasing intracellular cAMP levels. This signaling cascade is central to the pro-inflammatory and pro-phagocytic functions of GPR84.[8][9]
Caption: GPR84 signaling pathway and the inhibitory action of this compound.
GPCR Cross-reactivity Screening Workflow
The general workflow for assessing the cross-reactivity of a compound like this compound involves a tiered approach, starting with the primary target and then expanding to a broad panel of other potential targets.
Caption: A typical workflow for assessing GPCR cross-reactivity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. glpg.com [glpg.com]
- 5. This compound for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 8. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A review of different GPR84 antagonists for fibrosis research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GPR84 antagonists investigated for their anti-fibrotic potential. It summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways and workflows.
G protein-coupled receptor 84 (GPR84) has emerged as a promising therapeutic target in the complex landscape of fibrotic diseases. Upregulated in immune cells, particularly macrophages and neutrophils, GPR84 plays a pivotal role in inflammation and the fibrotic cascade. Its activation by medium-chain fatty acids triggers pro-inflammatory and pro-fibrotic signaling pathways, making its antagonism a compelling strategy to combat fibrosis in various organs, including the lungs, liver, and kidneys.[1][2][3] This guide delves into a comparative review of several GPR84 antagonists, presenting available data on their efficacy and mechanisms of action.
Comparative Efficacy of GPR84 Antagonists
The following tables summarize the quantitative data available for prominent GPR84 antagonists in both in vitro and in vivo models of fibrosis. Direct head-to-head comparisons are limited in the current literature; therefore, data from various studies are presented to provide a comprehensive overview.
In Vitro Potency of GPR84 Antagonists
| Compound | Target | Assay Type | IC50 | Cell Type | Reference |
| GLPG1205 | GPR84 | ROS Production | 15 nM | TNF-α primed neutrophils | --INVALID-LINK-- |
| Compound 837 | Human GPR84 | cAMP Assay | <100 nM | CHO cells expressing human GPR84 | [4] |
| PBI-4050 | GPR84 | Not specified | Modest affinity | Not specified | [4] |
| CpdA | GPR84 | Myeloid Cell Migration | Not specified | Primary human monocytes and neutrophils | [1] |
| CpdB | GPR84 | Myeloid Cell Migration | Not specified | Primary human monocytes and neutrophils | [1] |
Preclinical and Clinical Efficacy in Fibrosis Models
| Compound | Fibrosis Model | Species | Key Findings | Reference |
| This compound | Idiopathic Pulmonary Fibrosis (IPF) | Human (Phase 2) | 100 mg/day for 26 weeks resulted in a smaller decline in Forced Vital Capacity (FVC) compared to placebo (-33.68 mL vs. -76.00 mL).[5][6] | [5][6] |
| Bleomycin-induced Lung Fibrosis | Mouse | Demonstrated anti-fibrotic effects.[5][6] | [5][6] | |
| Radiation-induced Lung Fibrosis | Mouse | Demonstrated anti-fibrotic effects.[5] | [5] | |
| PBI-4050 | Idiopathic Pulmonary Fibrosis (IPF) | Human (Phase 2) | 800 mg/day for 12 weeks showed stable FVC when administered alone or with nintedanib.[7][8][9] A statistically significant reduction in FVC was observed when combined with pirfenidone.[7][9] | [7][8][9] |
| Alström Syndrome (multi-organ fibrosis) | Human (Phase 2) | Showed a reduction in cardiac fibrosis and liver stiffness.[10] | [10] | |
| Unilateral Ureteral Obstruction (UUO) - Kidney Fibrosis | Mouse | Significantly attenuated fibrosis.[11] | [11] | |
| Liver, Heart, Lung, Pancreas, and Skin Fibrosis Models | Mouse | Demonstrated anti-fibrotic activity.[11] | [11] | |
| CpdA & CpdB | Non-alcoholic Steatohepatitis (NASH) & Carbon Tetrachloride (CCl4)-induced Liver Fibrosis | Mouse | Significantly reduced macrophage accumulation, inflammation, and fibrosis.[1] | [1] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of GPR84 antagonists and the experimental designs used to evaluate them, the following diagrams illustrate the key signaling pathways and a general experimental workflow for testing these compounds in a preclinical model of fibrosis.
GPR84 Signaling in Fibrosis
Activation of GPR84 by its ligands, such as medium-chain fatty acids, initiates a signaling cascade that promotes inflammation and fibrosis. This pathway often involves the recruitment and activation of immune cells like macrophages and neutrophils to the site of injury. These cells, in turn, release a variety of pro-inflammatory and pro-fibrotic mediators.
Caption: GPR84 signaling pathway in fibrosis.
General Experimental Workflow for Preclinical Evaluation
The evaluation of GPR84 antagonists in preclinical fibrosis research typically follows a standardized workflow, from the induction of fibrosis in an animal model to the analysis of fibrotic markers.
Caption: Preclinical workflow for GPR84 antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of protocols used in key studies evaluating GPR84 antagonists.
Bleomycin-Induced Pulmonary Fibrosis Model (for this compound)
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction: A single intratracheal instillation of bleomycin (typically 1.5-3.0 U/kg) is administered to induce lung injury and subsequent fibrosis.
-
Treatment: this compound is administered orally, often starting several days after bleomycin instillation to model a therapeutic intervention. Dosing regimens may vary, for example, 30 mg/kg twice daily.
-
Assessment of Fibrosis:
-
Histology: Lungs are harvested at a specific endpoint (e.g., 14 or 21 days post-bleomycin), fixed, and stained with Masson's trichrome or Sirius red to visualize collagen deposition. The severity of fibrosis is often scored using the Ashcroft scoring system.
-
Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the amount of hydroxyproline, a major component of collagen.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of pro-fibrotic genes such as Col1a1 (Collagen Type I Alpha 1 Chain) and Acta2 (Alpha-Smooth Muscle Actin).
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model (for CpdA and CpdB)
-
Animal Model: Typically, C57BL/6 or BALB/c mice are used.
-
Induction: CCl4 is administered via intraperitoneal (i.p.) injection, often twice a week for several weeks (e.g., 4-8 weeks), to induce chronic liver injury and fibrosis. CCl4 is usually diluted in a vehicle like corn oil or olive oil.
-
Treatment: CpdA or CpdB are administered orally, concurrently with the CCl4 injections.
-
Assessment of Fibrosis:
-
Histology: Liver tissues are collected, fixed, and stained with Sirius red to visualize and quantify the area of collagen deposition.
-
Immunohistochemistry: Staining for α-SMA is performed to identify activated hepatic stellate cells, a key cell type in liver fibrosis.
-
Biochemical Analysis: Serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.
-
Gene Expression Analysis: qRT-PCR is used to measure the expression of fibrotic markers like Col1a1, Timp1 (Tissue Inhibitor of Metalloproteinases 1), and Acta2.
-
Unilateral Ureteral Obstruction (UUO) Model of Kidney Fibrosis (for PBI-4050)
-
Animal Model: Mice (e.g., C57BL/6) or rats are used.
-
Induction: The left ureter is surgically ligated to obstruct urine flow, leading to rapid development of tubulointerstitial fibrosis in the obstructed kidney. The contralateral kidney serves as a control.
-
Treatment: PBI-4050 is typically administered orally, starting from the day of surgery.
-
Assessment of Fibrosis:
-
Histology: Kidneys are harvested at a defined time point (e.g., 7 or 14 days post-UUO), and sections are stained with Sirius red or Masson's trichrome to assess collagen deposition.
-
Immunohistochemistry: Staining for markers like α-SMA and Fibronectin is performed to evaluate myofibroblast activation and extracellular matrix deposition.
-
Western Blot Analysis: Protein levels of fibrotic markers in kidney tissue lysates are quantified.
-
Conclusion
The available evidence strongly suggests that GPR84 is a valid and promising target for anti-fibrotic therapies. Several antagonists have demonstrated efficacy in preclinical models of lung, liver, and kidney fibrosis, with some progressing to clinical trials. This compound and PBI-4050 have shown encouraging, albeit mixed, results in patients with idiopathic pulmonary fibrosis. Newer compounds like CpdA, CpdB, and compound 837 also show significant promise in preclinical settings.
Future research should focus on direct, head-to-head comparisons of these antagonists in standardized fibrosis models to better delineate their relative efficacy and safety profiles. A deeper understanding of the nuanced roles of GPR84 signaling in different cell types and fibrotic conditions will be crucial for the development of targeted and effective therapies. The continued exploration of this pathway holds significant potential for addressing the substantial unmet medical need in fibrotic diseases.
References
- 1. The Medium-Chain Fatty Acid Receptor GPR84 Mediates Myeloid Cell Infiltration Promoting Steatohepatitis and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of GPR84: A novel player in pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are GPR84 inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. This compound for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hcplive.com [hcplive.com]
- 11. A Newly Discovered Antifibrotic Pathway Regulated by Two Fatty Acid Receptors: GPR40 and GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
GLPG1205: A Leap Forward in GPR84 Inhibition for Inflammatory and Fibrotic Diseases
A new generation of GPR84 inhibitors, spearheaded by GLPG1205, demonstrates significant advantages in potency, selectivity, and pharmacokinetic properties over first-generation compounds. This guide provides a detailed comparison, supported by experimental data, for researchers and drug development professionals exploring novel therapeutic strategies targeting the GPR84 receptor.
G protein-coupled receptor 84 (GPR84) has emerged as a promising therapeutic target for a range of inflammatory and fibrotic diseases.[1][2][3] As a receptor for medium-chain fatty acids, its activation on immune cells like neutrophils and macrophages triggers pro-inflammatory signaling cascades.[4][5] While first-generation inhibitors provided initial validation of this target, their utility has been limited by low potency and a lack of specificity.[1][2][3] this compound, a potent and selective GPR84 antagonist, represents a significant advancement in the field, offering a more precise and effective tool for dissecting GPR84 biology and for potential therapeutic development.[1][2][6]
Superior Potency and Selectivity of this compound
Experimental data clearly illustrates the enhanced profile of this compound compared to first-generation inhibitors, exemplified by PBI-4050. This compound exhibits nanomolar potency in blocking GPR84 activation across various assays, a stark contrast to the modest affinity of earlier compounds.[2]
| Parameter | This compound | First-Generation Inhibitors (e.g., PBI-4050) | Advantage of this compound |
| Potency (IC50) | |||
| GTPγS Assay | Potent inhibition (improved potency over initial hits)[1][3] | Modest affinity[2] | High Potency |
| IP1 Assay (human) | 2 nM[1] | Data not available | High Potency |
| Neutrophil Migration | 17 nM (human)[1] | Data not available | High Potency |
| Selectivity | High selectivity for GPR84[1][2][6] | Also targets other receptors like GPR40[7][8] | Target Specificity |
| Pharmacokinetics | Favorable profile with oral activity[6] | Information not readily available | Potential for Oral Dosing |
GPR84 Signaling and Inhibition
GPR84 is a Gi-coupled receptor. Upon activation by agonists, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately promotes pro-inflammatory responses, including neutrophil migration. This compound acts as a negative allosteric modulator or antagonist, effectively blocking this signaling pathway.[1][6]
Experimental Protocols
GTPγS Binding Assay
This assay measures the functional consequence of GPR84 activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor stimulation.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells stably expressing the human GPR84 receptor.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a GPR84 agonist (e.g., embelin), and varying concentrations of the test compound (this compound or a first-generation inhibitor).
-
Initiation: Start the reaction by adding [35S]GTPγS.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for [35S]GTPγS binding.
-
Termination and Detection: Terminate the reaction and separate bound from free [35S]GTPγS using a filter plate. Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Neutrophil Migration Assay
This assay assesses the ability of an inhibitor to block the chemotactic response of neutrophils towards a GPR84 agonist.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from the whole blood of healthy donors.
-
Assay Setup: Use a Boyden chamber or a similar transwell system with a porous membrane. Add a chemoattractant (GPR84 agonist) to the lower chamber.
-
Inhibitor Treatment: Pre-incubate the isolated neutrophils with varying concentrations of the test compound (this compound or a first-generation inhibitor).
-
Migration: Add the pre-treated neutrophils to the upper chamber and incubate to allow migration towards the chemoattractant in the lower chamber.
-
Quantification: After the incubation period, quantify the number of neutrophils that have migrated to the lower chamber, for example, by measuring ATP levels using a luminescence-based assay.
-
Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of migration inhibition against the inhibitor concentration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liminal BioSciences - Selective GPR84 Antagonist [liminalbiosciences.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. erk12.com [erk12.com]
- 8. Prometic Announces Publication of PBI-4050's Novel Antifibrotic Mechanism of Action in American Journal of Pathology - BioSpace [biospace.com]
A Comparative Analysis of the Pharmacokinetic Profiles of GLPG1205 and PBI-4050
In the landscape of drug development for fibrotic diseases, understanding the pharmacokinetic profiles of investigational compounds is paramount for assessing their therapeutic potential. This guide provides a detailed comparison of the pharmacokinetic properties of two such compounds: GLPG1205, a G-protein-coupled receptor 84 (GPR84) antagonist, and PBI-4050, a synthetic analogue of a medium-chain fatty acid with dual agonist and antagonist activity on GPR40 and GPR84, respectively. While both have been investigated for their anti-fibrotic effects, their journeys in clinical development have diverged, with the development of PBI-4050 (also known as fezagepras) being halted.
This comparison synthesizes available data from clinical trials to provide researchers, scientists, and drug development professionals with a concise overview of their absorption, distribution, metabolism, and excretion (ADME) characteristics.
Pharmacokinetic Profile Comparison
The following table summarizes the key pharmacokinetic parameters for this compound and PBI-4050 based on published clinical trial data. It is important to note that detailed quantitative pharmacokinetic data for PBI-4050 is less publicly available compared to this compound, which is reflected in the table.
| Pharmacokinetic Parameter | This compound | PBI-4050 (Fezagepras) |
| Mechanism of Action | Selective GPR84 antagonist | GPR40 agonist and GPR84 antagonist[1][2] |
| Route of Administration | Oral | Oral[1][2] |
| Time to Maximum Plasma Concentration (Tmax) | 2.0 - 4.0 hours (single dose)[3][4] | Not explicitly stated in available data. |
| Half-life (t½) | 30.1 - 140 hours (single dose)[3][4] | Described as having a shorter half-life when co-administered with pirfenidone[1][2] |
| Dosing Regimen Studied | Single doses (10-800 mg), Multiple doses (50, 100, 200 mg once daily)[3][4] | 800 mg once daily[1][2] |
| Drug Interactions | Plasma concentrations not affected by co-administration of nintedanib (B1663095) or pirfenidone.[5] | Pharmacokinetic profile reduced when co-administered with pirfenidone, suggesting a drug-drug interaction.[1][2] Profile similar when given alone or with nintedanib.[1][2] |
| Effect of Food | Not explicitly stated in available data. | Not explicitly stated in available data. |
| Clinical Development Status | Investigated for idiopathic pulmonary fibrosis (IPF) and other inflammatory conditions.[5][6] | Clinical development for IPF was halted.[7] |
Experimental Methodologies
The pharmacokinetic data for both this compound and PBI-4050 were primarily derived from Phase 1 and Phase 2 clinical trials. The methodologies employed in these key studies are outlined below.
This compound Pharmacokinetic Studies
Two randomized, double-blind, placebo-controlled, single-site, Phase 1 studies were conducted in healthy male subjects to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[3][4]
-
Study 1 (Single and Multiple Ascending Dose):
-
Single Ascending Dose (SAD): Healthy men (aged 21-48 years) received single oral doses of this compound ranging from 10 to 800 mg or placebo.
-
Multiple Ascending Dose (MAD): Healthy men (aged 24-50 years) received this compound at doses of 50, 100, or 200 mg once daily for 14 days, or placebo.
-
-
Study 2 (Effect of Aging):
-
Healthy men (aged 37-83 years) were enrolled in three age cohorts and received this compound 50 mg or placebo once daily for 14 days.
-
An open-label part of this study assessed a 250 mg loading dose followed by 50 mg once daily for 13 days in healthy men aged 68-74 years.
-
-
Pharmacokinetic Sampling: Blood samples were collected at various time points post-dosing to determine the plasma concentrations of this compound. Standard non-compartmental analysis was used to calculate pharmacokinetic parameters such as Tmax and terminal half-life.
A Phase 2 clinical trial (PINTA study) in patients with idiopathic pulmonary fibrosis also included pharmacokinetic assessments to evaluate plasma concentrations of this compound when administered alone or with standard of care treatments like nintedanib or pirfenidone.[5]
PBI-4050 (Fezagepras) Pharmacokinetic Study
A 12-week, open-label, Phase 2 clinical trial was conducted to explore the safety, efficacy, and pharmacokinetics of PBI-4050 in patients with idiopathic pulmonary fibrosis.[1][2]
-
Study Design: The study enrolled patients with predominantly mild to moderate IPF.[1][2]
-
Dosing: Patients received a daily oral dose of 800 mg of PBI-4050.[1][2]
-
Treatment Arms: The study included three arms: PBI-4050 administered alone, in combination with nintedanib, and in combination with pirfenidone.[1][2]
-
Pharmacokinetic Analysis: The pharmacokinetic profiles of PBI-4050 in the different treatment groups were compared to assess potential drug-drug interactions.[1][2] The study demonstrated a reduced absorption rate or lower maximum observed plasma concentration and a faster metabolism (shorter half-life) when PBI-4050 was co-administered with pirfenidone.[1][2]
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows of the clinical trials that provided the pharmacokinetic data for this compound and PBI-4050.
Caption: Workflow of this compound Pharmacokinetic Clinical Studies.
Caption: Workflow of PBI-4050 Pharmacokinetic Clinical Study.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a GPR84 Modulator: Safety, Pharmacokinetics, and Pharmacodynamics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a GPR84 Modulator: Safety, Pharmacokinetics, and Pharmacodynamics in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. glpg.com [glpg.com]
- 7. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
A Translational Comparison of GLPG1205 and Approved Therapies for Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug GLPG1205 with the approved therapies for Idiopathic Pulmonary Fibrosis (IPF), pirfenidone (B1678446) and nintedanib (B1663095). The information is based on available preclinical and clinical data to support translational research and drug development efforts in the field of pulmonary fibrosis.
Introduction to a Novel Target and Established Therapies
Idiopathic Pulmonary Fibrosis is a progressive and fatal lung disease with a significant unmet medical need.[1] Currently, two drugs, pirfenidone and nintedanib, are approved for the treatment of IPF.[2] While they can slow the rate of lung function decline, they do not halt or reverse the disease process.[2][3] This has spurred the development of novel therapeutic agents targeting different pathways involved in fibrosis. One such agent was this compound, a selective antagonist of the G-protein-coupled receptor 84 (GPR84).[1][4][5]
This compound , an experimental drug, acts as a selective antagonist of GPR84, a receptor implicated in inflammatory and fibrotic processes.[4][5] Preclinical studies demonstrated its anti-inflammatory and anti-fibrotic effects.[1][6] However, its clinical development for IPF was discontinued (B1498344) due to a lack of significant efficacy and a poor safety profile in a Phase 2 trial.[4][7]
Pirfenidone is an orally available small molecule with anti-fibrotic and anti-inflammatory properties.[8][9] Its precise mechanism of action is not fully understood, but it is known to modulate several cytokines involved in fibrosis, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).[4][10]
Nintedanib is a small molecule inhibitor of multiple tyrosine kinases, including the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[6][11] By blocking these signaling pathways, nintedanib interferes with key processes in the pathogenesis of fibrosis, such as fibroblast proliferation and differentiation.[12][13]
Comparative Efficacy and Mechanism of Action
A direct head-to-head translational study comparing this compound with pirfenidone and nintedanib has not been published. This comparison is therefore based on data from independent preclinical and clinical studies.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, pirfenidone, and nintedanib from in vitro and in vivo studies.
Table 1: In Vitro Potency and Cellular Effects
| Compound | Target(s) | IC50 Values | Key In Vitro Effects |
| This compound | GPR84 | 15 nM (antagonizes ZQ16-induced ROS in TNF-α primed neutrophils)[6][12] | Inhibits GPR84-agonist induced reactive oxygen species (ROS) production and intracellular calcium response in neutrophils.[6][12] |
| Pirfenidone | Multiple (TGF-β, TNF-α pathways) | Not well defined | Inhibits TGF-β-induced fibroblast proliferation and differentiation.[14] Reduces expression of fibrogenic mediators.[15] |
| Nintedanib | VEGFR, FGFR, PDGFR | VEGFR-1: 34 nM, VEGFR-2: 21 nM, VEGFR-3: 13 nMFGFR-1: 69 nM, FGFR-2: 37 nM, FGFR-3: 108 nMPDGFR-α: 59 nM, PDGFR-β: 65 nM[8] | Inhibits proliferation and migration of human lung fibroblasts.[8] Attenuates PDGF-stimulated motility of IPF human lung fibroblasts.[13] |
Table 2: Preclinical Efficacy in Animal Models of Pulmonary Fibrosis
| Compound | Animal Model | Dosing Regimen | Key Findings |
| This compound | Bleomycin-induced lung fibrosis (mouse) | 30 mg/kg, twice daily (oral) | Significantly reduced Ashcroft score.[6] |
| Radiation-induced lung fibrosis (mouse) | 30 mg/kg, once daily (oral) | Significantly reduced collagen deposition.[6] | |
| Pirfenidone | Bleomycin-induced lung fibrosis (hamster, mouse) | Various | Attenuated fibroblast proliferation and collagen synthesis.[15][16] |
| Nintedanib | Bleomycin-induced lung fibrosis (mouse) | Various | Reduced inflammation and fibrosis.[17] |
| Silica-induced lung fibrosis (mouse) | Various | Inhibited fibroblast proliferation and collagen accumulation.[18] |
Table 3: Clinical Efficacy in Phase 2/3 Trials for IPF
| Compound | Clinical Trial | Key Efficacy Endpoint | Outcome |
| This compound | PINTA (Phase 2) | Change from baseline in Forced Vital Capacity (FVC) | No significant difference in FVC decline versus placebo.[7] |
| Pirfenidone | CAPACITY & ASCEND (Phase 3) | Change from baseline in FVC | Significantly slowed the rate of FVC decline compared to placebo.[3] |
| Nintedanib | INPULSIS-1 & INPULSIS-2 (Phase 3) | Annual rate of decline in FVC | Significantly reduced the annual rate of FVC decline compared to placebo.[19] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways affected by each compound and a general workflow for preclinical evaluation.
References
- 1. reports.glpg.com [reports.glpg.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pirfenidone inhibits TGF-beta expression in malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. immune-system-research.com [immune-system-research.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpg.com [glpg.com]
- 8. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpg.com [glpg.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological treatment of idiopathic pulmonary fibrosis - preclinical and clinical studies of pirfenidone, nintedanib, and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | GPR | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pirfenidone and nintedanib attenuate pulmonary fibrosis in mice by inhibiting the expression of JAK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Window of GLPG1205 and Standard-of-Care Kinase Inhibitors in Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic window of GLPG1205, a selective G-protein-coupled receptor 84 (GPR84) antagonist, with the established tyrosine kinase inhibitor nintedanib (B1663095) and another standard-of-care treatment, pirfenidone (B1678446), for idiopathic pulmonary fibrosis (IPF). While initial interest may lie in comparing this compound with other kinase inhibitors, it is crucial to note that this compound does not belong to this class of drugs. Its mechanism of action revolves around the modulation of GPR84, a receptor implicated in inflammatory and fibrotic processes.[1][2] Therefore, this comparison focuses on the shared therapeutic indication of IPF to objectively evaluate the relative therapeutic windows of these agents.
Executive Summary
Idiopathic pulmonary fibrosis is a progressive and fatal lung disease with limited treatment options.[3] The current standards of care, nintedanib and pirfenidone, have demonstrated efficacy in slowing disease progression but are associated with significant side effects that can limit their use.[3][4] this compound was investigated as a potential novel therapy for IPF. However, its clinical development for this indication was halted due to a poorer safety and tolerability profile compared to placebo in the Phase 2 PINTA trial, despite showing a numerical trend towards reducing the decline in lung function.[5][6] This guide synthesizes the available clinical trial data to provide a comparative overview of the efficacy and safety profiles that define the therapeutic windows of these three molecules.
Mechanism of Action and Signaling Pathways
A fundamental distinction between this compound and nintedanib lies in their molecular targets and signaling pathways.
This compound: As a selective antagonist of GPR84, this compound is designed to block the pro-inflammatory and pro-fibrotic signaling cascades initiated by the activation of this receptor.[1] GPR84 is primarily expressed on immune cells and its activation is linked to the stimulation of downstream pathways such as MAP kinase and PI3K-Akt, which regulate cytokine production and cell migration.[7] By inhibiting GPR84, this compound aims to reduce the inflammatory response and subsequent fibrotic processes.[1]
Nintedanib: In contrast, nintedanib is a multi-targeted tyrosine kinase inhibitor.[8][9] It competitively binds to the ATP-binding pocket of several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β).[8][10] These receptors are key drivers of fibroblast proliferation, migration, and differentiation—hallmarks of the fibrotic process in IPF.[11][12] By inhibiting these kinases, nintedanib effectively dampens the signaling pathways that contribute to the progressive scarring of lung tissue.[10]
Pirfenidone: The exact mechanism of action of pirfenidone is not fully understood. It is known to have anti-fibrotic, anti-inflammatory, and antioxidant properties.[7][13] Pirfenidone is thought to downregulate the production of pro-fibrotic growth factors like transforming growth factor-beta (TGF-β) and inhibit collagen synthesis.[7][13]
Comparative Efficacy in Idiopathic Pulmonary Fibrosis
The primary endpoint for assessing efficacy in IPF clinical trials is typically the change in Forced Vital Capacity (FVC), a measure of lung function. A smaller decline in FVC over time indicates a slowing of disease progression.
| Drug | Clinical Trial(s) | Dosage | Change in FVC from Baseline |
| This compound | PINTA (Phase 2)[5][6] | 100 mg once daily | -33.68 mL at 26 weeks (vs. -76.00 mL for placebo) |
| Nintedanib | INPULSIS (Phase 3)[14][15] | 150 mg twice daily | Annual rate of decline of -110.1 to -116.6 mL (vs. -218.5 to -227.6 mL for placebo) |
| Pirfenidone | ASCEND/CAPACITY (Phase 3)[16][17] | 2403 mg/day (in 3 divided doses) | Reduced the proportion of patients with ≥10% FVC decline or death by 43.8% at 1 year |
Comparative Safety and Tolerability
The therapeutic window is ultimately defined by the balance between efficacy and safety. The following table summarizes the most common treatment-emergent adverse events (TEAEs) observed in the respective clinical trials.
| Drug | Most Common Adverse Events (Incidence) |
| This compound | Gastrointestinal disorders (including nausea and diarrhea), weight decrease. Higher rates of serious and severe TEAEs and discontinuations compared to placebo, particularly when co-administered with nintedanib.[5][6] |
| Nintedanib | Diarrhea (52.6% - 62.4%), nausea (29.8%).[4][18] |
| Pirfenidone | Nausea (26.4% - 36%), rash/photosensitivity (14.7% - 32%), dyspepsia (12.4% - 19%).[4][16] |
Quantitative Inhibitory Activity
| Compound | Target(s) | IC50 Values |
| This compound | CYP2C9, CYP2C19, CYP1A2 | ~50 µM, ≥50 µM, ≥100 µM, respectively[19] |
| Nintedanib | VEGFR1, VEGFR2, VEGFR3 | 34 nM, 13 nM, 13 nM[3] |
| FGFR1, FGFR2, FGFR3 | 69 nM, 37 nM, 108 nM[3] | |
| PDGFRα, PDGFRβ | 59 nM, 65 nM[3] |
Experimental Protocols
Radioligand Binding Assay for GPR84
This protocol is a representative method for determining the binding affinity of a compound like this compound to the GPR84 receptor.
1. Membrane Preparation:
-
Cells expressing the GPR84 receptor are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer for the binding assay.[20]
2. Binding Reaction:
-
In a 96-well plate, the cell membrane preparation is incubated with a known concentration of a radiolabeled GPR84 ligand (e.g., [3H]-ligand).
-
Serial dilutions of the unlabeled test compound (e.g., this compound) are added to the wells to compete for binding with the radioligand.
-
The plate is incubated at a controlled temperature for a specific duration to allow the binding to reach equilibrium.[20]
3. Separation and Detection:
-
The contents of the wells are rapidly filtered through a glass fiber filter plate using a vacuum harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[20]
-
The radioactivity trapped on the filters is quantified using a scintillation counter.[20]
4. Data Analysis:
-
The amount of bound radioligand is plotted against the concentration of the test compound.
-
A competition binding curve is generated, from which the half-maximal inhibitory concentration (IC50) can be determined.
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[20]
Tyrosine Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound like nintedanib against a specific tyrosine kinase.
1. Assay Setup:
-
The assay is typically performed in a 96- or 384-well plate format.
-
The purified tyrosine kinase enzyme, a specific peptide substrate, and the kinase assay buffer are combined in the wells.[21]
2. Compound Addition:
-
Serial dilutions of the test inhibitor (e.g., nintedanib) are added to the wells. A vehicle control (e.g., DMSO) is also included.[21]
3. Kinase Reaction Initiation:
-
The kinase reaction is initiated by the addition of adenosine (B11128) triphosphate (ATP). The plate is then incubated at a controlled temperature for a set period.[21]
4. Detection of Kinase Activity:
-
The extent of substrate phosphorylation is measured. Several detection methods can be used, including:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[22]
-
Fluorescence-based assays: Using a fluorescently labeled substrate and detecting changes in fluorescence polarization upon phosphorylation.[21][22]
-
Luminescence-based assays: Measuring the amount of ATP consumed during the reaction using an enzyme-coupled system (e.g., ADP-Glo™).[23]
-
5. Data Analysis:
-
The percentage of kinase inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
An IC50 value is determined by fitting the data to a dose-response curve.[21]
Conclusion
The comparison of this compound with nintedanib and pirfenidone for the treatment of IPF highlights the critical importance of the therapeutic window in drug development. While this compound, a GPR84 antagonist, showed a potential efficacy signal in slowing FVC decline, its development was halted due to an unfavorable safety and tolerability profile.[5][6] In contrast, the tyrosine kinase inhibitor nintedanib and the anti-fibrotic agent pirfenidone, despite having their own distinct side-effect profiles, have demonstrated a sufficiently wide therapeutic window to become the standard of care for IPF.[3][13] This analysis underscores that for a progressive and life-threatening disease like IPF, a favorable balance of efficacy and safety is paramount for a new therapeutic agent to be considered a viable treatment option. Future drug development efforts in IPF will need to focus on novel mechanisms that not only demonstrate superior or equivalent efficacy to current standards of care but also offer an improved safety and tolerability profile.
References
- 1. What are GPR84 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are G-protein coupled receptor 84 antagonists and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. takarabio.com [takarabio.com]
- 5. This compound for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 8. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of nintedanib in patients with advanced idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VEGFR1-tyrosine kinase signaling in pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of PDGF, VEGF and FGF signalling attenuates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. researchgate.net [researchgate.net]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. Effects of nintedanib in patients with idiopathic pulmonary fibrosis by GAP stage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fiercebiotech.com [fiercebiotech.com]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. First Data on Efficacy and Safety of Nintedanib in Patients with Idiopathic Pulmonary Fibrosis and Forced Vital Capacity of ≤50 % of Predicted Value - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of this compound, a GPR84 Modulator, on CYP2C9, CYP2C19, and CYP1A2 Enzymes: In Vitro and Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. benchchem.com [benchchem.com]
- 23. promega.com [promega.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for GLPG1205
For Immediate Use by Laboratory and Drug Development Professionals
This document provides crucial operational and logistical guidance for the proper disposal of GLPG1205, a selective GPR84 antagonist used in research. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of hazardous and pharmaceutical chemical waste in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
I. Waste Identification and Classification
All materials contaminated with this compound, including unused compounds, solutions, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous chemical waste. Proper identification is the first step in the disposal process.
| Waste Stream | Description | Recommended Container |
| Solid Waste | Unused or expired this compound powder, contaminated gloves, wipes, bench paper, and other solid lab supplies. | Lined, leak-proof container clearly labeled as "Hazardous Chemical Waste." |
| Liquid Waste | Solutions containing this compound, including stock solutions, experimental media, and solvent rinsates. | Chemically resistant, sealable container (e.g., carboy) with a screw-on cap. |
| Sharps Waste | Contaminated needles, syringes, pipette tips, and broken glass. | Puncture-resistant sharps container. |
II. Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams, such as biohazardous or radioactive waste.
-
Segregate solid, liquid, and sharps waste into their designated containers at the point of generation.
3. Container Management:
-
Ensure all waste containers are in good condition, compatible with the chemical waste, and have secure, tight-fitting lids.[1][2][3][4]
-
Keep waste containers closed except when adding waste.[2][3]
-
Place liquid waste containers in secondary containment to prevent spills.[2]
4. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[3]
-
The label should also include:
-
The full chemical name (this compound).
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
Hazard pictograms as appropriate (e.g., environmental hazard, health hazard).
-
5. Storage:
-
Store waste in a designated, well-ventilated satellite accumulation area within the laboratory.[1]
-
Do not store large quantities of waste for extended periods. Adhere to institutional and local regulations regarding storage time limits.[2]
6. Disposal:
-
Do not dispose of this compound waste down the sink or in the regular trash.[5]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][7]
-
For empty this compound containers, triple-rinse with a suitable solvent, collect the rinsate as hazardous liquid waste, and then deface the original label before disposal as solid waste.[3]
III. Experimental Workflow for Waste Generation and Disposal
The following diagram illustrates the logical workflow from experimental use of this compound to its final disposal.
This comprehensive approach to the disposal of this compound ensures that all safety and regulatory requirements are met, thereby protecting laboratory personnel and the environment. Always consult your institution's specific guidelines and your local EHS office for any additional requirements.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. acs.org [acs.org]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. rxdestroyer.com [rxdestroyer.com]
Safeguarding Your Research: Essential Safety and Logistical Protocols for Handling GLPG1205
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of GLPG1205, a potent and selective GPR84 antagonist. Adherence to these protocols is essential to ensure personnel safety and maintain experimental integrity. The following procedural guidance is designed to directly address operational questions and establish a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should always precede the handling of any potent research compound. The following table summarizes the recommended PPE for laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a certified fume hood- Disposable solid-front lab coat with tight-fitting cuffs- Double nitrile gloves- Safety glasses or goggles | High risk of aerosolization and inhalation of the potent compound in powder form. Full respiratory and skin protection is crucial to prevent exposure. |
| Solution Preparation and Handling | - Certified chemical fume hood- Standard lab coat- Nitrile gloves- Safety glasses | To prevent inhalation of vapors and accidental skin contact during dissolution and subsequent handling of the compound in a liquid state. |
| General Laboratory Operations | - Standard lab coat- Nitrile gloves- Safety glasses | Standard laboratory practice to protect against splashes and incidental contact. |
Experimental Protocols: Handling and Disposal
Strict adherence to the following step-by-step procedures is mandatory for all personnel handling this compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify: Confirm that the compound name and quantity match the order details.
-
Log: Record the arrival date, quantity, and assigned lot number in the laboratory inventory system.
-
Store: Keep this compound in a designated, well-ventilated, and secure area. The storage temperature should be as recommended by the supplier, typically in a cool and dry place away from incompatible materials.
Operational Plan: Weighing and Solution Preparation
-
Preparation: Before handling, ensure the chemical fume hood is certified and functioning correctly. Decontaminate the work surface and gather all necessary equipment, including a calibrated balance, spatulas, weighing paper, and appropriate solvents.
-
PPE: Don the appropriate PPE as specified in the table above for weighing potent compounds.
-
Weighing: Carefully weigh the desired amount of this compound powder within the fume hood. Use anti-static weighing dishes to minimize powder dispersal.
-
Dissolution: Add the weighed compound to the appropriate solvent in a labeled container. Cap the container securely and mix gently until the compound is fully dissolved.
-
Decontamination: After preparation, decontaminate all surfaces and equipment with a suitable cleaning agent (e.g., 70% ethanol), followed by a thorough rinse with distilled water.
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in accordance with institutional and local regulations for hazardous waste.
-
Segregate Waste: All disposable items that have come into contact with this compound, including gloves, pipette tips, weighing paper, and empty vials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous and solvent-based waste containing this compound in separate, sealed, and appropriately labeled waste containers. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate concentration.
-
Secure Storage: Store hazardous waste in a designated and secure area, away from general laboratory traffic, until it can be collected by a certified hazardous waste disposal service.
Visualizing Key Processes
To further clarify procedural and biological concepts, the following diagrams have been generated.
Caption: Hypothetical GPR84 signaling pathway and the antagonistic action of this compound.
Caption: General experimental workflow for preparing a this compound stock solution.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
